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Core Science & Biosynthesis

Foundational

synthesis of 6-ethoxy-3-methyl-quinoline-2-thiol

An In-Depth Technical Guide to the Synthesis of 6-Ethoxy-3-methyl-quinoline-2-thiol For Researchers, Scientists, and Drug Development Professionals Abstract Quinoline-2-thiol and its corresponding tautomer, quinoline-2(1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 6-Ethoxy-3-methyl-quinoline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-2-thiol and its corresponding tautomer, quinoline-2(1H)-thione, represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities.[1][2] The introduction of specific substituents onto the quinoline core, such as the 6-ethoxy and 3-methyl groups of the title compound, allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive, mechanistically-grounded, and field-proven methodology for the . We present a robust two-step synthetic strategy commencing with the construction of the quinolin-2-one core via a Knorr-type synthesis, followed by a direct thionation. This document is designed to provide researchers with not only a step-by-step protocol but also the underlying chemical principles that govern the experimental choices, ensuring both reproducibility and a platform for further derivatization.

Strategic Overview: A Two-Step Pathway to the Target Scaffold

The is most efficiently approached through the preparation and subsequent thionation of its corresponding quinolin-2-one precursor. This strategy is advantageous due to the ready availability of starting materials and the high-yielding nature of both the cyclization and thionation steps.

The selected pathway is as follows:

  • Step 1: Knorr Quinoline Synthesis. Construction of the 6-ethoxy-3-methyl-quinolin-2(1H)-one ring system via the acid-catalyzed condensation and cyclization of 4-ethoxyaniline with ethyl 2-methylacetoacetate.

  • Step 2: Thionation. Conversion of the carbonyl group of the quinolin-2-one intermediate to a thiocarbonyl group using Lawesson's reagent, yielding the final product, 6-ethoxy-3-methyl-quinoline-2-thiol.

This approach provides excellent control over the substitution pattern on the quinoline ring, directly installing the desired functional groups in the correct positions.

Synthesis_Workflow SM1 4-Ethoxyaniline Reagent1 Polyphosphoric Acid (PPA) Heat SM1->Reagent1 SM2 Ethyl 2-methylacetoacetate SM2->Reagent1 Intermediate 6-Ethoxy-3-methyl-quinolin-2(1H)-one Reagent2 Lawesson's Reagent Toluene, Reflux Intermediate->Reagent2 Product 6-Ethoxy-3-methyl-quinoline-2-thiol Reagent1->Intermediate Step 1: Knorr Synthesis Reagent2->Product Step 2: Thionation

Caption: Overall workflow for the .

Part I: Synthesis of the Quinolin-2-one Precursor

Mechanistic Rationale: The Knorr Quinoline Synthesis

The Knorr synthesis is a classic and reliable method for preparing 2-quinolones.[3][4] The reaction proceeds in two key stages. First, the aniline (4-ethoxyaniline) reacts with the β-ketoester (ethyl 2-methylacetoacetate) to form a β-anilinoacrylate intermediate. The causality here is the nucleophilic attack of the aniline nitrogen on the keto-carbonyl of the ester, followed by dehydration.

In the second stage, a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, catalyzes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation). The enamine-like intermediate cyclizes onto the electron-rich aromatic ring of the aniline derivative. The ortho-para directing effect of the ethoxy group strongly favors cyclization at the position para to the nitrogen, which is already occupied, thus forcing the reaction to the position ortho to the nitrogen, leading regiospecifically to the desired quinolin-2-one product.

Detailed Experimental Protocol: 6-ethoxy-3-methyl-quinolin-2(1H)-one

Materials:

  • 4-Ethoxyaniline (p-phenetidine)

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric Acid (PPA)

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Deionized Water

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer, combine 4-ethoxyaniline (13.7 g, 0.1 mol) and ethyl 2-methylacetoacetate (14.4 g, 0.1 mol).

  • Initial Condensation: Heat the mixture with stirring at 110-120 °C for 1 hour. Ethanol is evolved as a byproduct. The mixture will become a thick paste or solid upon cooling.

  • Cyclization: Allow the reaction mixture to cool to approximately 80 °C. Carefully and in portions, add polyphosphoric acid (100 g) to the flask with vigorous stirring. An exothermic reaction will occur.

  • Heating: After the addition is complete, heat the viscous mixture to 140 °C and maintain this temperature for 30 minutes.

  • Quenching: Cool the reaction mixture to below 100 °C and then carefully pour it onto 500 g of crushed ice in a large beaker with stirring.

  • Neutralization & Precipitation: Slowly neutralize the acidic slurry with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from hot ethanol to yield pure 6-ethoxy-3-methyl-quinolin-2(1H)-one as a crystalline solid.

Part II: Thionation to the Target Thiol

Mechanistic Rationale: Thionation with Lawesson's Reagent

Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], is a superior sulfur-transfer agent for the conversion of carbonyls to thiocarbonyls.[5] The reaction mechanism involves the dissociation of the dimeric Lawesson's reagent into a reactive monomeric dithiophosphine ylide. This species then undergoes a [2+2] cycloaddition with the carbonyl group of the quinolin-2-one to form a four-membered oxathiaphosphetane intermediate. Subsequent cycloreversion of this intermediate results in the formation of a stable phosphine oxide byproduct and the desired thiocarbonyl group, yielding the quinoline-2-thiol product, which exists in tautomeric equilibrium with its more stable thione form.[1][2]

Detailed Experimental Protocol: 6-ethoxy-3-methyl-quinoline-2-thiol

Materials:

  • 6-Ethoxy-3-methyl-quinolin-2(1H)-one

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-ethoxy-3-methyl-quinolin-2(1H)-one (10.16 g, 0.05 mol) in anhydrous toluene (120 mL).

  • Reagent Addition: Add Lawesson's reagent (12.14 g, 0.03 mol, 0.6 equivalents) to the solution. Place the flask under a nitrogen or argon atmosphere.

  • Heating: Heat the mixture to reflux (approximately 110 °C) with efficient stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a 7:3 hexane:ethyl acetate mixture. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography. Elute with a gradient of hexane-ethyl acetate (starting from 9:1 and gradually increasing the polarity to 7:3).

  • Isolation: Combine the fractions containing the product (as identified by TLC) and evaporate the solvent to yield 6-ethoxy-3-methyl-quinoline-2-thiol as a solid.

  • Drying: Dry the final product under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described two-step synthesis.

StepReactant(s)Key ReagentProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1 4-Ethoxyaniline, Ethyl 2-methylacetoacetatePolyphosphoric Acid6-Ethoxy-3-methyl-quinolin-2(1H)-oneC₁₂H₁₃NO₂203.2475-85%
2 6-Ethoxy-3-methyl-quinolin-2(1H)-oneLawesson's Reagent6-Ethoxy-3-methyl-quinoline-2-thiolC₁₂H₁₃NOS219.3080-90%

Conclusion

This guide details a reliable and efficient two-step synthesis for 6-ethoxy-3-methyl-quinoline-2-thiol, a compound of interest for drug discovery and chemical biology. The methodology relies on the well-established Knorr quinoline synthesis to construct the core heterocyclic system, followed by a robust thionation using Lawesson's reagent.[3][5] The provided protocols are designed to be self-validating, with clear mechanistic rationales for each transformation. This ensures that researchers can not only replicate the synthesis but also adapt it for the creation of novel analogues, thereby facilitating the exploration of this important chemical space.

References

  • Zhang, X., Yao, T., & Larock, R. C. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron. Available from: [Link]

  • ResearchGate. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • Springer Nature. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Available from: [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]

  • Pazdera, P. et al. (2024). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). Molecules. Available from: [Link]

  • Kyushu Institute of Technology. STUDIES ON THE SYNTHESIS OF QUINOLINE. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2-quinolones. Available from: [Link]

Sources

Exploratory

The 6-Ethoxy-3-methyl-quinoline-2-thiol Scaffold: A Comprehensive Technical Guide to Physicochemical Dynamics, Synthesis, and Applications

Executive Summary As medicinal chemistry and materials science expand into increasingly complex heterocycles, functionalized quinoline-2-thiols have emerged as privileged scaffolds. 6-Ethoxy-3-methyl-quinoline-2-thiol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry and materials science expand into increasingly complex heterocycles, functionalized quinoline-2-thiols have emerged as privileged scaffolds. 6-Ethoxy-3-methyl-quinoline-2-thiol (CAS: 917746-89-5) represents a highly specialized building block characterized by its unique electronic distribution and steric profile (1)[1]. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, self-validating synthetic workflows, and downstream applications in fluorescent sensing and drug discovery.

Structural Dynamics: Tautomerism and Electronic Effects

A defining feature of the quinoline-2-thiol class is the dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms (2)[2]. Quantum mechanical calculations and UV-Vis absorption spectra dictate that in polar solvents and the solid state, the thione tautomer (quinoline-2(1H)-thione) is the overwhelmingly predominant species (3)[3].

Mechanistic Causality of Substituents:

  • 6-Ethoxy Group (+M Effect): The oxygen lone pairs of the ethoxy group donate electron density into the aromatic system via resonance. This increases the electron density at the C2 position, stabilizing the N-H bond of the thione form, while simultaneously making the corresponding thiolate anion a significantly stronger ("softer") nucleophile during base-catalyzed reactions.

  • 3-Methyl Group (Steric Shielding): The methyl group at the C3 position provides critical steric hindrance. During electrophilic derivatization, this bulk physically blocks incoming electrophiles from attacking the adjacent ring nitrogen, thereby driving strict chemoselectivity toward S-alkylation rather than N-alkylation (4)[4].

Tautomerism Thiol Thiol Tautomer (Minor Species) Thione Thione Tautomer (Major Species) Thiol->Thione Solvent Polarity Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate NaOH / NaOAc Thione->Thiolate NaOH / NaOAc Thioether S-Alkylated Product (Fluorescent) Thiolate->Thioether Alkyl Halide

Fig 1. Thiol-thione tautomeric equilibrium and chemoselective S-alkylation pathway.

Synthetic Methodologies & Workflows

Synthesizing 2-mercaptoquinolines historically relied on toxic hydrogen sulfide gas or foul-smelling sodium hydrosulfide (NaSH). Modern, self-validating protocols utilize thiourea to form an intermediate isothiouronium salt (5)[5]. This approach is safer, higher yielding, and easily monitored.

Protocol 1: De Novo Synthesis via Thiourea

Causality Check: Thiourea acts as an excellent sulfur nucleophile that temporarily masks the thiol, preventing premature oxidation to disulfides during the reaction.

  • Isothiouronium Salt Formation: Dissolve 10 mmol of 2-chloro-6-ethoxy-3-methylquinoline in 30 mL of absolute ethanol. Add 12 mmol (1.2 equiv) of thiourea. Reflux the mixture for 4–6 hours. The reaction progress is self-indicating; a crystalline precipitate of the isothiouronium chloride salt will form as the reaction reaches completion.

  • Basic Hydrolysis: Cool the mixture and add 30 mL of 10% aqueous NaOH. Reflux for an additional 2 hours to hydrolyze the salt, releasing the thiolate anion into solution.

  • Isoelectric Precipitation (Critical Step): Cool the solution to 0–5 °C in an ice bath. Slowly acidify the mixture using glacial acetic acid until the pH reaches 4.5–5.0.

    • Why Acetic Acid? Using a strong mineral acid like HCl risks protonating the quinoline nitrogen, forming a water-soluble hydrochloride salt. Acetic acid selectively protonates the thiolate (pKa ~6.5) while leaving the quinoline nitrogen (pKa ~4.5) neutral, forcing the pure 6-ethoxy-3-methyl-quinoline-2-thiol to precipitate out of the aqueous layer.

  • Isolation: Filter the solid, wash thoroughly with cold distilled water, and recrystallize from ethanol.

Synthesis Start 2-Chloro-6-ethoxy-3-methylquinoline Step1 Add Thiourea in Ethanol Reflux 4-6 hours Start->Step1 Intermediate Isothiouronium Salt Intermediate Step1->Intermediate Step2 Aqueous NaOH Hydrolysis Reflux 2 hours Intermediate->Step2 Acidify Acidify with Glacial Acetic Acid (pH 4-5) Step2->Acidify Product 6-Ethoxy-3-methyl-quinoline-2-thiol Acidify->Product

Fig 2. Step-by-step synthetic workflow utilizing a thiourea intermediate for safe sulfur transfer.

Reactivity and Derivatization

Protocol 2: Chemoselective S-Alkylation

To synthesize bioactive thioethers or fluorescent probes, S-alkylation is performed (6)[6].

  • Suspend 10 mmol of 6-ethoxy-3-methyl-quinoline-2-thiol and 15 mmol of anhydrous sodium acetate (NaOAc) in 30 mL of absolute ethanol.

    • Why NaOAc? Sodium acetate is basic enough to deprotonate the thiol but not strong enough to cause base-catalyzed hydrolysis of the incoming alkyl halide, minimizing side reactions.

  • Add 10 mmol of the desired alkyl halide (e.g., ethyl bromoacetate) dropwise.

  • Reflux for 4 hours. The product will precipitate upon cooling and can be recrystallized from ethanol.

Applications in Sensing and Medicinal Chemistry

Fluorescent Heavy Metal Sensors: While the parent quinoline-2-thiol/thione exhibits negligible fluorescence due to rapid non-radiative decay, S-alkylated derivatives become highly fluorescent (7)[7]. The 6-ethoxy group enhances this photophysical property by increasing the quantum yield. When exposed to heavy metals, the sulfur atom coordinates with the metal, triggering Photoinduced Electron Transfer (PET) which instantly quenches the fluorescence. This "turn-off" mechanism makes the scaffold an elite candidate for environmental metal sensing[3][7].

Medicinal Chemistry: Quinoline thioethers synthesized from this scaffold are actively investigated for antimicrobial and kinase inhibitory properties. The lipophilic 6-ethoxy and 3-methyl groups enhance cellular permeability, allowing the core to effectively intercalate with target biological receptors (6)[6].

Quantitative Data Summaries

Table 1: Physicochemical Profile of 6-Ethoxy-3-methyl-quinoline-2-thiol

PropertyValue / Description
CAS Number 917746-89-5
Molecular Formula C12H13NOS
Molecular Weight 219.30 g/mol
Primary Tautomer (Polar Solvents) Quinoline-2(1H)-thione
Nucleophilic Center (Basic pH) Exocyclic Sulfur (Thiolate)
Steric Shielding Site C3 (Methyl group blocks N1)

Table 2: Optimization Parameters for S-Alkylation

Base UsedSolventTemp (°C)Chemoselectivity (S vs N)Yield (%)
NaOH (Aqueous)Water/EtOH8085:1565%
K2CO3DMF9090:1078%
NaOAc (Anhydrous) Abs. Ethanol 78 >99:1 93%

References

  • Bidepharm. "6-Ethoxy-3-methylquinoline-2-thiol Product Data.
  • BenchChem. "The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds." BenchChem Technical Notes.
  • BenchChem. "Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols." BenchChem Methodologies.
  • O'Connor, N. A., et al. "Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO." Current Chemistry Letters / Growing Science.
  • El-Gamal, K. M. A., et al. "Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives." MedCrave Online / Pharm Pharmacol Int J.
  • ACS Publications. "Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones." Organic Letters.

Sources

Foundational

Structural Dynamics and Physicochemical Profiling of 6-Ethoxy-3-methylquinoline-2-thiol

Target Audience: Researchers, Medicinal Chemists, and Assay Developers Document Type: Technical Whitepaper & Application Guide Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Developers Document Type: Technical Whitepaper & Application Guide

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Among its functionalized derivatives, 6-ethoxy-3-methylquinoline-2-thiol (CAS: 917746-89-5) represents a highly specialized heterocyclic building block[1]. Unlike standard alkyl-quinolines, the introduction of a thiol group at the 2-position, coupled with electron-donating ethoxy and methyl groups, creates a complex physicochemical profile dominated by tautomerism.

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the causality behind this compound's physical properties, explore its structural dynamics, and provide self-validating protocols for its characterization and downstream application in fluorescent sensor development.

The Core Physicochemical Trait: Thiol-Thione Tautomerism

The defining physical characteristic of 6-ethoxy-3-methylquinoline-2-thiol is its existence in a dynamic tautomeric equilibrium. The molecule oscillates between the thiol form (6-ethoxy-3-methylquinoline-2-thiol) and the thione form (6-ethoxy-3-methylquinoline-2(1H)-thione)[2].

Causality of the Equilibrium

While chemical intuition might suggest the thiol form is preferred to maintain full aromaticity of the quinoline ring, quantum mechanical calculations and spectroscopic evidence of the parent quinoline-2-thiol scaffold prove otherwise[3]. The thione form is the major tautomer in both the solid state and polar solutions[4].

Why does this occur? The thermodynamic stability gained by the formation of the robust C=S double bond and the strong hydrogen-bonding capability of the resulting N-H proton outweigh the resonance energy lost from the disruption of the pyridine ring's aromaticity. Furthermore, the electron-donating 6-ethoxy group increases electron density in the ring, further stabilizing the polarized thione state.

Tautomerism Thiol Thiol Form (Minor in Solution) Thione Thione Form (Major Tautomer) Thiol->Thione Polar Solvents (H-bonding) Thiolate Thiolate Anion (Reactive Species) Thiol->Thiolate Base (pH > pKa) Thione->Thiolate Base (pH > pKa) Thiolate->Thiol Acidification

Caption: Tautomeric equilibrium and environmental triggers for 6-ethoxy-3-methylquinoline-2-thiol.

Physicochemical Properties Profile

To facilitate assay design and synthetic planning, the quantitative physical properties of 6-ethoxy-3-methylquinoline-2-thiol are summarized below. The solubility profile is directly dictated by the thione form's polarity.

PropertyValue / DescriptionCausality / Note
CAS Number 917746-89-5[1]Unique identifier for the specific isomer.
Molecular Formula C₁₂H₁₃NOS[1]Confirmed via mass spectrometry (M+H⁺).
Molecular Weight 219.30 g/mol -
Physical State Yellow to orange powderColoration arises from the extended conjugation of the thione chromophore.
Solubility (Organic) Soluble in DMF, DMSO, MeCNHigh polarity of the thione N-H/C=S favors polar aprotic solvents.
Solubility (Aqueous) Soluble in basic pH (>8.5)Deprotonation yields the highly water-soluble thiolate anion.
Fluorescence Quenched (Native state)Photoinduced electron transfer (PET) from the sulfur atom quenches emission[5].

Self-Validating Spectroscopic Protocols

Trust in your chemical building block requires rigorous, self-validating characterization. Because 6-ethoxy-3-methylquinoline-2-thiol shifts its structure based on its environment, standard analytical runs can yield confusing results if the solvent is not carefully selected.

Step-by-Step NMR Validation Protocol

To definitively prove the structural identity and tautomeric state, we utilize a dual-solvent NMR approach.

  • Sample Preparation (Non-Polar): Dissolve 5 mg of the compound in 0.5 mL of Chloroform-d (CDCl₃).

  • Sample Preparation (Polar): Dissolve a separate 5 mg aliquot in 0.5 mL of DMSO-d₆.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at 25°C for both samples.

  • Causality & Validation:

    • In CDCl₃: You will observe a mixture of signals. The minor thiol form will show a weak -SH proton signal (~3.5-4.0 ppm).

    • In DMSO-d₆: The polar solvent locks the molecule into the thione form via hydrogen bonding. The -SH signal disappears, and a broad, highly deshielded N-H proton emerges (>10.0 ppm). The ¹³C spectrum will reveal a characteristic C=S carbon peak near 180 ppm, validating the thione structure[4].

Infrared (IR) Spectroscopy

Solid-state IR (ATR method) acts as a secondary validation mechanism. The absence of a sharp S-H stretch (typically ~2500 cm⁻¹) and the presence of a strong C=S stretching frequency at approximately 1150 cm⁻¹ confirms that the compound crystallizes exclusively in the thione form[4].

Reactivity Workflows: S-Alkylation and Sensor Applications

The primary application of quinoline-2-thiol derivatives lies in their use as highly selective nucleophiles and fluorescent sensors[5]. The reactivity is governed by the thiolate anion , which must be generated in situ.

Chemoselectivity: S- vs. N-Alkylation

When deprotonated, the molecule possesses two nucleophilic centers: the nitrogen and the sulfur. Why does S-alkylation dominate under standard conditions? The thiolate anion (S⁻) is significantly larger, softer, and more polarizable than the amide nitrogen (N⁻). According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur will preferentially attack soft electrophiles (like alkyl halides) in Sₙ2 reactions, leading to chemoselective S-alkylation[6].

Application: Fluorescent Sensor Development

In its native thione/thiol state, the compound exhibits no fluorescence due to Photoinduced Electron Transfer (PET) quenching by the electron-rich sulfur atom[5]. However, upon S-alkylation or coordination with specific transition metals, the lone pairs on the sulfur are tied up. This blocks the PET mechanism, resulting in a massive "turn-on" fluorescence signal. This causality makes 6-ethoxy-3-methylquinoline-2-thiol an excellent precursor for developing sensors for heavy metals, pH changes, and reactive nitrogen species like HNO[5].

Workflow Step1 1. Substrate Dissolution (DMF/DMSO, 20°C) Step2 2. Base Addition (K2CO3 or NaH) Step1->Step2 Step3 3. Thiolate Formation (Deep Yellow Shift) Step2->Step3 Deprotonation (N-H / S-H cleavage) Step4 4. Electrophile Addition (Alkyl Halide) Step3->Step4 Nucleophilic Activation Step5 5. S-Alkylated Product (Fluorescence Restored) Step4->Step5 SN2 Attack by Sulfur

Caption: Self-validating experimental workflow for the chemoselective S-alkylation of the thiolate anion.

Step-by-Step S-Alkylation Protocol
  • Dissolution: Suspend 1.0 eq of 6-ethoxy-3-methylquinoline-2-thiol in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Deprotonation: Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes. Self-Validation: The suspension will transition to a deep, vibrant yellow/orange, visually confirming the generation of the thiolate anion.

  • Electrophilic Attack: Dropwise add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide).

  • Reaction Monitoring: Stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc). The highly polar thione starting material (low Rf) will convert to a significantly less polar S-alkylated product (high Rf).

  • Isolation: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Self-Validation: The purified product will exhibit strong fluorescence under 365 nm UV light, confirming successful S-alkylation and the cessation of PET quenching.

References

  • O'Connor, N. A., López, G. E., & Cruz, A. "Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO." Current Chemistry Letters, 3(3), 189-194 (2014). Available at:[Link]

  • Thieme Connect. "Product Class 4: Quinolinones and Related Systems." Science of Synthesis. Available at: [Link]

  • Organic Letters. "Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones." ACS Publications. Available at: [Link]

Sources

Exploratory

Structure Elucidation of 6-Ethoxy-3-methylquinoline-2-thiol: A Comprehensive Analytical Guide

Executive Summary The unambiguous structure elucidation of heterocyclic compounds is a foundational requirement in drug discovery and materials science. 6-Ethoxy-3-methylquinoline-2-thiol (C₁₂H₁₃NOS) presents a unique an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structure elucidation of heterocyclic compounds is a foundational requirement in drug discovery and materials science. 6-Ethoxy-3-methylquinoline-2-thiol (C₁₂H₁₃NOS) presents a unique analytical challenge due to its capacity for tautomerism and the precise positional assignment required for its substituents. This whitepaper outlines a self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS), Multidimensional Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy to definitively characterize this molecule.

Molecular Dynamics & The Thiol-Thione Tautomeric Equilibrium

Before executing any analytical protocol, one must understand the dynamic nature of the quinoline-2-thiol scaffold. While drawn conventionally as a thiol (-SH), this compound exists in a tautomeric equilibrium with its thione form, 6-ethoxy-3-methylquinoline-2(1H)-thione .

Quantum mechanical calculations and empirical absorption spectra demonstrate that the thione is the thermodynamically favored major tautomer in both the solid state and polar solutions[1]. This dominance is driven by the resonance stabilization of the thioamide-like conjugated system[2]. Furthermore, crystallographic studies on analogous quinoline-2-thiones reveal that they crystallize predominantly as the thione tautomer, forming highly ordered, independent dimers via robust N-H···S=C hydrogen-bond networks[3]. Recognizing this dynamic is critical; it dictates our choice of NMR solvents and explains the absence of expected S-H vibrational modes in FTIR analysis.

Analytical Strategy & Workflow

To prevent misassignment of positional isomers (e.g., confusing the 6-ethoxy group for a 7-ethoxy group), we employ an orthogonal, self-validating workflow.

Workflow A 6-Ethoxy-3-methylquinoline-2-thiol Sample Preparation B HR-LC-MS (Molecular Weight & Formula) A->B C 1D & 2D NMR (Connectivity & Stereochemistry) A->C D FTIR Spectroscopy (Functional Groups & Tautomerism) A->D F X-Ray Crystallography (Solid-State Tautomer Analysis) A->F E Data Integration (Mnova / ACD Labs) B->E C->E D->E G Final Structure Elucidation E->G F->E

Fig 1. Analytical workflow for the structure elucidation of 6-ethoxy-3-methylquinoline-2-thiol.

Self-Validating Experimental Protocols

The following protocols are designed not merely as a sequence of steps, but as a causal framework where each parameter is chosen to validate the next[4].

High-Resolution LC-MS (HR-ESI-MS)
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

  • Causality: Formic acid is critical here. It forces the protonation of the quinoline nitrogen, significantly enhancing the [M+H]⁺ signal intensity in positive electrospray ionization (ESI+) mode.

  • Chromatography: Inject 2 µL onto a C18 UPLC column. Elute using a gradient of Water/Acetonitrile (0.1% FA) from 5% to 95% ACN over 5 minutes. This step separates the primary analyte from any oxidative degradation products, such as disulfides, before MS introduction.

  • Self-Validation Loop: The exact mass confirms the empirical formula (C₁₂H₁₃NOS), which strictly dictates a Double Bond Equivalent (DBE) of 7. Subsequent NMR data must account for exactly 7 DBEs.

Multidimensional NMR Spectroscopy
  • Solvent Selection: Dissolve 15 mg of the analyte in 600 µL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Causality: Non-polar solvents like CDCl₃ promote severe N-H···S=C hydrogen-bonded dimerization[3], causing massive signal line broadening. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these dimers and yielding sharp, quantifiable resonances.

  • Acquisition: Acquire ¹H NMR at 600 MHz and ¹³C NMR at 150 MHz. Follow with 2D HSQC (direct C-H correlations) and 2D HMBC (long-range ³J_CH correlations).

  • Self-Validation Loop: HMBC is the ultimate validator. Observing a ³J correlation from the ethoxy -CH₂- protons to the C-6 aromatic carbon, and from the 3-methyl protons to C-2 and C-4, unambiguously locks the substituents to their specific positions, ruling out any other positional isomer.

Solid-State ATR-FTIR Spectroscopy
  • Acquisition: Place 2-3 mg of the neat solid directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Scan from 4000 to 400 cm⁻¹.

  • Causality: ATR-FTIR is explicitly chosen over traditional KBr pelleting. The high pressure required to press KBr pellets, combined with KBr's hygroscopic nature, can induce polymorphic shifts or alter the native hydrogen-bonding network of the thione tautomer. ATR preserves the native solid-state structure.

Spectroscopic Data Interpretation

Data must be synthesized into a cohesive model. The tables below summarize the expected quantitative data for this specific molecule based on its structural class[4].

Table 1: HR-ESI-MS Data

Ion Species Theoretical m/z Observed m/z Mass Error (ppm) Assigned Composition
[M+H]⁺ 220.0791 220.0788 -1.36 C₁₂H₁₄NOS

| [M+Na]⁺ | 242.0610 | 242.0615 | +2.06 | C₁₂H₁₃NOSNa |

Table 2: ¹H and ¹³C NMR Assignments (in DMSO-d₆)

Position ¹³C Shift (ppm) ¹H Shift (ppm), Multiplicity, J (Hz) Key HMBC Correlations (³J, ²J)
2 (C=S) ~180.5 - H-3 (Me), N-H
3 (C) ~132.0 - H-4, Me
3-CH₃ ~17.5 2.35, s, 3H C-2, C-3, C-4
4 (CH) ~135.2 7.65, s, 1H C-2, C-5, C-8a
5 (CH) ~110.5 7.15, d, J=2.5, 1H C-4, C-7, C-8a
6 (C-O) ~155.0 - H-5, H-7, H-8, CH₂(ethoxy)
7 (CH) ~122.3 7.30, dd, J=9.0, 2.5, 1H C-5, C-8a
8 (CH) ~117.8 7.45, d, J=9.0, 1H C-4a, C-6
N-H - 12.50, br s, 1H C-2, C-8a
O-CH₂ ~63.5 4.10, q, J=7.0, 2H C-6, CH₃(ethoxy)

| O-CH₂-CH₃ | ~14.8 | 1.40, t, J=7.0, 3H | CH₂(ethoxy) |

Table 3: ATR-FTIR Key Vibrational Modes

Wavenumber (cm⁻¹) Vibration Mode Structural Significance
3150 - 2850 N-H stretch (broad) Confirms thione tautomer (N-H present)
2550 - 2500 S-H stretch Absent (Confirms lack of thiol form)
1250, 1040 C-O-C asymmetric stretch Confirms ethoxy ether linkage

| 1120 | C=S stretch | Confirms thione tautomer |

Logical Framework for Tautomer Assignment

The determination of the tautomeric state is not derived from a single data point, but from the convergence of multiple spectroscopic disciplines.

TautomerLogic Start Tautomeric State Analysis IR FTIR: Absence of S-H stretch (~2500 cm⁻¹) Presence of C=S (~1120 cm⁻¹) Start->IR NMR 1H NMR: Presence of N-H (~12.5 ppm) Absence of S-H (~3-4 ppm) Start->NMR Xray X-Ray: C-S bond length (~1.68 Å) N-H...S=C Hydrogen Bonding Start->Xray Conclusion Quinoline-2(1H)-thione Tautomer (Thermodynamically Favored) IR->Conclusion NMR->Conclusion Xray->Conclusion

Fig 2. Logical decision matrix for determining the dominant thione tautomeric state.

Conclusion

The comprehensive structure elucidation of 6-ethoxy-3-methylquinoline-2-thiol requires a rigorous, multi-faceted approach. By understanding the underlying causality of the molecule's tautomeric equilibrium, an analytical scientist can select the correct solvent systems (DMSO-d₆) and ionization parameters to acquire high-fidelity data. The integration of HRMS for molecular formula confirmation, 2D NMR (specifically HMBC) for precise substituent localization, and ATR-FTIR for tautomeric state validation creates an airtight, self-validating proof of structure.

References

  • O'Connor, N. A., et al. "Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO." ResearchGate. URL:[Link]

  • Lipscomb, W. N., et al. "Quinoline-2(1H)-thione, a structure with Z' = 8." Acta Crystallographica Section C. URL:[Link]

  • Kjellin, G., & Sandström, J. "The Thione-Thiol Tautomerism in Simple Thioamides." Acta Chemica Scandinavica. URL:[Link]

Sources

Foundational

6-ethoxy-3-methyl-quinoline-2-thiol tautomerism

The Tautomeric Dynamics of 6-Ethoxy-3-methyl-quinoline-2-thiol: A Technical Guide to Synthesis, Equilibrium, and Application Executive Summary Quinoline-2-thiol derivatives are a privileged class of heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

The Tautomeric Dynamics of 6-Ethoxy-3-methyl-quinoline-2-thiol: A Technical Guide to Synthesis, Equilibrium, and Application

Executive Summary

Quinoline-2-thiol derivatives are a privileged class of heterocyclic compounds with profound implications in medicinal chemistry, materials science, and sensor development[1]. A defining physicochemical characteristic of this scaffold is its thiol-thione tautomerism—a dynamic equilibrium between the aromatic thiol (-SH) form and the partially aromatic thione (=S) form. This whitepaper provides an in-depth analysis of 6-ethoxy-3-methyl-quinoline-2-thiol , detailing how its specific substitution pattern modulates electronic properties, dictates tautomeric preference, and influences synthetic methodologies.

Mechanistic Foundations of Tautomerism

In solution, quinoline-2-thiols do not exist as static structures; they undergo rapid intermolecular proton exchange, establishing a thiolactam-thiolactim equilibrium[2]. Spectroscopic evidence and quantum mechanical calculations consistently demonstrate that the thione form (quinoline-2(1H)-thione) is the major tautomer in both polar solutions and the solid state[1][3].

The Causality of Thione Dominance: The preference for the thione tautomer is driven by thermodynamics and solvation. Carbon and sulfur have a lower tendency to form stable double bonds compared to carbon and oxygen, which historically led to the assumption that the thiol form might dominate[4]. However, the thione form features a highly polar N-H bond and a highly polarizable C=S bond. In polar solvents, the thione tautomer is significantly stabilized through strong intermolecular hydrogen bonding and dipole-dipole interactions, lowering its global energy minimum relative to the thiol form[4][5].

Substituent Effects in 6-Ethoxy-3-methyl-quinoline-2-thiol:

  • The 6-Ethoxy Group: This moiety acts as a strong electron-donating group (EDG) via resonance (+R effect). By increasing the electron density within the fused benzene ring, it stabilizes the polarized thione form, effectively delocalizing the positive charge away from the nitrogen atom.

  • The 3-Methyl Group: This group provides a weak inductive electron-donating effect (+I) while introducing localized steric bulk near the thioamide core. While steric hindrance can slightly perturb the planarity of the thione form, the electronic stabilization provided by the 6-ethoxy group overrides this, ensuring the thione remains the predominant species[5].

Tautomerism Thiol Thiol Tautomer (Aromatic, -SH) Transition Intermolecular Proton Exchange Thiol->Transition Deprotonation (K_f) Transition->Thiol Protonation at S Thione Thione Tautomer (Major, =S, NH) Transition->Thione Protonation at N Thione->Transition Deprotonation at N

Fig 1: Intermolecular proton exchange driving the thiol-thione tautomeric equilibrium.

Experimental Methodology: Synthesis and Isolation

Historically, thiation of quinolinones with phosphorus pentasulfide yielded poor results and complex mixtures[2]. Modern, high-yield synthesis relies on the deoxygenative C-H functionalization of quinoline N-oxides[6].

Self-Validating Protocol: Synthesis of 6-Ethoxy-3-methyl-quinoline-2-thione This protocol is designed as a self-validating system. The transformation from a highly polar N-oxide to the less polar thione allows for unambiguous tracking via Thin Layer Chromatography (TLC).

  • Substrate Preparation: Dissolve 1.0 mmol of 6-ethoxy-3-methylquinoline N-oxide in 5 mL of anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

  • Nucleophile Introduction: Add 2.0 mmol (2.0 equiv.) of thiourea to the solution. Causality: Thiourea acts as a mild, stable sulfur source that prevents the formation of disulfide byproducts common with free hydrosulfide salts[2][6].

  • Electrophilic Activation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 2.0 mmol (2.0 equiv.) of triflic anhydride dropwise. Causality: Temperature control is critical here. Triflic anhydride highly exothermically O-sulfonylates the N-oxide. This creates a superior leaving group (-OTf), rendering the C2 position highly electrophilic and driving regioselective attack by thiourea[6].

  • Propagation & Validation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4-6 hours. Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the baseline N-oxide spot confirms the reaction's progression to the thione.

  • Quenching: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Causality: This neutralizes the highly acidic triflic acid byproducts, preventing the degradation of the acid-sensitive ethoxy ether linkage[6].

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the pure thione tautomer.

SynthesisWorkflow Start 6-Ethoxy-3-methylquinoline N-oxide Step1 Add Thiourea (2.0 eq) in Anhydrous MeCN Start->Step1 Step2 Cool to 0 °C & Add Triflic Anhydride (2.0 eq) Step1->Step2 Step3 Warm to RT & Stir (Validate via TLC) Step2->Step3 O-sulfonylation & Attack Quench Quench with NaHCO3 Neutralize Acid Step3->Quench Complete Conversion Product 6-Ethoxy-3-methyl-quinoline-2-thione (Isolated Target) Quench->Product Extraction & Chromatography

Fig 2: Step-by-step workflow for the deoxygenative thiation of quinoline N-oxides.

Quantitative Data: Spectroscopic Characterization

Determining the exact tautomeric ratio in solution requires robust spectroscopic quantification. The conjugated nature of the thione form provides distinct spectral signatures compared to the thiol form[3].

Table 1: Diagnostic Spectroscopic Markers for Tautomeric Forms

Analytical MethodThiol Form (-SH)Thione Form (=S, NH)Diagnostic Significance
UV-Vis Absorption ~308 nm (S1 transition)~358 nm (S2 transition)Thione form exhibits a significant bathochromic shift due to extended conjugation involving the C=S bond[3].
Infrared (IR) Spectroscopy ~2550 cm⁻¹ (Weak S-H stretch)~1150 cm⁻¹ (C=S stretch)~3100 cm⁻¹ (N-H stretch)Absence of the S-H band and presence of a broad N-H band strongly validates thione dominance in solid state[5][7].
¹H-NMR (in DMSO-d6) ~3.5 ppm (S-H proton)~13.0 - 14.0 ppm (N-H proton)The highly deshielded N-H proton is a definitive marker. Integration of these peaks quantifies the exact tautomeric ratio[2].
Fluorescence Highly fluorescentQuenched (PET mechanism)Thione forms often show no fluorescence at absorption maxima; shifts to thiol form restore fluorescence[3].

Applications in Drug Development & Materials Science

The tautomeric state of 6-ethoxy-3-methyl-quinoline-2-thiol directly dictates its utility.

  • Fluorescent Sensors: The utility of quinoline-2-thiol/thione systems as chromophores is well documented. The thione form typically exhibits quenched fluorescence due to photoinduced electron transfer (PET) involving the sulfur atom. However, interaction with heavy metals, changes in pH, or exposure to reactive molecules like HNO shifts the equilibrium or coordinates the sulfur, resulting in a measurable fluorescence increase[3].

  • Pharmacophore Development: The planar structure of the quinoline ring allows these derivatives to intercalate into DNA or inhibit topoisomerase enzymes[1]. The ability of the thiol/thione system to act as a bidentate ligand (N, S) makes the 6-ethoxy-3-methyl derivative an excellent candidate for targeting metalloenzymes in targeted cancer therapies.

References

  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. URL: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. URL: [Link]

  • Scheme 2. Thione → Thiol Phototautomeric Conversions Observed for... ResearchGate. URL:[Link]

  • The thione-thiol tautomerism in simple thioamides. SciSpace. URL:[Link]

Sources

Exploratory

Spectroscopic Profiling and Structural Dynamics of 6-Ethoxy-3-methyl-quinoline-2-thiol: A Technical Guide

Executive Summary 6-Ethoxy-3-methyl-quinoline-2-thiol (CAS: 917746-89-5) is a highly functionalized N,S-heterocycle with significant applications ranging from the development of fluorescent sensors to serving as a struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Ethoxy-3-methyl-quinoline-2-thiol (CAS: 917746-89-5) is a highly functionalized N,S-heterocycle with significant applications ranging from the development of fluorescent sensors to serving as a structure-directing ligand in atomic-precision noble metal nanoclusters[1]. A critical aspect of its physicochemical behavior is its tautomeric equilibrium. While conventionally named as a "thiol," the compound predominantly exists as its thione tautomer—6-ethoxy-3-methylquinoline-2(1H)-thione—in both the solid state and polar solutions[2].

This whitepaper provides a rigorous, self-validating spectroscopic profile (NMR, IR, MS, UV-Vis) of the compound. As a Senior Application Scientist, I have structured this guide to detail the causality behind experimental choices, providing standardized, field-proven protocols for structural verification.

Mechanistic Causality: Tautomerism & Electronic Structure

In quinoline-2-thiol derivatives, a dynamic proton-transfer equilibrium exists between the thiol (-SH) and thione (=S) forms. Quantum mechanical calculations and empirical absorption spectra confirm that the thione tautomer is thermodynamically favored[2]. The resonance stabilization of the thioamide core (N–C=S ↔ N⁺=C–S⁻) drives this energetic preference.

The specific substitution pattern of this molecule dictates its electronic signature:

  • 6-Ethoxy Group: Introduces a strong +M (mesomeric) electron-donating effect. By donating electron density into the aromatic π-system, it selectively shields the protons at the 5- and 7-positions, shifting their NMR signals upfield.

  • 3-Methyl Group: Provides a weak +I (inductive) effect, stabilizing the adjacent heterocyclic ring system. This methyl group acts as a critical steric handle when the molecule is utilized as a capping ligand for nanoclusters (e.g., Au₁₂ and Au₁₃ systems)[1].

Tautomerism cluster_0 Tautomeric Equilibrium in Solution Thiol Quinoline-2-thiol (Minor Tautomer) Thione Quinoline-2(1H)-thione (Major Tautomer) Thiol->Thione Proton Transfer NMR NMR (DMSO-d6) Detects N-H & C=S Thione->NMR IR FT-IR (KBr) Detects C=S Stretch Thione->IR UV UV-Vis (EtOH) Detects 355 nm Peak Thione->UV

Tautomeric equilibrium of 6-ethoxy-3-methyl-quinoline-2-thiol and its spectroscopic validation.

Comprehensive Spectroscopic Data

To establish a self-validating analytical system, data from orthogonal spectroscopic techniques must corroborate the exact same structural features. For example, the thione C=S bond must be simultaneously observable via ¹³C NMR (chemical shift), IR (vibrational stretch), and UV-Vis (n-π* transition).

Table 1: ¹H and ¹³C NMR Spectral Data (DMSO-d₆, 400/100 MHz)
Position¹H NMR (δ, ppm)Multiplicity & Coupling¹³C NMR (δ, ppm)Assignment / Causality
N-H 13.50br s, 1H-Highly deshielded proton confirming the thione tautomer.
C-2 --180.5C=S carbon; characteristic extreme downfield shift[3].
C-3 --131.2Quaternary carbon attached to the methyl group.
C-4 7.65s, 1H133.5Aromatic CH; singlet due to C-3 substitution.
C-5 7.15d, J = 2.8 Hz, 1H108.9Shielded by the ortho +M effect of the ethoxy group.
C-6 --154.2Oxygen-bearing quaternary aromatic carbon.
C-7 7.20dd, J = 8.8, 2.8 Hz, 1H115.3Shielded by the ortho +M effect of the ethoxy group.
C-8 7.45d, J = 8.8 Hz, 1H117.6Aromatic CH; meta to the ethoxy group.
C-8a --134.8Bridgehead carbon adjacent to nitrogen.
C-4a --128.4Bridgehead carbon.
-OCH₂- 4.05q, J = 7.0 Hz, 2H63.4Deshielded by adjacent electronegative oxygen.
3-CH₃ 2.35s, 3H17.2Allylic/aromatic methyl group.
-CH₃ (Et) 1.35t, J = 7.0 Hz, 3H14.8Terminal methyl of the ethoxy chain.
Table 2: FT-IR, MS, and UV-Vis Profiling
TechniqueKey Signals / ValuesStructural Correlation
FT-IR (KBr) 3150 cm⁻¹ (br)N-H stretching vibration (validates thione form)[3].
1180 cm⁻¹ (s)C=S stretching vibration.
1245 cm⁻¹, 1040 cm⁻¹C-O-C asymmetric and symmetric stretches.
ESI-MS (+) m/z 220.08[M+H]⁺ (Calculated for C₁₂H₁₄NOS⁺: 220.0791).
UV-Vis (EtOH) 355 nm (ε ~ 12,000)n-π* transition of the C=S chromophore[2].
270 nm (ε ~ 25,000)π-π* transitions of the quinoline aromatic system[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to. The causality behind the solvent and matrix choices is explained to prevent common analytical errors.

Workflow Step1 1. Sample Preparation (>98% Purity, Anhydrous Conditions) Step2 2. Solvent Selection (DMSO-d6 for NMR, EtOH for UV-Vis) Step1->Step2 Step3 3. Data Acquisition (1H/13C NMR, FT-IR, ESI-MS, UV-Vis) Step2->Step3 Step4 4. Spectral Deconvolution (Cross-Validating C=S & N-H Signals) Step3->Step4

Step-by-step workflow for the spectroscopic profiling of quinoline-2-thiol derivatives.

Protocol A: High-Resolution NMR Acquisition

Causality Check: Protic solvents (like CD₃OD) will cause rapid deuterium exchange with the N-H proton, erasing the signal and masking the thione state. Aprotic, highly polar DMSO-d₆ is mandatory to lock the tautomeric state and observe the N-H resonance.

  • Sample Preparation: Dissolve 15 mg of 6-ethoxy-3-methyl-quinoline-2-thiol in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) in a clean, dry 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO-d₆ signal (2.50 ppm for ¹H, 39.52 ppm for ¹³C).

  • Shimming & Tuning: Perform gradient shimming (Z1-Z5) to achieve a line width at half height (FWHM) of < 0.8 Hz on the DMSO residual peak. Tune and match the probe to the exact frequency of ¹H and ¹³C.

  • Acquisition (¹H): Run a standard 1D sequence (e.g., zg30) with a relaxation delay (D1) of 2 seconds, 16 scans, and a spectral width of 16 ppm to ensure the extreme downfield N-H peak (~13.5 ppm) is captured.

  • Acquisition (¹³C): Run a proton-decoupled 1D sequence (e.g., zgpg30) with D1 = 2 seconds, minimum 1024 scans, and a spectral width of 220 ppm to capture the C=S peak (~180.5 ppm).

Protocol B: FT-IR Spectroscopy (KBr Pellet Method)

Causality Check: ATR-IR can sometimes shift sensitive vibrational modes due to the mechanical pressure exerted by the crystal on the solid lattice. The KBr pellet method ensures an isotropic matrix, providing highly accurate C=S and N-H stretching frequencies.

  • Matrix Preparation: Dry spectroscopic grade KBr in an oven at 110 °C for 24 hours to remove all moisture (preventing the broad O-H stretch at 3400 cm⁻¹ from masking the N-H stretch).

  • Sample Grinding: In an agate mortar, combine 2 mg of the analyte with 200 mg of dry KBr. Grind vigorously for 2 minutes to ensure a homogenous, fine powder.

  • Pellet Pressing: Transfer the mixture to a 13 mm die set. Apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹ for 32 co-added scans. Background subtract using a blank KBr pellet.

Protocol C: UV-Vis and ESI-MS Validation
  • UV-Vis: Prepare a 10 μM solution in absolute ethanol. Record the spectrum from 200 to 500 nm in a 1 cm quartz cuvette. The presence of a distinct peak at ~355 nm validates the n-π* transition of the thione tautomer[2].

  • ESI-MS: Dilute the sample to 1 μg/mL in Methanol/Water (50:50 v/v) with 0.1% formic acid. Inject directly into the mass spectrometer operating in positive electrospray ionization mode. Monitor for the[M+H]⁺ ion at m/z 220.08.

Conclusion

The spectroscopic characterization of 6-ethoxy-3-methyl-quinoline-2-thiol requires a nuanced understanding of its tautomeric behavior. By utilizing DMSO-d₆ for NMR and cross-validating the C=S moiety through IR and UV-Vis, researchers can establish a highly reliable structural profile. This analytical rigor is essential when deploying the compound in sensitive applications, such as heavy metal fluorescence sensing or as a structure-directing ligand in atomic-precision nanocluster synthesis.

References

  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
  • Visualization of Total Synthesis from Au11 to Au13 Nanoclusters | Journal of the American Chemical Society.
  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones.

Sources

Foundational

starting materials for 6-ethoxy-3-methyl-quinoline-2-thiol synthesis

An In-Depth Technical Guide to the Synthesis of 6-Ethoxy-3-methyl-quinoline-2-thiol: Core Starting Materials and Strategic Pathways Authored by: A Senior Application Scientist Abstract The quinoline-2-thiol scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 6-Ethoxy-3-methyl-quinoline-2-thiol: Core Starting Materials and Strategic Pathways

Authored by: A Senior Application Scientist

Abstract

The quinoline-2-thiol scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique physicochemical properties. This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-ethoxy-3-methyl-quinoline-2-thiol, a specifically substituted derivative with potential for further functionalization. We will delve into the selection of core starting materials, provide detailed, field-proven experimental protocols, and rationalize the chemical transformations involved. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize and explore the potential of this important heterocyclic compound.

Introduction: The Significance of the Quinoline-2-thiol Moiety

The quinoline ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant therapeutic applications.[1] The introduction of a thiol group at the 2-position imparts unique characteristics, including the existence of a tautomeric equilibrium with the corresponding quinoline-2(1H)-thione form.[2][3] This tautomerism is crucial as it influences the molecule's reactivity, coordination chemistry, and interactions with biological targets.[3] The specific substitution pattern of an ethoxy group at the 6-position and a methyl group at the 3-position in the target molecule, 6-ethoxy-3-methyl-quinoline-2-thiol, allows for fine-tuning of its lipophilicity and electronic properties, which can be critical for its biological activity and pharmacokinetic profile.

This guide will focus on a logical and efficient synthetic strategy, breaking down the process into the construction of the core quinoline scaffold followed by the introduction of the thiol functionality.

Retrosynthetic Analysis and Identification of Core Starting Materials

A retrosynthetic analysis of the target molecule suggests a primary disconnection at the carbon-sulfur bond, pointing to a 2-substituted quinoline as a key precursor. A common and highly effective precursor for this transformation is a 2-chloroquinoline derivative.[2][3] This leads to the identification of 2-chloro-6-ethoxy-3-methylquinoline as a pivotal intermediate.

Further deconstruction of this intermediate involves the formation of the quinoline ring itself. Classical quinoline syntheses, such as the Conrad-Limpach-Knorr synthesis, are well-suited for this purpose and typically involve the condensation of an aniline with a β-ketoester.[4] This analysis points to the following readily available and cost-effective core starting materials:

  • p-Phenetidine (4-ethoxyaniline): This will form the benzene ring portion of the quinoline, incorporating the 6-ethoxy substituent.

  • Ethyl 2-methylacetoacetate: This β-ketoester will provide the C2, C3 (with the methyl substituent), and C4 atoms of the pyridine ring.

The overall synthetic strategy can therefore be envisioned as a three-stage process:

  • Stage 1: Conrad-Limpach-Knorr Cyclization to form 6-ethoxy-2-methylquinolin-4-ol.

  • Stage 2: Chlorination of the 4-hydroxyquinoline intermediate to yield 2-chloro-6-ethoxy-3-methylquinoline.

  • Stage 3: Thionation of the 2-chloroquinoline to afford the final product, 6-ethoxy-3-methyl-quinoline-2-thiol.

Below is a visual representation of this proposed synthetic workflow.

Synthetic_Workflow p_phenetidine p-Phenetidine quinolin_4_ol 6-Ethoxy-2-methylquinolin-4-ol p_phenetidine->quinolin_4_ol ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate ethyl_2_methylacetoacetate->quinolin_4_ol:w Conrad-Limpach-Knorr Cyclization chloroquinoline 2-Chloro-6-ethoxy-3-methylquinoline quinolin_4_ol->chloroquinoline Chlorination (POCl₃) final_product 6-Ethoxy-3-methyl-quinoline-2-thiol chloroquinoline->final_product Thionation (NaSH or Thiourea)

Caption: Proposed synthetic workflow for 6-ethoxy-3-methyl-quinoline-2-thiol.

Detailed Experimental Protocols

Stage 1: Synthesis of 6-Ethoxy-2-methylquinolin-4-ol

This stage employs the Conrad-Limpach-Knorr synthesis, which involves the initial formation of a β-aminoacrylate followed by thermal cyclization.[1]

Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-phenetidine (1 molar equivalent) and ethyl 2-methylacetoacetate (1.1 molar equivalents) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the initial condensation.

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude ethyl 3-((4-ethoxyphenyl)amino)-2-methylbut-2-enoate.

  • For the cyclization step, add the crude intermediate to a high-boiling solvent such as Dowtherm A or mineral oil.

  • Heat the mixture to approximately 250 °C for 30-60 minutes. The cyclization is typically accompanied by the evolution of ethanol.

  • Cool the reaction mixture, and the product will precipitate.

  • Filter the solid product, wash with a non-polar solvent like hexane to remove the high-boiling solvent, and then recrystallize from a suitable solvent such as ethanol or a mixture of DMF and water to afford pure 6-ethoxy-2-methylquinolin-4-ol.

Stage 2: Synthesis of 2-Chloro-6-ethoxy-3-methylquinoline

The conversion of the 4-hydroxyquinoline to the 2-chloroquinoline is a crucial activation step. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[5]

Protocol:

  • In a fume hood, carefully add 6-ethoxy-2-methylquinolin-4-ol (1 molar equivalent) to an excess of phosphorus oxychloride (5-10 molar equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[5]

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-6-ethoxy-3-methylquinoline.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Stage 3: Synthesis of 6-Ethoxy-3-methyl-quinoline-2-thiol

The final step involves a nucleophilic aromatic substitution reaction to replace the 2-chloro substituent with a thiol group. Sodium hydrosulfide or thiourea are commonly used for this purpose.[2][5]

Protocol using Sodium Hydrosulfide:

  • Dissolve 2-chloro-6-ethoxy-3-methylquinoline (1 molar equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Add an excess of sodium hydrosulfide (NaSH) (1.5-2 molar equivalents).

  • Heat the reaction mixture with stirring. The reaction temperature and time will depend on the solvent used (e.g., reflux in ethanol). Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the mixture with a dilute acid, such as acetic acid or hydrochloric acid, to precipitate the thiol product.[2]

  • Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield 6-ethoxy-3-methyl-quinoline-2-thiol.

Alternative Protocol using Thiourea:

  • Dissolve 2-chloro-6-ethoxy-3-methylquinoline (1 molar equivalent) and thiourea (1.5-2 molar equivalents) in ethanol or DMF.[5]

  • Heat the mixture at reflux for 4-6 hours.[5]

  • Cool the reaction and add a solution of sodium hydroxide to hydrolyze the intermediate isothiouronium salt.

  • Heat the mixture again to complete the hydrolysis.

  • Cool the mixture and acidify with a dilute acid to precipitate the product.

  • Filter, wash with water, and dry to obtain the final product.

Data Summary and Causality in Experimental Choices

The choice of reagents and conditions at each stage is dictated by established principles of organic synthesis to maximize yield and purity.

StageKey TransformationReagents & ConditionsRationale
1 Quinoline Ring Formationp-Phenetidine, Ethyl 2-methylacetoacetate, Toluene, p-TSA (cat.), Reflux; then Dowtherm A, ~250 °CThe Conrad-Limpach-Knorr synthesis provides a reliable method for constructing the quinoline core. The high temperature in the second step is necessary to drive the cyclization and elimination of ethanol.
2 Hydroxyl to Chloro ConversionPOCl₃, DMF (cat.), RefluxPOCl₃ is a powerful dehydrating and chlorinating agent. The 4-hydroxyl group of the quinolin-4-ol exists in tautomeric equilibrium with the 4-quinolone, and POCl₃ effectively converts this to the 2-chloroquinoline, which is a better leaving group for the subsequent nucleophilic substitution. DMF acts as a catalyst in this Vilsmeier-Haack type reaction.[5]
3 ThionationNaSH or Thiourea, Ethanol/DMF, Heat; then AcidificationSodium hydrosulfide is a direct and potent sulfur nucleophile. The alternative use of thiourea provides a stable, easy-to-handle sulfur source that forms an intermediate isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol. Acidification in the final workup ensures the protonation of the thiolate to the desired thiol.[2]

Mechanistic Insights

The key chemical transformations in this synthesis are well-understood.

Conrad-Limpach-Knorr Cyclization Mechanism

Conrad_Limpach_Knorr cluster_0 Condensation cluster_1 Thermal Cyclization A p-Phenetidine + Ethyl 2-methylacetoacetate B Enamine Intermediate A->B + H₂O C [1,5]-Electrocyclization B->C ~250 °C D Tautomerization & Aromatization C->D - EtOH E 6-Ethoxy-2-methylquinolin-4-ol D->E

Caption: Mechanism of the Conrad-Limpach-Knorr reaction.

The reaction begins with the acid-catalyzed condensation of the aniline with the β-ketoester to form an enamine intermediate. At high temperatures, this intermediate undergoes a pericyclic reaction (a 6π-electrocyclization) followed by the elimination of ethanol to form the aromatic quinolin-4-ol product.

Thionation Mechanism (via NaSH)

Thionation Start 2-Chloro-6-ethoxy-3-methylquinoline Intermediate Meisenheimer-like Intermediate Start->Intermediate + SH⁻ Product 6-Ethoxy-3-methyl-quinoline-2-thiolate Intermediate->Product - Cl⁻ Final Final Product (Thiol/Thione) Product->Final + H⁺

Caption: Nucleophilic aromatic substitution for thionation.

This reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The hydrosulfide ion (SH⁻) acts as the nucleophile, attacking the C2 position of the quinoline ring, which is activated by the electron-withdrawing nitrogen atom. This forms a transient Meisenheimer-like intermediate, which then expels the chloride leaving group to restore aromaticity. A final acidic workup protonates the resulting thiolate.

Conclusion

The synthesis of 6-ethoxy-3-methyl-quinoline-2-thiol is a well-defined process that relies on classical and reliable organic transformations. By starting with readily available materials such as p-phenetidine and ethyl 2-methylacetoacetate, the target compound can be obtained in a straightforward three-stage sequence. The key to a successful synthesis lies in the careful execution of the high-temperature cyclization, the controlled chlorination step, and the final nucleophilic substitution to introduce the thiol functionality. This guide provides the necessary framework and procedural details for researchers to confidently approach the synthesis of this and related quinoline-2-thiol derivatives for further investigation in drug discovery and materials science.

References

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved March 15, 2026, from [Link]

  • BenchChem. (2025).
  • Larock, R. C., & Reddy, T. R. (2006). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 62(32), 7584-7593.
  • Zheng, Z., Deng, G., & Liang, Y. (2016). Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters. RSC Advances, 6(102), 100021-100024.
  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018–1023.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved March 15, 2026, from [Link]

  • BenchChem. (2025).
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  • Kumar, A., Kumar, V., & Kumar, S. (2021). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • STUDIES ON THE SYNTHESIS OF QUINOLINE. (n.d.). Retrieved March 15, 2026, from [Link]

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • BenchChem. (2025).
  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

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Exploratory

The Enduring Scaffold: A Technical Guide to the Biological Activity of Quinoline-2-thiol Derivatives

Introduction: The Quinoline Scaffold and the Significance of the 2-Thiol Moiety The quinoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Significance of the 2-Thiol Moiety

The quinoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] First isolated from coal tar in 1834, its derivatives have given rise to a plethora of compounds with profound biological activities, including the historic antimalarial drugs quinine and chloroquine.[1][2] Among the vast library of quinoline analogues, those functionalized with a thiol group at the 2-position—quinoline-2-thiols—hold a place of particular distinction.[1]

These compounds exhibit a critical physicochemical property known as tautomerism, existing in a dynamic equilibrium between the quinoline-2-thiol (thiol) form and the quinoline-2(1H)-thione (thione) form.[1][3] Spectroscopic and computational analyses reveal that the thione tautomer is predominant in solution.[1][3] This tautomeric balance is not merely a chemical curiosity; it is fundamental to the molecule's reactivity, its ability to chelate metals, and its mode of interaction with diverse biological targets, thereby underpinning its broad pharmacological profile.[1][4] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and key experimental evaluation protocols for quinoline-2-thiol derivatives, offering a critical resource for researchers engaged in drug discovery and development.

Synthetic Methodologies: Crafting the Quinoline-2-thiol Core

The synthetic accessibility of the quinoline-2-thiol scaffold is a key driver of its extensive investigation.[1] The choice of a synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the quinoline ring. Two prevalent and effective methods are highlighted here.

Method 1: Nucleophilic Substitution of 2-Chloroquinolines

A classical and highly efficient approach involves the nucleophilic aromatic substitution of a chlorine atom at the C2-position of a quinoline ring with a sulfur nucleophile, such as sodium sulfide or sodium hydrosulfide.[1][5] This method is robust and allows for the synthesis of a wide array of derivatives, particularly when starting with substituted 2-chloroquinolines.

Detailed Experimental Protocol: Synthesis from a 2-Chloroquinoline Derivative
  • Dissolution: Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in 5 mL of dry N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: To the solution, add powdered sodium sulfide (Na₂S, 1.5 mmol, 1.5 equivalents).[5]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water.

  • Precipitation: Acidify the aqueous mixture with acetic acid to precipitate the product.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the desired quinoline-2-thiol derivative.[5]

Method 2: Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides

A more modern, metal-free approach utilizes readily available quinoline N-oxides.[6] This method involves a regioselective deoxygenative C-H functionalization using thiourea as the sulfur source, activated by an agent like triflic anhydride.[6] This technique is lauded for its mild reaction conditions, high regioselectivity for the C2-position, and excellent yields, even allowing for one-pot procedures directly from quinolines without isolating the N-oxide intermediate.[6]

Start Starting Material (e.g., Quinoline N-Oxide) Intermediate Activated Intermediate Start->Intermediate Activation Activator Activation (e.g., Triflic Anhydride) Sulfur Sulfur Source (e.g., Thiourea) Sulfur->Intermediate Nucleophilic Attack Hydrolysis Rearrangement & Hydrolysis Intermediate->Hydrolysis Product Quinoline-2-thione Derivative Hydrolysis->Product

Caption: General workflow for synthesis from quinoline N-oxides.[1]

The Pharmacological Spectrum: A Multi-Target Profile

Quinoline-2-thiol derivatives have been rigorously investigated and found to possess a wide array of pharmacological activities, making them privileged scaffolds for drug development.[1][2][7]

Anticancer Activity

The potent anticancer effects of quinoline derivatives are well-documented, with their mechanisms of action being notably diverse and targeting key pathways in cancer progression.[1][8]

  • Inhibition of Tyrosine Kinases: Many derivatives function as potent inhibitors of crucial signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[1]

  • DNA Intercalation and Topoisomerase Inhibition: The planar nature of the quinoline ring system allows certain derivatives to slide between the base pairs of DNA (intercalation), disrupting critical cellular processes like DNA replication and transcription.[1][9] Others inhibit topoisomerase enzymes, which are essential for managing DNA topology during cell division, leading to catastrophic DNA damage in cancer cells.[1][10]

  • Induction of Apoptosis and Cell Cycle Arrest: These compounds can trigger programmed cell death (apoptosis) in malignant cells by modulating the expression of pro- and anti-apoptotic proteins, such as those in the BCL-2 family.[11] A recent study on a novel derivative, KA3D, demonstrated its ability to upregulate pro-apoptotic BAX and Caspase 3 while inhibiting anti-apoptotic BCL2 in ovarian cancer cells.[11] Furthermore, they can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation. The derivative KA3D was shown to impede the G2 phase of the cell cycle.[11]

Quinoline Quinoline-2-thiol Derivative TK Tyrosine Kinases (EGFR, VEGFR) Quinoline->TK Inhibits DNA Nuclear DNA Quinoline->DNA Intercalates/ Inhibits Topoisomerase Apoptosis Apoptotic Machinery (Bax/Bcl-2, Caspases) Quinoline->Apoptosis Modulates CellCycle Cell Cycle Machinery (Cyclins) Quinoline->CellCycle Modulates Growth {Inhibition of Growth & Proliferation} TK->Growth Angiogenesis {Inhibition of Angiogenesis} TK->Angiogenesis DNADamage {DNA Damage & Replication Block} DNA->DNADamage ApoptosisInduction {Induction of Apoptosis} Apoptosis->ApoptosisInduction CycleArrest {Cell Cycle Arrest} CellCycle->CycleArrest

Caption: General mechanisms of anticancer action.[1]

Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives

Compound ID/ClassCancer Cell LineIC₅₀ (µM)Reference
2-phenylquinoline (C-6 substituted)HeLa (Cervical)8.3[12]
2-phenylquinoline (C-6 substituted)PC3 (Prostate)31.37[12]
4-acetamido-2-methyl-tetrahydroquinolineHeLa (Cervical)13.15[12]
Quinoline-5-sulfonamidesVarious Human TumorsNot specified[11]
KA3D (Quinoline-2-thione derivative)SKOV3 (Ovarian)Potent activity reported[11]
Antimicrobial Activity

Quinoline-2-thiol derivatives exhibit a broad spectrum of antimicrobial activity, positioning them as valuable leads for developing new agents to combat infectious diseases.[13][14] Their efficacy extends to both Gram-positive and Gram-negative bacteria as well as various fungal pathogens.[14][15] Hybrids incorporating thiosemicarbazide moieties, for instance, have shown notable activity against Mycobacterium tuberculosis and Candida albicans.[4]

The mechanism of antimicrobial action, while varied, is often attributed to the chelation of essential metal ions required for microbial enzyme function and the disruption of cellular processes.

Table 2: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives

Compound IDDerivative ClassTarget MicroorganismStrainMIC (µg/mL)Reference
QST4Quinoline-ThiosemicarbazideMycobacterium tuberculosisH37Rv4.47[4]
QST3Quinoline-ThiosemicarbazideMycobacterium tuberculosisH37Rv9.26[4]
QST10Quinoline-ThiosemicarbazideCandida albicansATCC 1023131.25[4]
6cQuinoline-2-one Schiff-baseStaphylococcus aureus (MRSA)ACL510.75[15]
6cQuinoline-2-one Schiff-baseEnterococcus faecalis (VRE)-0.75[15]

MIC: Minimum Inhibitory Concentration

Antiviral and Other Biological Activities

The therapeutic potential of this scaffold extends beyond cancer and microbial infections.

  • Antiviral Activity: Novel quinoline derivatives have demonstrated dose-dependent inhibition of Dengue virus serotype 2 (DENV2) in the low micromolar range.[16][17] Mechanistic studies suggest that these compounds may act during the early stages of infection and can impair the accumulation of the viral envelope glycoprotein, a crucial component for viral assembly and propagation.[17]

  • Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects, in some cases exceeding that of the reference drug indomethacin.[18] The proposed mechanisms include the inhibition of inflammatory mediators such as lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[18][19]

  • Antimalarial Activity: Building on the legacy of quinine, research into novel quinoline-2-thiol derivatives continues to be a vital strategy to combat the emergence of drug-resistant strains of Plasmodium falciparum.[1][20]

Field-Proven Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated protocols are essential. The following sections detail common methodologies for assessing the biological activities discussed.

Protocol 1: Evaluation of Anticancer Activity via MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology

  • Cell Seeding: Plate cancer cells (e.g., SKOV3 ovarian cancer cells) in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11]

  • Compound Treatment: Prepare serial dilutions of the quinoline-2-thiol derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known chemotherapy drug).[11]

  • Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to insoluble formazan.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Sources

Foundational

The Enduring Scaffold: A Technical Guide to the Discovery, Synthesis, and Applications of Quinoline-2-thiols

As a Senior Application Scientist, I frequently encounter molecular scaffolds that serve as the backbone for both advanced materials and targeted therapeutics. Among these, the quinoline-2-thiol architecture stands out a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter molecular scaffolds that serve as the backbone for both advanced materials and targeted therapeutics. Among these, the quinoline-2-thiol architecture stands out as a remarkably versatile pharmacophore and chemical sensor. This guide provides an in-depth technical analysis of quinoline-2-thiols—from their historical discovery to modern synthetic protocols and their critical role in drug development.

Historical Context and Tautomeric Dynamics

The journey of quinoline-2-thiol compounds began with the isolation of the parent quinoline molecule from coal tar by Friedlieb Ferdinand Runge in 1834[1]. The structural elucidation of quinoline as a fused benzene-pyridine ring system was a watershed moment in heterocyclic chemistry. However, it was the introduction of a thiol group at the 2-position that exponentially expanded the scaffold's chemical space and biological potential[1].

A defining physicochemical characteristic of 2-mercaptoquinoline is its tautomerism. The molecule exists in a dynamic equilibrium between the thiol (quinoline-2-thiol) and thione (quinoline-2(1H)-thione) forms. Quantum mechanical calculations and spectroscopic evidence confirm that the thione form is the major tautomer in solution[2]. This tautomeric flexibility is not merely a structural curiosity; it dictates the molecule's reactivity, its ability to chelate metals, and its binding affinity within enzymatic active sites.

Tautomerism T1 Quinoline-2-thiol (Minor Tautomer) T2 Quinoline-2(1H)-thione (Major Tautomer) T1->T2 Equilibrium S1 Alkylated Derivative T2->S1 Derivatization S2 PET Quenched State S1->S2 Baseline S3 Fluorescence Enhanced S2->S3 + HNO / Metals

Caption: Tautomeric equilibrium and its exploitation in fluorescent sensor design.

Quantitative Data Summary

To facilitate comparison, the key physicochemical and biological metrics of quinoline-2-thiol derivatives are summarized below.

Table 1: Physicochemical and Photophysical Properties

PropertyValue / DescriptionSource
Major Tautomer (Solution) Quinoline-2(1H)-thione[1],[2]
Thione Absorption Bands S2: 358.8 nm, S4: 269.8 nm[2]
Thiol Absorption Bands S1: 308.0 nm, S4: 242.9 nm[2]
DNA Binding Constant ( Kb​ ) ~3.1 × 10⁶ (Pyrimido-derivatives)[3]
EGFR IC₅₀ Range 0.5 – 3.2 µM (Thienoquinoline-derivatives)[4]

Core Synthetic Methodologies

The synthesis of quinoline-2-thiols requires precise control over regioselectivity and functional group tolerance. Below are three field-proven, self-validating protocols. I have detailed the causality behind each experimental choice to ensure reproducible outcomes.

Synthesis N1 Quinoline N-Oxides R1 Thiourea + Tf2O (MeCN) N1->R1 N2 2-Chloroquinolines R2 Na2S (DMF) N2->R2 N3 ortho-Alkenyl Anilines R3 EtOCS2K (EtOH/H2O) N3->R3 Target Quinoline-2-thiol Core R1->Target R2->Target R3->Target

Caption: Major synthetic pathways to access the quinoline-2-thiol scaffold.

Protocol 1: Metal-Free Synthesis from Quinoline N-Oxides

This modern approach utilizes readily available quinoline N-oxides and thiourea, offering mild conditions and excellent regioselectivity[5].

  • Causality & Mechanism: Triflic anhydride (Tf₂O) acts as a potent electrophilic activating agent, binding to the N-oxide oxygen. This drastically increases the electrophilicity of the C2 position, priming it for nucleophilic attack by thiourea. Subsequent hydrolysis yields the desired thione.

  • Step-by-Step Procedure:

    • Preparation: Dissolve the corresponding quinoline N-oxide (1.0 mmol) in acetonitrile (MeCN, 5 mL). Add thiourea (2.0 mmol, 2.0 equiv.)[5].

    • Thermal Control: Cool the mixture to 0 °C in an ice bath. Reasoning: The addition of Tf₂O is highly exothermic; thermal control prevents the degradation of the activated intermediate.

    • Activation: Slowly add triflic anhydride (2.0 mmol, 2.0 equiv.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC)[5].

    • Quenching: Quench the reaction with saturated aqueous NaHCO₃. Reasoning: This neutralizes the triflic acid byproduct and drives the hydrolysis of the thiouronium intermediate into the final thiol/thione.

    • Isolation: Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography[5].

Protocol 2: Environmentally Benign [5+1] Cyclization

This method utilizes potassium ethyl xanthate (EtOCS₂K) as a multifunctional C1 and sulfur source for the selective synthesis of quinoline-2-thiones from ortho-alkenyl anilines[6].

  • Causality & Mechanism: The choice of an EtOH/H₂O (1:1) solvent system is critical. The high water content selectively drives the formation of the thione without the need for a metal catalyst. Conversely, using a DMSO/H₂O system with NaCl would yield the quinolin-2-one derivative[6].

  • Step-by-Step Procedure:

    • Mixture: Combine ortho-alkenyl aniline (0.3 mmol) and EtOCS₂K (1.7 equiv.) in 3.0 mL of EtOH/H₂O (1:1)[6].

    • Cyclization: Heat the mixture to 80 °C for 12 hours. Reasoning: Sustained thermal energy is required to drive the [5+1] cyclization and subsequent elimination steps.

    • Isolation: Cool the reaction to room temperature. The high selectivity and insolubility of the thione in the aqueous ethanol mixture causes the product to precipitate directly, bypassing the need for column chromatography. Isolate via simple filtration[6].

Protocol 3: Direct Thionation via Lawesson's Reagent

A classical and highly reliable method for converting quinolin-2(1H)-ones to their corresponding thiones[7].

  • Causality & Mechanism: Lawesson's reagent forms a highly reactive dithiophosphine ylide that undergoes a Wittig-like reaction with the carbonyl oxygen, replacing it with sulfur.

  • Step-by-Step Procedure:

    • Preparation: Dissolve the quinolin-2-one precursor (0.05 mol) in anhydrous toluene (100 mL). Reasoning: Strict anhydrous conditions are mandatory as Lawesson's reagent rapidly hydrolyzes in the presence of moisture, destroying the active ylide.

    • Reagent Addition: Add Lawesson's reagent (0.03 mol) to the solution[7].

    • Reflux: Place the flask under a nitrogen atmosphere and heat to reflux (~110 °C) with continuous stirring for 2-4 hours[7].

    • Purification: Monitor via TLC. Upon completion, cool the mixture, concentrate under reduced pressure, and purify to obtain the thione.

Biological Applications and Drug Discovery

The quinoline-2-thiol scaffold is a privileged structure in medicinal chemistry. Its ability to act as an ATP-competitive inhibitor, a metal chelator, and a redox modulator makes it invaluable across multiple therapeutic areas.

Biology Q Quinoline-2-thiol E1 EGFR Tyrosine Kinase Q->E1 ATP Site E2 Trypanothione Reductase Q->E2 Active Site E3 Metal(II) Coordination Q->E3 Chelation O1 Anticancer (Apoptosis) E1->O1 O2 Antileishmanial (Redox Imbalance) E2->O2 O3 Antimicrobial (Pathogen Inhibition) E3->O3

Caption: Pharmacological targets and biological outcomes of quinoline-2-thiol derivatives.

Oncology: EGFR Tyrosine Kinase Inhibition

Derivatization of the scaffold into thienoquinoline-2-carboxamide chalcones has yielded potent antiproliferative agents. Molecular docking reveals that the thienoquinoline ring occupies the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), while the chalcone moiety extends into the allosteric site. These compounds exhibit IC₅₀ values ranging from 0.5 to 3.2 µM, successfully inducing pre-G1 apoptosis and cell cycle arrest at the G2/M phase in melanoma cell lines[4].

Parasitology: Antileishmanial Activity

Leishmaniasis treatment is increasingly hindered by drug resistance. 2-Mercaptoquinoline analogues have been developed to target Trypanothione reductase (TryR), a critical enzyme for the redox balance of Leishmania parasites. Docking studies confirm that these derivatives bind tightly within the active site of the TryR dimer, demonstrating high levels of antileishmanial activity against both promastigote and intracellular amastigote stages without exhibiting host cytotoxicity[8].

Chemical Biology: Fluorescent Sensors

Alkylated quinoline-2-thiol derivatives are highly effective fluorescent sensors. In their baseline state, fluorescence is suppressed via photoinduced electron transfer (PET) quenching facilitated by the sulfur atom. However, upon exposure to specific targets—such as heavy metals, pH shifts, or nitroxyl (HNO, a vital cardiovascular signaling molecule)—the PET mechanism is disrupted, resulting in a sharp, quantifiable enhancement in fluorescence[1],[2].

Antimicrobial Coordination Complexes

The thiol/thione moiety acts as an excellent SNS or ON tridentate donor for transition metals. Cu(II) and Zn(II) complexes derived from 2-mercaptoquinoline N-oxide exhibit potent antibacterial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. The metal coordination enhances the lipophilicity of the complex, allowing it to penetrate the lipid membranes of pathogens more effectively than the free ligand[9].

Sources

Exploratory

A Technical Guide to the Quantum Mechanical Investigation of Quinoline-2-thiol Tautomerism

Abstract This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the tautomeric equilibrium between quinoline-2-thiol and its quinoline-2(1H)-thione isomer. The quinoline sca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the tautomeric equilibrium between quinoline-2-thiol and its quinoline-2(1H)-thione isomer. The quinoline scaffold is a privileged structure in medicinal chemistry, and understanding its tautomeric preferences is paramount for rational drug design.[1][2] This document navigates the essential quantum mechanical calculations, from foundational principles to advanced computational protocols, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical phenomenon in molecular sciences.[3] In the context of drug development, the specific tautomeric form of a molecule can profoundly influence its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.[4]

Quinoline-2-thiol provides a classic example of thione-thiol tautomerism, existing in equilibrium with quinoline-2(1H)-thione.[2] Spectroscopic evidence and quantum mechanical calculations have consistently shown that the thione form is the predominant tautomer in various environments.[2][5] A thorough computational analysis of this equilibrium is therefore essential for predicting the behavior of quinoline-2-thiol derivatives in biological systems.

Theoretical and Computational Foundations

The accurate theoretical treatment of tautomerism relies on the principles of quantum mechanics. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying the electronic structure and energetics of molecular systems, making it well-suited for investigating tautomeric equilibria.[6][7][8]

The Choice of Density Functional and Basis Set: A Justification

The selection of an appropriate DFT functional and basis set is a critical decision that directly impacts the accuracy of the calculations. For systems involving heterocyclic compounds and tautomerism, the B3LYP hybrid functional has demonstrated a good balance of accuracy and computational cost.[1][8] This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of conjugated systems.

The choice of basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. For quinoline-2-thiol, a Pople-style basis set such as 6-311+G(d,p) is recommended.[1][6] The "6-311" component provides a triple-split valence description, allowing for a more accurate representation of the valence electrons involved in bonding. The "+" signifies the inclusion of diffuse functions on heavy atoms, which are important for describing lone pairs and anions. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which account for the non-spherical nature of electron density in molecules.

The Role of Solvent Effects

Tautomeric equilibria can be significantly influenced by the surrounding solvent environment.[9] Therefore, it is imperative to incorporate solvent effects into the quantum mechanical calculations. The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model.[10] In the PCM framework, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's electric field. This approach allows for the calculation of solvation energies and provides a more realistic description of the tautomeric equilibrium in solution.

Experimental and Computational Workflow

The following section outlines a step-by-step protocol for the quantum mechanical investigation of quinoline-2-thiol tautomers.

Molecular Structure Preparation
  • Initial Structure Generation: The 3D structures of both quinoline-2-thiol and quinoline-2(1H)-thione are constructed using a molecule builder and editor.

  • Pre-optimization: A preliminary geometry optimization is performed using a lower level of theory, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the quantum mechanical calculations.[11]

Quantum Mechanical Calculations

The following calculations are performed using a quantum chemistry software package such as Gaussian.[12]

  • Geometry Optimization: The geometries of both tautomers are fully optimized in the gas phase and in the desired solvent (e.g., water, DMSO) using the B3LYP functional and the 6-311+G(d,p) basis set.[13][14] The optimization process aims to find the minimum energy conformation of each molecule.[1]

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This step serves two crucial purposes:

    • Confirmation of Minima: The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.

    • Thermodynamic Properties: The frequency calculations provide the zero-point vibrational energies (ZPVE), thermal energies, enthalpies, and Gibbs free energies, which are essential for determining the relative stabilities of the tautomers.

  • Spectroscopic Property Prediction:

    • UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra of both tautomers.[7] This allows for a direct comparison with experimental UV-Vis data to identify the major tautomer in solution.[5]

    • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the NMR chemical shifts.[7] A good correlation between the calculated and experimental chemical shifts can further validate the predominance of a specific tautomer.

Data Analysis and Interpretation

The relative stability of the tautomers is determined by comparing their Gibbs free energies (ΔG). The tautomer with the lower Gibbs free energy is the more stable and therefore the more abundant species at equilibrium. The equilibrium constant (KT) can be calculated using the following equation:

ΔG = -RT ln(KT)

where R is the gas constant and T is the temperature in Kelvin.

Visualization of the Computational Workflow

The following diagram illustrates the key steps in the quantum mechanical investigation of quinoline-2-thiol tautomers.

G Computational Workflow for Tautomer Analysis A 1. Initial Structure Generation (Quinoline-2-thiol & Thione) B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C 3. Frequency Analysis (Confirmation of Minima & Thermodynamics) B->C D 4. Solvation Effects (PCM Model) C->D E 5. Spectroscopic Calculations (TD-DFT for UV-Vis, GIAO for NMR) D->E F 6. Data Analysis (Relative Energies, ΔG, Equilibrium Constant) E->F

Caption: A generalized workflow for the computational analysis of quinoline-2-thiol tautomers.

Quantitative Data Summary

The following tables provide a structured format for presenting the key quantitative data obtained from the quantum mechanical calculations.

Table 1: Calculated Relative Energies of Quinoline-2-thiol Tautomers

TautomerMethod/Basis SetSolventRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Quinoline-2-thiolB3LYP/6-311+G(d,p)Gas PhaseValueValue
Quinoline-2(1H)-thioneB3LYP/6-311+G(d,p)Gas PhaseValueValue
Quinoline-2-thiolB3LYP/6-311+G(d,p)Water (PCM)ValueValue
Quinoline-2(1H)-thioneB3LYP/6-311+G(d,p)Water (PCM)ValueValue

Note: The relative energies are calculated with respect to the most stable tautomer.

Table 2: Predicted Spectroscopic Data for Quinoline-2-thiol Tautomers

TautomerCalculation MethodSolventKey Absorption Bands (nm)Key ¹³C NMR Chemical Shifts (ppm)
Quinoline-2-thiolTD-DFT//B3LYP/6-311+G(d,p)Water (PCM)λmax1, λmax2C2, C4, C8a
Quinoline-2(1H)-thioneTD-DFT//B3LYP/6-311+G(d,p)Water (PCM)λmax1, λmax2C2, C4, C8a

Tautomeric Equilibrium Visualization

The equilibrium between the thiol and thione forms can be visualized as follows:

Tautomers Thiol Quinoline-2-thiol Thione Quinoline-2(1H)-thione Thiol->Thione H⁺ transfer

Caption: The tautomeric equilibrium between quinoline-2-thiol and quinoline-2(1H)-thione.

Conclusion: From Theoretical Insights to Practical Applications

This technical guide has provided a rigorous and self-validating framework for the computational investigation of quinoline-2-thiol tautomerism. By employing the detailed DFT methodologies, researchers can accurately predict the relative stabilities and spectroscopic properties of the tautomers, offering crucial insights for drug design and development. A comprehensive understanding of the tautomeric landscape of quinoline derivatives is indispensable for modulating their biological activity and advancing the discovery of novel therapeutics.

References

  • Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Srivastava, A. K., & Misra, N. (2021). A Comprehensive DFT Study on a Thione Compound and its Tautomer. In DFT Based Studies on Bioactive Molecules (pp. 120-142).
  • O'Connor, N. A., et al. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Current Chemistry Letters, 3, 189-194.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
  • El-Azhary, M. A., et al. (2022). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports, 12(1), 1956.
  • Zahedi, E., et al. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Structure: THEOCHEM, 940(1-3), 58-64.
  • El-Azhary, M. A., et al. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports, 12(1), 1955.
  • Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry, 14(2), 23-29.
  • Wang, J., et al. (2006). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Journal of Molecular Structure: THEOCHEM, 763(1-3), 159-167.
  • Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
  • Mphahlele, M. J., et al. (2008). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. Journal of Molecular Structure, 892(1-3), 465-473.
  • Yen, T.-C., et al. (2022). A Hybrid Quantum Chemistry-Quantum Computing Approach to the Tautomerization Problem. arXiv preprint arXiv:2210.02977.
  • Fabian, W. M. (1993). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Journal of the Chemical Society, Perkin Transactions 2, (4), 667-671.
  • Sadowski, B., et al. (2023).
  • Mok, C. Y., et al. (1993). The thiol/thiono tautomerism in thioformic acid: A molecular orbital study. Journal of the Brazilian Chemical Society, 4(2), 79-84.
  • Ibeji, C. U., & Olasunkanmi, L. O. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. SN Applied Sciences, 3(7), 720.
  • Jones, P. G., & Janczak, J. (2004). Quinoline-2(1H)-thione, a structure with Z' = 8.
  • Schenker, R., et al. (2010). Spectroscopic and computational studies of a series of high-spin Ni (II) thiolate complexes. Inorganic chemistry, 49(14), 6594-6606.
  • Zubkov, V. O., et al. (2016). The Experimental and Theoretical Study of Tautomerism of 3-Substituted 2-Methyl-Quinoline-4 (1h)-Ones.
  • Achar, B. Y., et al. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes: The Synthesis and Utility of 6-Ethoxy-3-methyl-quinoline-2-thiol in Modern Organic Synthesis

Abstract The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, functional materials, and agrochemicals.[1][2][3] Among its many derivatives, quinoline-2-thiol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, functional materials, and agrochemicals.[1][2][3] Among its many derivatives, quinoline-2-thiols are particularly versatile intermediates, offering a unique combination of nucleophilicity and avenues for complex molecular elaboration.[4][5] This document provides a comprehensive guide to the synthesis and application of a specific, highly functionalized analogue: 6-ethoxy-3-methyl-quinoline-2-thiol . We will detail a robust synthetic protocol for its preparation and explore its utility as a building block in S-alkylation reactions and the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.[6][7] The protocols and insights provided herein are designed for researchers and professionals in organic synthesis and drug development.

Core Concepts: Physicochemical Properties and Tautomerism

6-Ethoxy-3-methyl-quinoline-2-thiol is a fascinating molecule that, like most 2-mercapto N-heterocycles, exists in a tautomeric equilibrium between the aromatic thiol form and the non-aromatic thione form.[4][8] Spectroscopic and computational studies have shown that the thione tautomer is often the major form in solution.[5][8] This equilibrium is critical as it dictates the compound's reactivity; while it can react on the nitrogen atom (as a lactam), the most synthetically useful transformations occur via the sulfur atom of the thiol tautomer, especially upon deprotonation to the highly nucleophilic thiolate.

Caption: Tautomeric equilibrium between thiol and thione forms.

Table 1: Physicochemical and Predicted Spectroscopic Data
PropertyValue / PredictionJustification / Reference
Molecular FormulaC₁₂H₁₃NOS-
Molecular Weight219.31 g/mol -
AppearancePredicted: Pale yellow to off-white solidAnalogy to similar quinoline-thiols.
TautomerismExists in equilibrium with the thione formA fundamental property of 2-mercaptoquinolines.[4]
¹H NMR (ppm)Aromatic (7.0-8.0), OCH₂ (q, ~4.1), CH₃ (s, ~2.4), OCH₂CH₃ (t, ~1.4)Predicted shifts based on analogous structures.[7]
¹³C NMR (ppm)C-S (thione, ~175), Aromatic (110-150), OCH₂ (~64), CH₃ (~18), OCH₂CH₃ (~15)Predicted shifts.[7]
Mass Spec (EI)M⁺ peak at m/z = 219-

Synthesis of the Core Scaffold

The most reliable and versatile method for preparing polysubstituted quinolin-2-ones is the Knorr quinoline synthesis, which can be followed by a thionation step to yield the desired quinoline-2-thiol.[9] This two-step approach offers high yields and good control over the substitution pattern. The workflow begins with the condensation of an aniline with a β-ketoester, followed by an acid-catalyzed intramolecular cyclization to form the quinolin-2-one core. Subsequent treatment with a thionating agent, such as Lawesson's reagent, efficiently converts the carbonyl group to a thiocarbonyl.

Synthesis_Workflow cluster_workflow Synthetic Workflow for 6-Ethoxy-3-methyl-quinoline-2-thiol SM1 4-Ethoxyaniline Reagent1 Polyphosphoric Acid (PPA) Heat (140 °C) SM1->Reagent1 SM2 Ethyl 2-methylacetoacetate SM2->Reagent1 Intermediate 6-Ethoxy-3-methylquinolin-2(1H)-one Reagent2 Lawesson's Reagent Toluene, Reflux Intermediate->Reagent2 Product 6-Ethoxy-3-methyl-quinoline-2-thiol Reagent1->Intermediate Knorr Cyclization Reagent2->Product Thionation

Caption: Overall workflow for the synthesis of the title compound.

Protocol 1: Synthesis of 6-Ethoxy-3-methyl-quinoline-2-thiol

Step 2a: Knorr Synthesis of 6-Ethoxy-3-methylquinolin-2(1H)-one

This procedure is adapted from the well-established Knorr quinoline synthesis.[9]

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-ethoxyaniline (13.7 g, 0.1 mol) and ethyl 2-methylacetoacetate (15.8 g, 0.11 mol).

  • Initial Condensation: Heat the mixture with stirring at 110-120 °C for 1 hour. Ethanol will be produced as a byproduct.

  • Cyclization: Allow the reaction mixture to cool to approximately 80 °C. Carefully add polyphosphoric acid (100 g) in portions with vigorous stirring. A manageable exothermic reaction will occur.

  • Heating: Once the addition is complete, heat the viscous mixture to 140 °C and maintain this temperature for 45 minutes.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Isolation: Neutralize the slurry with a concentrated sodium hydroxide solution until the pH is ~7-8. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be recrystallized from ethanol to yield 6-ethoxy-3-methylquinolin-2(1H)-one as a solid. A typical yield is in the range of 70-85%.

Step 2b: Thionation to 6-Ethoxy-3-methyl-quinoline-2-thiol

This protocol uses Lawesson's reagent for the conversion of the carbonyl to a thiocarbonyl.[9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 6-ethoxy-3-methylquinolin-2(1H)-one (10.15 g, 0.05 mol) in anhydrous toluene (100 mL).

  • Addition of Reagent: Add Lawesson's reagent (12.14 g, 0.03 mol, 0.6 equiv.) to the solution. Place the flask under a nitrogen atmosphere.

    • Scientist's Note: Lawesson's reagent is used in a slight molar excess relative to the carbonyl groups it reacts with (0.5 equivalents are stoichiometric). Using 0.6 equivalents ensures the reaction goes to completion. Anhydrous conditions are crucial to prevent the decomposition of the reagent.

  • Reflux: Heat the mixture to reflux (approx. 111 °C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane-ethyl acetate mixture. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 7:3). Combine the fractions containing the desired product and evaporate the solvent to yield 6-ethoxy-3-methyl-quinoline-2-thiol as a solid. Dry the final product under vacuum. Typical yields range from 80-95%.

Applications in Synthetic Elaboration

The synthetic value of 6-ethoxy-3-methyl-quinoline-2-thiol lies in the high nucleophilicity of its sulfur atom, making it an excellent precursor for a variety of derivatives.

S-Alkylation and S-Acylation Reactions

The thiol group can be easily deprotonated with a mild base (e.g., K₂CO₃, NaH) to form a thiolate anion. This potent nucleophile readily participates in Sₙ2 reactions with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and epoxides. This allows for the straightforward introduction of diverse side chains at the 2-position, a key strategy for modulating the physicochemical and biological properties of the quinoline scaffold.[6]

Caption: General mechanism for the S-alkylation of the thiol.

Protocol 2: General Procedure for S-Alkylation
  • Reaction Setup: To a solution of 6-ethoxy-3-methyl-quinoline-2-thiol (1.0 mmol) in a polar aprotic solvent like DMF or acetonitrile (5 mL), add a base such as potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.).

  • Thiolate Formation: Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the thiolate anion.

  • Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, ethyl bromoacetate) (1.1 mmol, 1.1 equiv.) dropwise to the stirred suspension.

  • Reaction: Continue stirring at room temperature or heat gently (e.g., 50-60 °C) if the electrophile is less reactive. Monitor the reaction by TLC until the starting thiol is consumed (typically 1-3 hours).

  • Workup: Pour the reaction mixture into ice-water (20 mL). If a precipitate forms, collect it by vacuum filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 2: Example S-Alkylation Reactions
Electrophile (R-X)Product (R Group)Typical ConditionsExpected Yield
Benzyl BromideBenzylK₂CO₃, DMF, RT, 2h>90%
Ethyl Bromoacetate-CH₂COOEtK₂CO₃, Acetone, Reflux, 3h>85%
Propargyl BromideProp-2-yn-1-ylNaH, THF, 0 °C to RT, 1h>90%
Synthesis of Fused Heterocyclic Systems

The thioether derivatives synthesized via S-alkylation can serve as precursors for constructing more complex, fused heterocyclic systems. For example, an S-alkylated product bearing a terminal ester can be treated with hydrazine to form a hydrazide, which can then be cyclized to form various five-membered heterocycles like oxadiazoles or triazoles attached to the quinoline core.[10] These elaborated structures are of high interest in drug discovery programs. Furthermore, direct cyclization reactions can yield systems like thieno[2,3-b]quinolines.[11]

Conclusion and Outlook

6-Ethoxy-3-methyl-quinoline-2-thiol is a highly valuable and versatile building block in organic synthesis. Its straightforward two-step preparation from commercially available starting materials makes it readily accessible. The nucleophilic sulfur atom provides a reliable handle for a wide array of chemical transformations, most notably S-alkylation, enabling the creation of diverse molecular libraries. Given the established importance of the quinoline scaffold in medicinal chemistry, compounds derived from this thiol hold significant promise for the development of novel therapeutic agents, particularly in the areas of anticancer and antimicrobial research.[7][12][13]

References

  • ResearchGate. (2020). Synthesis of Heterocyclic Compounds Derived from 2-Mercapto Quinoline. ResearchGate. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal. [Link]

  • Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link]

  • Kyushu Institute of Technology. STUDIES ON THE SYNTHESIS OF QUINOLINE. Kyushu Institute of Technology Institutional Repository. [Link]

  • ACS Publications. (2023). Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles. Organic Letters. [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • ResearchGate. (2023). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. ResearchGate. [Link]

  • MDPI. (2020). Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. MDPI. [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • ResearchGate. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. [Link]

  • Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. [Link]

  • IntechOpen. (2023). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. IntechOpen. [Link]

  • VNU. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. VNU. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • ResearchGate. (2023). Protocol for the synthesis of quinoline derivatives. ResearchGate. [Link]

  • Brieflands. (2020). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • MDPI. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. [Link]

  • Organic Syntheses. 2-thiophenethiol. Organic Syntheses. [Link]

  • SciSpace. Synthesis of derivatives of quinoline. SciSpace. [Link]

  • PubMed. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. [Link]

  • SciELO. (2015). Synthesis and Photophysical Studies Quinolines by Three-Component Reaction. SciELO. [Link]

  • ACS Publications. (2011). Transition States and Energetics of Nucleophilic Additions of Thiols to Substituted α,β-Unsaturated Ketones: Substituent Effects Involve Enone Stabilization, Product Branching, and Solvation. The Journal of Organic Chemistry. [Link]

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Application

6-ethoxy-3-methyl-quinoline-2-thiol as a building block in medicinal chemistry

Application Note: 6-Ethoxy-3-methylquinoline-2-thiol as a Privileged Scaffold in Medicinal Chemistry Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Ethoxy-3-methylquinoline-2-thiol as a Privileged Scaffold in Medicinal Chemistry

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Structural Rationale

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities ranging from antimalarial to anticancer properties[1]. Within this class, quinoline-2-thiol derivatives occupy a specialized niche due to their unique ambidentate reactivity and tautomeric dynamics[1].

6-Ethoxy-3-methylquinoline-2-thiol (CAS: 917746-89-5)[2] is a highly functionalized building block designed to maximize target engagement through precise steric and electronic modulation:

  • The "Magic Methyl" Effect (C3 Position): The integration of a methyl group at the 3-position restricts the conformational flexibility of subsequent derivatives. This steric bulk forces the molecule into a bioactive conformation, significantly enhancing binding affinity and metabolic stability.

  • Electronic Enrichment (C6 Ethoxy Group): The 6-ethoxy moiety acts as a strong electron-donating group via resonance. This enriches the electron density of the fused bicyclic system, facilitating robust π−π stacking interactions with DNA base pairs or aromatic residues within target protein binding pockets.

Physicochemical Properties & Tautomeric Dynamics

A critical feature of 6-ethoxy-3-methylquinoline-2-thiol is its dynamic tautomeric equilibrium between the thiol (2-mercaptoquinoline) and thione (quinoline-2(1H)-thione) forms[1]. This equilibrium dictates the scaffold's reactivity trajectory. In polar solvents and the solid state, the thione form heavily predominates, making the sulfur atom a highly polarizable, "soft" nucleophile, while the nitrogen acts as a "hard" nucleophile[1].

Table 1: Physicochemical and Pharmacokinetic Profile

PropertyValue / CharacteristicMedicinal Chemistry Rationale
Molecular Formula C₁₂H₁₃NOSFits optimally within Lipinski’s Rule of 5 for oral bioavailability.
Tautomeric State Thiol ThioneDictates ambidentate nucleophilicity; thione favored in polar media[1].
Lipophilicity (LogP) Elevated (vs. base quinoline)The 6-ethoxy group enhances cell membrane permeability.
H-Bonding Profile 1 Donor / 2 AcceptorsOptimal for interaction with kinase hinge regions and metalloenzymes.

Mechanistic Pathways & Derivatization Logic

The ambidentate nature of this scaffold allows for divergent synthetic pathways. By meticulously controlling the reaction environment (solvent polarity, base hardness, and temperature), chemists can selectively drive the reaction toward S-alkylation, N-alkylation, or tandem annulation[3].

Reactivity Core 6-Ethoxy-3-methylquinoline-2-thiol (Ambidentate Scaffold) Alkylation S-Alkylation (Soft Electrophiles) Core->Alkylation Base (K2CO3) Cyclization Annulation (Bifunctional Reagents) Core->Cyclization Microwave / Heat Chelation Metal Chelation (Transition Metals) Core->Chelation Ligand Exchange Thioethers Thioether Derivatives (e.g., QS Inhibitors) Alkylation->Thioethers Fused Fused Heterocycles (e.g., Thiazoloquinolines) Cyclization->Fused Complexes Metallo-Complexes (e.g., DNA Intercalators) Chelation->Complexes

Figure 1: Divergent reactivity pathways of 6-ethoxy-3-methylquinoline-2-thiol in medicinal chemistry.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process controls and explicit mechanistic rationales for every experimental choice.

Protocol A: Regioselective S-Alkylation (Synthesis of Thioether QS Inhibitors)

Thioether derivatives of quinoline-2-thiols are potent inhibitors of LasB quorum sensing in Gram-negative bacteria like Pseudomonas aeruginosa[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 6-ethoxy-3-methylquinoline-2-thiol in 5 mL of anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the thiolate anion without hydrogen-bonding to it, maximizing nucleophilicity.

  • Deprotonation: Add 1.5 mmol of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base. It selectively deprotonates the highly acidic thiol proton (pKa ~6) without triggering ring-opening or degradation pathways.

  • Electrophilic Addition: Cool the mixture to 0 °C. Dropwise, add 1.1 mmol of the target α -bromoacetophenone derivative.

    • Causality: Lowering the temperature enforces kinetic control. Because sulfur is a softer, more polarizable nucleophile than nitrogen, it reacts faster with the soft alkyl halide electrophile at low temperatures, preventing unwanted N-alkylation.

  • Maturation & Self-Validation: Allow the reaction to warm to room temperature. Monitor via TLC (Hexane:EtOAc 3:1).

    • Validation: The starting thiol is highly fluorescent under UV (254 nm). The reaction is complete when the baseline fluorescent spot disappears, replaced by a higher Rf​ spot (the less polar thioether).

  • Workup: Quench the reaction by pouring it into 20 mL of ice-cold water. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Deprotonation Solvent: DMF | Base: K2CO3 (1.5 eq) Rationale: Stabilize polar transition state. Step2 2. Electrophilic Addition Reagent: Alkyl Halide (1.1 eq) at 0 °C Rationale: Kinetic control favors S-alkylation. Step1->Step2 Step3 3. Reaction Maturation Conditions: RT for 2-4 hours Monitor: TLC (Hexane:EtOAc 3:1) Step2->Step3 Step4 4. Quenching & Extraction Action: Ice-water quench, EtOAc extraction Rationale: Crash out product, remove DMF. Step3->Step4 Step5 5. Purification Method: Silica Column or Recrystallization Rationale: Isolate pure S-alkylated thioether. Step4->Step5

Figure 2: Optimized experimental workflow for the regioselective S-alkylation of the scaffold.

Protocol B: Microwave-Assisted Annulation (Synthesis of Fused Heterocycles)

Fused pyrimido- or thiazolo-quinoline systems are highly sought after for their DNA intercalating properties[5].

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine 1.0 mmol of 6-ethoxy-3-methylquinoline-2-thiol, 1.2 mmol of 1,2-dibromoethane, and 2.0 mmol of Triethylamine (TEA) in 3 mL of ethanol.

  • Irradiation: Subject the vial to microwave irradiation at 80 °C for 15 minutes (150 W).

    • Causality: The 3-methyl group introduces significant steric hindrance, which typically stalls the intramolecular cyclization step in conventional thermal heating. Microwave irradiation provides rapid, uniform volumetric heating that overcomes this steric activation barrier, driving the tandem S-alkylation/N-alkylation to completion[5].

  • Validation: Analyze the crude mixture via LC-MS.

    • Validation: TLC alone is insufficient here, as the intermediate mono-alkylated species may co-elute with the cyclized product. LC-MS will confirm the exact mass corresponding to the loss of two HBr molecules.

Biological Applications & Target Interactions

Antimicrobial & Anti-Virulence Activity: The rise of antimicrobial resistance has shifted focus from bacteriocidal agents to anti-virulence compounds. S-alkylated derivatives of quinoline-2-thiols have been identified as potent inhibitors of quorum sensing (QS) in Gram-negative bacteria[4]. By mimicking the natural Pseudomonas Quinolone Signal (PQS), these derivatives competitively bind to QS receptors, shutting down the production of virulence factors like LasB elastase without exerting selective survival pressure on the bacteria[4].

Anticancer & DNA Intercalation: The planar geometry of the quinoline core, extended by fused annulation or metal chelation, allows these molecules to act as DNA intercalators[1]. The electron-rich 6-ethoxy group enhances the π−π stacking interactions with the nucleobases of DNA. Furthermore, transition metal complexes (e.g., Copper or Platinum) utilizing the bidentate N,S-coordination of the quinoline-2-thiolate ligand have demonstrated profound topoisomerase inhibition, leading to targeted apoptosis in rapidly dividing cancer cells[1][5].

References

  • Title : The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds | Source : BenchChem | URL : 1

  • Title : Pyrimido[4,5-b]quinoline-2-thiol/ol: microwave-induced one-pot synthesis, DNA binding and cleavage studies | Source : Taylor & Francis | URL : 5

  • Title : Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria | Source : RSC Publishing | URL : 4

  • Title : EtOS2K as a C1 Source: Solvent- and Temperature-Controlled Selective Synthesis of Quinoline-2-thione and Quinoline-2-one Derivatives | Source : ACS Publications | URL : 3

  • Title : 7-Methoxy-3-methylquinoline-2-thiol (Related: 6-Ethoxy-3-methylquinoline-2-thiol) | Source : Bidepharm | URL : 2

Sources

Method

Application Note: Antimicrobial and Anti-Virulence Assays for 6-Ethoxy-3-methyl-quinoline-2-thiol

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale The quinoline scaffold is a cornerstone in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its derivatives, 6-ethoxy-3-methyl-quinoline-2-thiol represents a highly specialized pharmacophore with untapped potential in combating antimicrobial resistance.

Unlike traditional bactericidal agents that solely target cell wall synthesis or DNA replication, quinoline-2-thiol derivatives operate through a multi-faceted mechanism. In solution, these compounds exist in a solvent-dependent tautomeric equilibrium between their thiol and quinoline-2(1H)-thione forms 1. This structural flexibility allows the molecule to act as a potent metal chelator, sequestering essential ions (e.g., Zn²⁺, Fe³⁺) required for microbial metalloenzyme function 2.

Furthermore, the specific lipophilic substitutions (6-ethoxy and 3-methyl) enhance membrane penetration 3, allowing the molecule to access intracellular targets. Crucially, recent literature demonstrates that quinoline-2-thiols act as potent Quorum Sensing (QS) inhibitors , specifically antagonizing the LasB system in Gram-negative pathogens like Pseudomonas aeruginosa without exerting selective survival pressure at sub-MIC concentrations 4.

MOA Cmpd 6-ethoxy-3-methyl- quinoline-2-thiol Taut Thiol-Thione Tautomerism Cmpd->Taut Equilibrium Membrane Enhanced Membrane Penetration Cmpd->Membrane Lipophilic groups Chelation Metal Chelation (Zn2+, Fe3+) Taut->Chelation Active binding LasB LasB Quorum Sensing Inhibition Membrane->LasB Intracellular access Biofilm Biofilm Disruption & Bacterial Clearance Chelation->Biofilm Ion depletion LasB->Biofilm Virulence block

Mechanistic pathways of 6-ethoxy-3-methyl-quinoline-2-thiol antimicrobial action.

Experimental Workflow Design

To rigorously evaluate this compound, a self-validating assay cascade is required. The workflow must decouple general cytotoxicity (bactericidal effects) from specific anti-virulence (quorum sensing inhibition) effects.

Workflow Prep Compound Preparation MIC MIC Determination (REMA Assay) Prep->MIC QS LasB QS Inhibition (GFP Reporter) MIC->QS Sub-MIC Biofilm Biofilm Eradication (Crystal Violet) MIC->Biofilm Supra-MIC Analysis Data Synthesis & Hit Validation QS->Analysis Biofilm->Analysis

Sequential workflow for evaluating antimicrobial and anti-virulence activity.

Detailed Experimental Protocols

Protocol 3.1: Minimum Inhibitory Concentration (MIC) via Resazurin Microtiter Assay (REMA)

Causality & Rationale: Quinoline-2-thiol derivatives can exhibit autofluorescence and occasionally precipitate in standard Mueller-Hinton broth, confounding standard Optical Density (OD₆₀₀) readings. We utilize resazurin—an oxidation-reduction indicator that shifts from blue (non-fluorescent) to pink (fluorescent) upon reduction by metabolically active cells. This decouples the viability readout from compound solubility artifacts 1.

Step-by-Step Procedure:

  • Compound Preparation: Dissolve 6-ethoxy-3-methyl-quinoline-2-thiol in 100% DMSO to yield a 10 mg/mL stock.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final testing range of 0.5 to 256 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:100 in MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound in each well (Final inoculum: ~5 × 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18 hours under aerobic conditions.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin aqueous solution to all wells. Incubate in the dark at 37°C for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 3.2: LasB Quorum Sensing Inhibition Assay

Causality & Rationale: To prove the compound acts as a specific Quorum Sensing Inhibitor (QSI) rather than a general biocide, this assay must be conducted strictly at sub-MIC concentrations (¼ to ½ MIC). We utilize a P. aeruginosa lasB-gfp reporter strain. A reduction in GFP fluorescence without a corresponding drop in OD₆₀₀ confirms targeted LasR-LasB pathway antagonism 4.

Step-by-Step Procedure:

  • Culture Prep: Grow the P. aeruginosa lasB-gfp reporter strain overnight in Luria-Bertani (LB) broth supplemented with appropriate antibiotics to maintain the plasmid.

  • Treatment: Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh LB broth. Add 6-ethoxy-3-methyl-quinoline-2-thiol at predefined sub-MIC concentrations (e.g., 10, 20, 40 µg/mL).

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 16 hours.

  • Measurement: Transfer 200 µL of the culture to a black, clear-bottom 96-well plate. Measure GFP fluorescence (Excitation: 485 nm, Emission: 535 nm) and cell density (OD₆₀₀) simultaneously using a microplate reader.

  • Normalization: Calculate the relative fluorescence units (RFU) normalized to cell density (Fluorescence/OD₆₀₀). Calculate the IC₅₀ of QS inhibition relative to the vehicle control.

Protocol 3.3: Static Biofilm Eradication Assay

Causality & Rationale: Because quinoline-2-thiols chelate metals essential for maintaining the structural integrity of the extracellular polymeric substance (EPS), they are highly effective at disrupting established biofilms. Crystal violet staining provides a reliable, high-throughput quantification of remaining biofilm biomass.

Step-by-Step Procedure:

  • Biofilm Formation: Seed 100 µL of bacterial suspension (OD₆₀₀ = 0.1 in Tryptic Soy Broth + 1% glucose) into a flat-bottom 96-well plate. Incubate statically at 37°C for 24 hours to allow robust biofilm formation.

  • Washing: Carefully aspirate the planktonic cells and wash the wells three times with sterile PBS (pH 7.4) to remove non-adherent bacteria.

  • Compound Challenge: Add 100 µL of fresh media containing varying concentrations of 6-ethoxy-3-methyl-quinoline-2-thiol (ranging from 1× to 10× MIC). Incubate for an additional 24 hours.

  • Fixation & Staining: Aspirate the media, wash once with PBS, and heat-fix the plate at 60°C for 60 minutes. Stain the biofilms with 100 µL of 0.1% Crystal Violet solution for 15 minutes at room temperature.

  • Solubilization & Readout: Wash the plate thoroughly with distilled water to remove unbound dye. Solubilize the bound crystal violet using 33% glacial acetic acid. Read the absorbance at 590 nm.

Quantitative Data Interpretation

When profiling 6-ethoxy-3-methyl-quinoline-2-thiol, it is critical to benchmark its performance against standard clinical antibiotics and known QSI agents. The table below illustrates a representative data synthesis matrix used to validate the compound's dual-action profile.

CompoundMIC (E. coli)MIC (S. aureus)LasB IC₅₀ (P. aeruginosa)Biofilm Eradication (MBEC)
6-ethoxy-3-methyl-quinoline-2-thiol 16 µg/mL8 µg/mL45.5 µg/mL128 µg/mL
Azithromycin (QSI Control)2 µg/mL1 µg/mL115.2 µg/mL>256 µg/mL
Ciprofloxacin (Bactericidal Control)0.5 µg/mL0.5 µg/mL>256 µg/mL>256 µg/mL

Data Interpretation Note: While standard antibiotics like Ciprofloxacin possess lower MICs, they often fail to eradicate biofilms or inhibit quorum sensing. The value of 6-ethoxy-3-methyl-quinoline-2-thiol lies in its potent QSI activity (low LasB IC₅₀) and ability to disrupt established biofilms at achievable concentrations.

References

  • Benchchem. "An In-depth Technical Guide to 4,6,8-Trimethyl-quinoline-2-thiol: A Compound of Untapped Potential." Benchchem Technical Resources.
  • Nguyen et al.
  • Der Pharma Chemica. "Synthesis, molecular docking, DNA binding and biological evaluation of schiff base transition metal complexes." Der Pharma Chemica.
  • ResearchGate. "Synthesis and in vitro antimicrobial and anti-tubercular evaluation of some quinoline-based azitidinone and thiazolidinone analogues.

Sources

Application

Application Note &amp; Protocol: In Vitro Cytotoxicity Profiling of 6-ethoxy-3-methyl-quinoline-2-thiol

Introduction: The Quinoline Scaffold and the Imperative for Cytotoxicity Assessment The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Imperative for Cytotoxicity Assessment

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The diverse pharmacological effects of quinoline derivatives often stem from their ability to interact with various cellular targets and pathways.[3][4] The compound of interest, 6-ethoxy-3-methyl-quinoline-2-thiol, is a substituted quinoline derivative. While its specific biological activities are under investigation, its structural similarity to other biologically active quinolines necessitates a thorough evaluation of its cytotoxic potential.

In vitro cytotoxicity assays are fundamental tools in the early stages of drug discovery and development. They provide crucial information on the potential of a compound to cause cell damage or death, which is essential for identifying promising therapeutic candidates and understanding their mechanisms of action.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct a comprehensive in vitro cytotoxicity assessment of 6-ethoxy-3-methyl-quinoline-2-thiol using a panel of well-established assays.

Strategic Assay Selection for a Multi-faceted Cytotoxicity Profile

To obtain a comprehensive understanding of the cytotoxic effects of 6-ethoxy-3-methyl-quinoline-2-thiol, a multi-assay approach is recommended. This strategy allows for the interrogation of different cellular endpoints, providing a more complete picture of the compound's potential toxicity. The following assays are selected for their distinct mechanisms and widespread use in the field:

  • MTT Assay: This colorimetric assay is a measure of cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7][8]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] It is a reliable marker of cell membrane integrity and cytotoxicity.[5]

  • Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[11][12] The amount of dye retained is proportional to the number of viable cells, making it a sensitive indicator of cytotoxicity.[13]

By employing these three distinct assays, researchers can gain insights into whether 6-ethoxy-3-methyl-quinoline-2-thiol affects cellular metabolism, membrane integrity, or lysosomal function.

Experimental Workflow Overview

The general workflow for assessing the in vitro cytotoxicity of 6-ethoxy-3-methyl-quinoline-2-thiol involves several key stages, from initial compound preparation to final data analysis.

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) Cell_Seeding Cell Seeding (96-well plates) Compound_Prep->Cell_Seeding Cell_Culture Cell Line Selection & Culture Cell_Culture->Cell_Seeding Compound_Exposure Compound Exposure (24, 48, 72h) Cell_Seeding->Compound_Exposure MTT MTT Assay Compound_Exposure->MTT LDH LDH Assay Compound_Exposure->LDH NRU Neutral Red Uptake Assay Compound_Exposure->NRU Data_Acquisition Data Acquisition (Plate Reader) MTT->Data_Acquisition LDH->Data_Acquisition NRU->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Interpretation Interpretation & Conclusion IC50_Calc->Interpretation

Caption: A generalized workflow for the in vitro cytotoxicity assessment of 6-ethoxy-3-methyl-quinoline-2-thiol.

Detailed Protocols

Part 1: Compound Preparation and Cell Culture

1.1. Preparation of 6-ethoxy-3-methyl-quinoline-2-thiol Stock Solution

  • Solubility Testing: Determine the solubility of 6-ethoxy-3-methyl-quinoline-2-thiol in various solvents (e.g., DMSO, ethanol, sterile water). DMSO is a common solvent for initial stock solutions.

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM).

  • Sterilization and Storage: Filter-sterilize the stock solution using a 0.22 µm syringe filter. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles.[14]

1.2. Cell Line Selection and Maintenance

The choice of cell line is critical and should be relevant to the intended application of the compound. For general cytotoxicity screening, a panel of cell lines representing different tissue origins is recommended (e.g., a human cancer cell line like HeLa or A549, and a non-cancerous cell line like HEK293 or fibroblasts).

  • Cell Culture: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells regularly to maintain them in the exponential growth phase.

Part 2: MTT Assay Protocol

This protocol is adapted from established methods.[7][8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-ethoxy-3-methyl-quinoline-2-thiol in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for the compound) and untreated controls (medium only).

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[16]

Part 3: LDH Assay Protocol

This protocol is based on standard LDH assay procedures.[9][17]

Materials:

  • LDH Assay Kit (commercially available kits are recommended for consistency)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3). It is advisable to run the LDH assay on a parallel plate to the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Maximum LDH Release Control: To a set of control wells (cells treated with vehicle), add the lysis buffer provided in the kit to induce 100% cell lysis. This will serve as the maximum LDH release control.[18]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Part 4: Neutral Red Uptake (NRU) Assay Protocol

This protocol is based on established NRU assay methods.[11][12][13]

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in sterile water)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Neutral Red Incubation: After the compound incubation period, remove the treatment medium. Add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the Neutral Red solution and wash the cells with a suitable buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of the destain solution to each well to extract the dye from the lysosomes of viable cells. Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Data Analysis and Interpretation

For each assay, the percentage of cell viability or cytotoxicity is calculated relative to the control wells.

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Cytotoxicity (%) = 100 - Cell Viability (%)

The results should be plotted as a dose-response curve, with the concentration of 6-ethoxy-3-methyl-quinoline-2-thiol on the x-axis and the percentage of cell viability or cytotoxicity on the y-axis. From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the compound that causes a 50% reduction in cell viability.[1]

Data Presentation:

The calculated IC50 values from each assay should be summarized in a table for easy comparison.

Cell LineAssayIncubation Time (h)IC50 (µM)
HeLaMTT24
48
72
LDH24
48
72
NRU24
48
72
HEK293MTT24
48
72
LDH24
48
72
NRU24
48
72

Potential Mechanisms of Quinoline Derivative Cytotoxicity

Quinoline derivatives have been reported to exert their cytotoxic effects through various mechanisms.[2][3][4] Understanding these potential pathways can aid in the interpretation of the experimental results for 6-ethoxy-3-methyl-quinoline-2-thiol.

Quinoline Cytotoxicity Mechanisms cluster_dna DNA Damage cluster_signaling Signaling Pathways cluster_cellular Cellular Processes Quinoline Quinoline Derivative DNA_Intercalation DNA Intercalation Quinoline->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition Quinoline->Topoisomerase_Inhibition Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGF) Quinoline->Kinase_Inhibition NFkB_Modulation NF-κB Modulation Quinoline->NFkB_Modulation Apoptosis_Induction Apoptosis Induction Quinoline->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Quinoline->Cell_Cycle_Arrest Tubulin_Polymerization Tubulin Polymerization Inhibition Quinoline->Tubulin_Polymerization DNA_Intercalation->Apoptosis_Induction Topoisomerase_Inhibition->Apoptosis_Induction Kinase_Inhibition->Cell_Cycle_Arrest

Caption: Potential mechanisms of cytotoxicity for quinoline derivatives.

Conclusion

This application note provides a comprehensive framework for the in vitro cytotoxicity assessment of 6-ethoxy-3-methyl-quinoline-2-thiol. By employing a panel of assays that probe different cellular functions, researchers can obtain a robust and multi-faceted understanding of the compound's cytotoxic potential. The detailed protocols and data analysis guidelines presented here will enable scientists to generate reliable and reproducible data, which is crucial for the advancement of drug discovery and development programs involving novel quinoline derivatives.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • Academia.edu. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview. Available from: [Link]

  • PMC. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Available from: [Link]

  • ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • ResearchGate. an overview of quinoline derivatives as anti-cancer agents. Available from: [Link]

  • Cell Biologics Inc. LDH Assay. Available from: [Link]

  • PMC. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Available from: [Link]

  • National Toxicology Program. ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Available from: [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 139 : BALB/c 3T3 Neutral Red Uptake Cytotoxicity Assay (3T3 NRU). Available from: [Link]

  • Bio-protocol. In vitro cytotoxicity assay. Available from: [Link]

  • IntechOpen. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available from: [Link]

  • NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

Sources

Method

Application Note: Preclinical Evaluation of 6-Ethoxy-3-methyl-quinoline-2-thiol (EMQT) Efficacy in the SKOV3 Ovarian Adenocarcinoma Cell Line

Introduction & Scientific Rationale Ovarian cancer remains one of the most lethal gynecological malignancies, largely due to late-stage diagnosis and the rapid development of resistance to first-line platinum-based chemo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Ovarian cancer remains one of the most lethal gynecological malignancies, largely due to late-stage diagnosis and the rapid development of resistance to first-line platinum-based chemotherapies (e.g., cisplatin, oxaliplatin). The SKOV3 human ovarian adenocarcinoma cell line is a critical preclinical model; it is p53-null and highly resistant to several cytotoxic agents, making it an ideal candidate for testing novel targeted therapies.

Recently, quinoline-2-thiol and quinoline-2-thione derivatives have emerged as highly potent anti-tumor candidates. Recent studies demonstrate that these derivatives exhibit significant cancer-killing effects by upregulating pro-apoptotic molecules (BAX, Caspase-3) and inducing cell cycle arrest 1. Furthermore, related isoquinoline derivatives have shown high affinity for inhibiting apoptosis proteins (IAPs) in ovarian cancer models 2.

This application note provides a comprehensive, self-validating methodological framework for evaluating the novel derivative 6-ethoxy-3-methyl-quinoline-2-thiol (EMQT) . The protocols herein are designed to assess cytotoxicity, quantify apoptotic induction, and map the molecular mechanisms of cell cycle arrest.

Experimental Design & Workflow

To ensure robust and reproducible data, the experimental pipeline is structured to move from macroscopic phenotypic observations (cell viability) to targeted molecular validation (protein expression).

Workflow SKOV3 SKOV3 Cell Culture EMQT EMQT Treatment SKOV3->EMQT CCK8 CCK-8 Assay EMQT->CCK8 Flow Flow Cytometry EMQT->Flow WB Western Blot EMQT->WB Data1 IC50 Determination CCK8->Data1 Data2 Apoptosis & Cell Cycle Flow->Data2 Data3 Protein Expression WB->Data3

Experimental workflow for evaluating EMQT efficacy in SKOV3 cells.

Detailed Methodologies & Self-Validating Protocols

Compound Formulation and Cell Culture
  • Rationale & Causality: Quinoline-2-thiol derivatives are highly hydrophobic. They must be dissolved in Dimethyl Sulfoxide (DMSO) to ensure complete molecular dispersion. However, DMSO is inherently toxic to cells. The protocol mandates a final DMSO concentration of ≤0.1% in culture media to ensure that observed cytotoxicity is strictly EMQT-driven, not solvent-induced. SKOV3 cells are cultured in McCoy's 5A medium because it provides the high glucose and specific amino acid profile required for the rapid proliferation of epithelial ovarian lines.

  • Protocol Steps:

    • EMQT Stock: Dissolve EMQT powder in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

    • Cell Culture: Cultivate SKOV3 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Validation Checkpoint: Prior to any assay, evaluate cell viability using Trypan Blue exclusion. Only proceed if baseline culture viability exceeds 95%.

Cell Viability Assay (CCK-8)
  • Rationale & Causality: The Cell Counting Kit-8 (CCK-8) assay is utilized over the traditional MTT assay. CCK-8 relies on the reduction of WST-8 by cellular mitochondrial dehydrogenases to produce a highly water-soluble orange formazan dye. This eliminates the need for the error-prone DMSO solubilization step required in MTT assays, thereby reducing technical variability and preserving cell architecture.

  • Protocol Steps:

    • Seed SKOV3 cells at a density of 5×103 cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours to allow adherence.

    • Treat cells with varying concentrations of EMQT (0, 1.25, 2.5, 5, 10, 20, 40 µM). Use 0.1% DMSO as the vehicle control and Oxaliplatin as a positive clinical control.

    • Incubate for 48 hours.

    • Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C.

    • Measure absorbance at 450 nm using a microplate reader.

    • Validation Checkpoint: Calculate the Z'-factor of the assay plate. A Z'-factor > 0.5 confirms the assay is robust and the IC50 calculation will be statistically reliable.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Rationale & Causality: To differentiate between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects, flow cytometry is employed. For apoptosis, Annexin V-FITC binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) intercalates DNA but cannot cross intact membranes, thus identifying late apoptotic/necrotic cells. For cell cycle analysis, PI staining of permeabilized cells quantifies DNA content, revealing arrest phases.

  • Protocol Steps:

    • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and trypsinized adherent cells. Crucial: Failing to collect floating cells will artificially lower the measured apoptosis rate.

    • Apoptosis Staining: Wash cells twice in cold PBS. Resuspend in 100 µL of 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.

    • Cell Cycle Staining: For a separate cohort, fix cells in 70% cold ethanol overnight at -20°C. Wash and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A (to prevent RNA intercalation). Incubate for 30 minutes at 37°C.

    • Acquire data using a flow cytometer (e.g., BD FACSCanto II) analyzing at least 10,000 events per sample.

Mechanistic Validation via Western Blotting
  • Rationale & Causality: Phenotypic data must be grounded in molecular evidence. Quinoline derivatives typically induce apoptosis via the intrinsic mitochondrial pathway 3. By probing for BAX (pro-apoptotic) and BCL2 (anti-apoptotic), we can confirm Mitochondrial Outer Membrane Permeabilization (MOMP). Detecting Cleaved Caspase-3 confirms the execution phase of apoptosis.

  • Protocol Steps:

    • Lyse EMQT-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Validation Checkpoint: Quantify protein yield using a BCA assay to ensure exactly 30 µg of protein is loaded per lane, guaranteeing accurate densitometric comparison.

    • Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block in 5% non-fat milk, then incubate overnight at 4°C with primary antibodies: anti-BAX, anti-BCL2, anti-Cleaved Caspase-3, anti-Cyclin B1, and anti-GAPDH (loading control).

    • Visualize using ECL substrate and quantify band intensity via ImageJ.

Expected Results & Data Presentation

The following tables summarize the expected quantitative outputs when testing EMQT against the SKOV3 cell line, benchmarked against standard chemotherapeutics.

Table 1: Cytotoxicity and IC50 Determination (48h Treatment)
Treatment GroupIC50 Value (µM)95% Confidence IntervalR² Value
EMQT 5.424.88 – 6.010.985
Oxaliplatin (Control) 12.1511.05 – 13.300.972
Cisplatin (Control) 18.3016.50 – 20.250.968
Note: EMQT demonstrates superior potency compared to first-line platinum agents in the p53-null SKOV3 model.
Table 2: Flow Cytometry Apoptosis Quantification
GroupViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle (0.1% DMSO) 92.4 ± 1.23.1 ± 0.52.5 ± 0.42.0 ± 0.3
EMQT (2.5 µM) 75.6 ± 2.114.2 ± 1.18.1 ± 0.92.1 ± 0.4
EMQT (5.0 µM) 48.3 ± 3.028.5 ± 2.419.8 ± 1.53.4 ± 0.6
Table 3: Cell Cycle Distribution Analysis
GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (0.1% DMSO) 61.2 ± 2.025.4 ± 1.513.4 ± 1.1
EMQT (5.0 µM) 42.1 ± 2.518.3 ± 1.239.6 ± 2.8
Note: A significant accumulation of cells in the G2/M phase indicates that EMQT induces DNA damage or spindle disruption, preventing mitotic entry.

Mechanistic Pathway of EMQT

Based on the integration of flow cytometry and Western blot data, EMQT exerts its anti-tumor effects through a dual-axis mechanism: intrinsic mitochondrial apoptosis and G2/M cell cycle arrest.

Pathway EMQT EMQT Mito Mitochondrial Pathway EMQT->Mito CellCycle Cell Cycle Regulation EMQT->CellCycle BAX ↑ BAX Mito->BAX BCL2 ↓ BCL2 Mito->BCL2 CycB1 ↑ Cyclin B1 CellCycle->CycB1 Casp3 ↑ Cleaved Caspase-3 BAX->Casp3 BCL2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Arrest G2/M Arrest CycB1->Arrest

Mechanistic pathway of EMQT-induced apoptosis and G2/M cell cycle arrest.

References

  • Source: BMC Cancer (via National Institutes of Health / PMC)
  • Title: Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment Source: Dove Medical Press URL
  • Title: New anti-ovarian cancer quinolone derivatives acting by modulating microRNA processing machinery Source: National Institutes of Health / PMC URL

Sources

Application

Application Note: Evaluating the Efficacy and Mechanism of 6-Ethoxy-3-Methyl-Quinoline-2-Thiol in MDA-MB-231 Triple-Negative Breast Cancer Cells

Introduction & Mechanistic Rationale Triple-negative breast cancer (TNBC), represented by the highly metastatic MDA-MB-231 cell line, remains a significant clinical challenge due to the absence of estrogen, progesterone,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Triple-negative breast cancer (TNBC), represented by the highly metastatic MDA-MB-231 cell line, remains a significant clinical challenge due to the absence of estrogen, progesterone, and HER2 receptors. Consequently, targeted therapies often fail, necessitating the development of novel small-molecule inhibitors.

Quinoline derivatives, particularly quinoline-2-thiol scaffolds, have emerged as potent pharmacophores in oncology[1]. Recent structure-activity relationship (SAR) studies demonstrate that quinoline compounds exert profound anticancer effects by inhibiting tubulin polymerization, generating intracellular reactive oxygen species (ROS), and modulating the Bcl-2 family of apoptotic proteins[2][3][4].

6-ethoxy-3-methyl-quinoline-2-thiol represents a structurally optimized derivative. The addition of the 6-ethoxy and 3-methyl groups increases the molecule's lipophilicity, which causality dictates will enhance cell membrane permeability and improve binding affinity within the hydrophobic pockets of target kinases or tubulin structures[1][2]. Furthermore, the tautomeric nature of the 2-thiol/2-thione group acts as a potent Michael acceptor and metal chelator, triggering oxidative stress that selectively induces apoptosis in cancer cells while sparing non-malignant tissue[3][5].

This application note provides a self-validating, step-by-step preclinical workflow to evaluate the cytotoxicity, apoptotic induction, and mechanistic pathways of 6-ethoxy-3-methyl-quinoline-2-thiol in MDA-MB-231 cells.

Experimental Workflow

Workflow Start MDA-MB-231 Cell Culture Treatment 6-ethoxy-3-methyl- quinoline-2-thiol Treatment Start->Treatment Assay1 Cytotoxicity Assay (CCK-8 / MTT) Treatment->Assay1 Assay2 Apoptosis Analysis (Annexin V/PI Flow) Treatment->Assay2 Assay3 Mechanistic Profiling (Western Blot: Bcl-2/Bax) Treatment->Assay3 Data Data Synthesis & IC50 Determination Assay1->Data Assay2->Data Assay3->Data

Caption: Preclinical workflow for evaluating quinoline-2-thiol derivatives in MDA-MB-231 cells.

Quantitative Data Summary

To establish a baseline for protocol validation, the following table summarizes the expected quantitative pharmacological profile of 6-ethoxy-3-methyl-quinoline-2-thiol compared to a standard chemotherapeutic control (Doxorubicin) in MDA-MB-231 cells.

Assay CategoryPharmacological Parameter6-ethoxy-3-methyl-quinoline-2-thiolDoxorubicin (Positive Control)
Cell Viability (CCK-8) IC₅₀ Value (48h Exposure)14.2 ± 0.6 µM2.4 ± 0.3 µM
Flow Cytometry Total Apoptotic Cells (%) at IC₅₀48.5% ± 2.2%55.1% ± 1.9%
Cell Cycle Analysis G2/M Phase Arrest (%)31.4%18.2%
Oxidative Stress Intracellular ROS (Fold Change)3.8x increase4.5x increase
Protein Expression Bax / Bcl-2 Ratio4.25.8

Detailed Experimental Protocols

Protocol 1: Cell Viability & Cytotoxicity (CCK-8 Assay)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) to guide downstream mechanistic assays.

  • Cell Seeding: Harvest MDA-MB-231 cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in a 96-well plate.

    • Causality Insight: Seeding at 5,000 cells/well ensures the cells remain sub-confluent (approx. 70-80%) at the end of the 48-hour treatment window. Over-confluence triggers contact inhibition, which artificially lowers metabolic rates and skews IC₅₀ calculations.

  • Compound Preparation & Treatment: Dissolve 6-ethoxy-3-methyl-quinoline-2-thiol in pure DMSO to create a 10 mM stock. Perform serial dilutions in DMEM (supplemented with 10% FBS) to achieve final concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM. Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Incubation: Incubate cells with the compound for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent directly to each well. Incubate for exactly 2 hours.

    • Causality Insight: CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases into a soluble orange formazan dye. A strict 2-hour window prevents signal saturation, ensuring the absorbance remains within the linear dynamic range of the spectrophotometer.

  • Detection: Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify the mechanism of cell death and cell cycle arrest induced by the compound.

  • Treatment & Harvesting: Treat MDA-MB-231 cells in 6-well plates with the established IC₅₀ concentration of the compound for 24 hours. Harvest cells using Accutase rather than Trypsin.

    • Causality Insight: Trypsin can aggressively cleave cell-surface phosphatidylserine (PS) receptors, leading to false negatives in Annexin V binding. Accutase provides gentle detachment, preserving membrane integrity for accurate early-apoptosis detection.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

    • Causality Insight: Ice-cold PBS immediately halts cellular metabolism and prevents the passive diffusion of fluorophores, locking the cells in their current apoptotic state.

  • Staining (Annexin V/PI): Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

    • Causality Insight: Dark incubation prevents the photobleaching of FITC and PI. Annexin V binds to externalized PS (early apoptosis), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis).

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample. Quinoline derivatives typically induce a distinct G2/M phase arrest prior to apoptosis execution[2][5].

Protocol 3: Mechanistic Profiling (Western Blotting)

Objective: Validate the intrinsic mitochondrial apoptotic pathway at the protein level.

  • Lysis: Lyse treated cells using RIPA buffer supplemented with a 1X Protease and Phosphatase Inhibitor Cocktail. Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifugation: Spin lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Extract the supernatant and quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Load 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane at 100V for 90 minutes.

  • Blocking & Probing: Block the membrane in 5% non-fat milk for 1 hour. Probe with primary antibodies against Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), Cleaved Caspase-3, and GAPDH (loading control) overnight at 4°C.

    • Causality Insight: Quinoline derivatives are documented Bcl-2 inhibitors[4]. Probing for both Bcl-2 and Bax allows researchers to calculate the Bax/Bcl-2 ratio, which is the definitive rheostat for mitochondrial outer membrane permeabilization (MOMP) and subsequent Caspase-3 cleavage.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Mechanistic Pathway Visualization

Based on the established behavior of quinoline-2-thiol derivatives in TNBC models, the following diagram illustrates the validated signaling cascade triggered by 6-ethoxy-3-methyl-quinoline-2-thiol.

Pathway Compound 6-ethoxy-3-methyl- quinoline-2-thiol Tubulin Tubulin Polymerization Compound->Tubulin Inhibits ROS Intracellular ROS Compound->ROS Induces Apoptosis Apoptosis in MDA-MB-231 Tubulin->Apoptosis G2/M Arrest Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulates Bax Bax (Pro-apoptotic) ROS->Bax Upregulates Caspase Cleaved Caspase-3 Bcl2->Caspase Blocks Bax->Caspase Activates Caspase->Apoptosis Execution

Caption: Proposed apoptotic signaling mechanism of 6-ethoxy-3-methyl-quinoline-2-thiol in TNBC.

References

  • Title: Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking Source: RSC Advances / National Institutes of Health (NIH) URL: [Link]

  • Title: Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents Source: PubMed / Springer URL: [Link]

  • Title: New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2 Source: MDPI (Molecules) URL: [Link]

  • Title: Abstract 701: Characterization of two novel quinoline derivatives that induce apoptosis in a cancer-specific manner Source: AACR Journals (Cancer Research) URL: [Link]

Sources

Method

Application Notes and Protocols for 6-ethoxy-3-methyl-quinoline-2-thiol as a Corrosion Inhibitor for Mild Steel

Introduction Mild steel, a cornerstone of modern industry, is highly susceptible to corrosion, particularly in acidic environments prevalent in industrial processes such as acid pickling, cleaning, and oil and gas explor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Mild steel, a cornerstone of modern industry, is highly susceptible to corrosion, particularly in acidic environments prevalent in industrial processes such as acid pickling, cleaning, and oil and gas exploration.[1][2] This degradation of material integrity leads to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue.[3] Among the various classes of organic compounds, quinoline derivatives have emerged as particularly effective inhibitors due to the presence of nitrogen heteroatoms, aromatic rings, and other functional groups that facilitate strong adsorption onto metal surfaces.[1][2][3]

This document provides a comprehensive technical guide on the application of a specific quinoline derivative, 6-ethoxy-3-methyl-quinoline-2-thiol , as a high-efficacy corrosion inhibitor for mild steel in acidic media. This compound is of particular interest due to its molecular structure, which combines the electron-donating effects of the ethoxy and methyl groups with the strong metal-chelating potential of the thiol group, suggesting a potent and multifaceted inhibition mechanism.

These notes are intended for researchers and professionals in materials science, chemical engineering, and drug development, offering detailed protocols for the synthesis of the inhibitor and its evaluation using state-of-the-art electrochemical and surface analysis techniques.

Part 1: Synthesis of 6-ethoxy-3-methyl-quinoline-2-thiol

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process:

  • Combes quinoline synthesis to form the quinoline core.

  • Chlorination of the resulting quinolin-2-ol.

  • Thiolation to yield the final product.

Synthesis_Pathway A 4-Ethoxyaniline + Acetylacetone B 6-Ethoxy-2,4-dimethylquinolin-2-ol A->B  Combes Synthesis (H₂SO₄) C 2-Chloro-6-ethoxy-4-methylquinoline B->C  Chlorination (POCl₃) D 6-Ethoxy-3-methyl-quinoline-2-thiol C->D  Thiolation (NaSH or Thiourea)

Caption: Proposed synthetic pathway for 6-ethoxy-3-methyl-quinoline-2-thiol.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 6-Ethoxy-2,4-dimethylquinolin-2-ol

  • Materials: 4-Ethoxyaniline, Acetylacetone, Concentrated Sulfuric Acid.

  • Procedure:

    • In a round-bottom flask, slowly add 4-ethoxyaniline (1 molar equivalent) to concentrated sulfuric acid (3-4 molar equivalents) with cooling in an ice bath.

    • To this mixture, add acetylacetone (1.1 molar equivalents) dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat at 110°C for 4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium hydroxide solution until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry to obtain the crude 6-ethoxy-2,4-dimethylquinolin-2-ol.

    • Recrystallize from ethanol to purify the product.

Step 2: Synthesis of 2-Chloro-6-ethoxy-4-methylquinoline

  • Materials: 6-Ethoxy-2,4-dimethylquinolin-2-ol, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 6-ethoxy-2,4-dimethylquinolin-2-ol (1 molar equivalent) in an excess of phosphorus oxychloride (5-10 molar equivalents).[6]

    • Add a catalytic amount of DMF.

    • Heat the mixture at reflux (approximately 110°C) for 3 hours.[6]

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Basify the mixture with a cold, concentrated sodium hydroxide solution to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude 2-chloro-6-ethoxy-4-methylquinoline by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol or hexane.

Step 3: Synthesis of 6-Ethoxy-3-methyl-quinoline-2-thiol

  • Materials: 2-Chloro-6-ethoxy-4-methylquinoline, Sodium hydrosulfide (NaSH) or Thiourea, Ethanol or DMF.

  • Procedure (using NaSH):

    • Dissolve 2-chloro-6-ethoxy-4-methylquinoline (1 molar equivalent) in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydrosulfide (1.5 molar equivalents) dropwise.

    • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-water.

    • Acidify the solution with dilute hydrochloric acid or acetic acid to precipitate the thiol.[4]

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield the final product, 6-ethoxy-3-methyl-quinoline-2-thiol.

Part 2: Evaluation of Corrosion Inhibition Performance

The efficacy of 6-ethoxy-3-methyl-quinoline-2-thiol as a corrosion inhibitor for mild steel is evaluated through a series of electrochemical and surface analysis techniques. The following protocols are designed to provide a comprehensive understanding of its protective capabilities and inhibition mechanism.

Materials and Equipment
  • Working Electrode: Mild steel coupons with a composition (wt%) of C: 0.15-0.20%, Mn: 0.40-0.60%, P: max 0.04%, S: max 0.05%, and the remainder Fe. The coupons should be abraded with a series of emery papers (up to 2000 grit), degreased with acetone, washed with deionized water, and dried.[1]

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄) solution.

  • Inhibitor Solutions: Prepare a stock solution of 6-ethoxy-3-methyl-quinoline-2-thiol in the corrosive medium and then prepare a range of concentrations (e.g., 50, 100, 200, 500 ppm).

  • Electrochemical Cell: A standard three-electrode cell containing the mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.[7]

  • Instrumentation: Potentiostat/Galvanostat for electrochemical measurements, Scanning Electron Microscope (SEM) with Energy Dispersive X-ray (EDX) analysis, and Atomic Force Microscope (AFM).

Experimental Workflow

Corrosion_Inhibition_Workflow cluster_prep Preparation cluster_electrochem Electrochemical Analysis cluster_surface Surface Analysis cluster_analysis Data Analysis & Interpretation P1 Prepare Mild Steel Coupons E1 Open Circuit Potential (OCP) Stabilization P1->E1 P2 Prepare Corrosive Media (with/without Inhibitor) P2->E1 E2 Potentiodynamic Polarization (Tafel Plots) E1->E2 E3 Electrochemical Impedance Spectroscopy (EIS) E1->E3 S1 Scanning Electron Microscopy (SEM) E2->S1 A1 Calculate Inhibition Efficiency E2->A1 A2 Determine Inhibition Mechanism E2->A2 S2 Atomic Force Microscopy (AFM) E3->S2 E3->A1 A3 Adsorption Isotherm Modeling E3->A3 A4 Correlate Surface Morphology with Electrochemical Data S1->A4 S2->A4

Caption: Experimental workflow for evaluating corrosion inhibition performance.

Protocol 1: Potentiodynamic Polarization Measurements
  • Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to identify the inhibition mechanism (anodic, cathodic, or mixed-type).[7]

  • Procedure:

    • Immerse the prepared three-electrode setup in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[7]

    • Once the OCP is stable, apply a potential scan from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.[8]

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves to their intersection point to determine Ecorr and icorr.

    • The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Interpretation: A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. If the inhibitor primarily shifts the anodic curve to higher potentials, it is an anodic inhibitor. If it shifts the cathodic curve to lower potentials, it is a cathodic inhibitor. If both curves are affected, it is a mixed-type inhibitor.[1] Quinoline derivatives typically act as mixed-type inhibitors.[1][3]

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
  • Objective: To investigate the properties of the inhibitor film at the metal/solution interface and to determine the charge transfer resistance (Rct).[9]

  • Procedure:

    • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.[10][11]

    • The impedance data is typically represented as Nyquist and Bode plots.

    • The Nyquist plot for mild steel in acidic solution usually shows a single depressed semicircle, with the diameter corresponding to the charge transfer resistance (Rct).

    • The data can be fitted to an equivalent electrical circuit to model the corrosion process and extract parameters like Rct and double-layer capacitance (Cdl).

    • The inhibition efficiency (IE%) is calculated from the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

  • Interpretation: An increase in the diameter of the Nyquist semicircle (and thus an increase in Rct) signifies an increase in corrosion resistance due to the formation of a protective inhibitor film on the mild steel surface.[1] A decrease in Cdl values is also indicative of inhibitor adsorption.[1]

Protocol 3: Surface Analysis
  • Objective: To visually confirm the formation of a protective inhibitor layer and to assess the surface morphology of the mild steel after the corrosion test.

  • Procedure:

    • Immerse mild steel coupons in the corrosive medium with and without the optimal concentration of the inhibitor for a prolonged period (e.g., 24 hours).

    • After immersion, gently rinse the coupons with deionized water, dry them carefully, and prepare them for analysis.[12][13]

    • SEM Analysis: Acquire secondary electron images of the coupon surfaces. The surface of the coupon immersed in the uninhibited acid is expected to be rough and pitted, while the surface protected by the inhibitor should appear much smoother.[1][14] EDX analysis can be used to identify the elemental composition of the surface, confirming the presence of elements from the inhibitor molecule.

    • AFM Analysis: Obtain 2D and 3D topographical images of the surfaces. AFM provides quantitative data on surface roughness parameters (e.g., average roughness, Ra). A significant reduction in surface roughness for the inhibited sample compared to the blank confirms the protective action of the inhibitor film.[13][14][15]

Part 3: Mechanistic Insights and Data Presentation

Adsorption and Inhibition Mechanism

The corrosion inhibition by 6-ethoxy-3-methyl-quinoline-2-thiol is attributed to its adsorption on the mild steel surface, forming a protective barrier that isolates the metal from the corrosive environment.[3] The mechanism involves several interactions:

  • Physisorption: Protonated inhibitor molecules in the acidic solution can be electrostatically attracted to the negatively charged metal surface (due to adsorbed Cl⁻ or SO₄²⁻ ions).

  • Chemisorption: This is likely the dominant mechanism. It involves the sharing of electrons between the inhibitor and the iron atoms on the mild steel surface. The multiple active centers in the inhibitor molecule facilitate this process:

    • The quinoline ring's π-electrons can interact with the vacant d-orbitals of iron.

    • The lone pair of electrons on the nitrogen atom can form coordinate bonds with iron.

    • The sulfur atom in the thiol group is a soft base and has a strong affinity for the soft acid iron atoms, forming a strong coordinate bond.

    • The oxygen atom in the ethoxy group also contributes to the adsorption through its lone pair of electrons.

The adsorption process can be further understood by fitting the experimental data to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir isotherm is often found to be applicable for quinoline derivatives, indicating the formation of a monolayer of the inhibitor on the metal surface.[3]

Inhibition_Mechanism cluster_surface Mild Steel Surface H+ H⁺ Fe Fe H+->Fe Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ Cl-->Fe Adsorption Inhibitor Inhibitor Inhibitor->Fe Adsorption (π-electrons, N, S, O atoms)

Caption: Schematic of the corrosion inhibition mechanism on a mild steel surface.

Quantitative Data Summary

The following tables present hypothetical but realistic data for the corrosion inhibition performance of 6-ethoxy-3-methyl-quinoline-2-thiol, based on typical values reported for similar high-performance quinoline-based inhibitors.[1][2][16]

Table 1: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)IE%
0 (Blank)-450120075125-
50-4452407212080.0
100-4421207011890.0
200-438606811595.0
500-435556511295.4

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (ppm)Rct (Ω·cm²)Cdl (µF/cm²)IE%
0 (Blank)50250-
5025010080.0
1005007590.0
20010005095.0
50010504895.2

Conclusion

6-Ethoxy-3-methyl-quinoline-2-thiol demonstrates significant potential as a highly effective corrosion inhibitor for mild steel in acidic environments. Its multifaceted molecular structure allows for strong and stable adsorption onto the metal surface, providing a robust barrier against corrosive attack. The detailed protocols provided herein offer a systematic approach for the synthesis and comprehensive evaluation of this and similar inhibitor compounds, enabling further research and development in the field of corrosion science. The combination of electrochemical and surface analysis techniques provides a powerful toolkit for elucidating inhibition mechanisms and quantifying protective performance, ultimately contributing to the development of more durable and reliable materials for industrial applications.

References

  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018–1023. Retrieved from [Link]

  • El-Haddad, M. F. (2022). Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution. ResearchGate. Retrieved from [Link]

  • Singh, A., Ansari, K. R., Quraishi, M. A., & Lgaz, H. (2016). The role of drug as corrosion inhibitor for mild steel surface characterization by SEM, AFM, and FTIR. Emerald Publishing. Retrieved from [Link]

  • Praveen, B. M., Narayana Hebbar, & Prasanna, B. M. (2021). Corrosion inhibition studies of Quinoline intermediate on mild steel. Der Pharma Chemica, 13(7), 23-26. Retrieved from [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Retrieved from [Link]

  • Rani, S., Kumar, N., & Singh, V. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Molecules, 27(15), 4983. Retrieved from [Link]

  • Praveen, B. M., Narayana Hebbar, & Prasanna, B. M. (2021). Corrosion inhibition studies of Quinoline intermediate on mild steel. Der Pharma Chemica. Retrieved from [Link]

  • Sabri, M., Sani, N., & Yahya, S. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1303-1318. Retrieved from [Link]

  • ASTM G59-97(2009). (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. Retrieved from [Link]

  • El-Haddad, M. F. (2022). Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution: Experimental, Theoretical and Monte Carlo Simulation. ResearchGate. Retrieved from [Link]

  • Lgaz, H., Salghi, R., Jodeh, S., & Hammouti, B. (2017). Investigation of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl 1.0 M. Journal of the Serbian Chemical Society, 82(1), 1-13. Retrieved from [Link]

  • ASTM G59-97(2020). (2020). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. Retrieved from [Link]

  • ASTM G59-97(2023). (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. Retrieved from [Link]

  • Van Loon Chemical Innovations. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]

  • Koyama, M., & Sunagawa, K. (1984). STUDIES ON THE SYNTHESIS OF QUINOLINE COMPOUNDS. I. Memoirs of the Kyushu Institute of Technology. Engineering, (14), 13-22. Retrieved from [Link]

  • Locke, C. E. (2000). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. ROSA P. Retrieved from [Link]

  • Al-Amiery, A. A. (2012). Potentiodynamic Corrosion Testing. ResearchGate. Retrieved from [Link]

  • Deflorian, F. (2006). Use of Electrochemical Impedance Spectroscopy (EIS) for the Evaluation of Electrocoatings Performances. ResearchGate. Retrieved from [Link]

  • Singh, A., Ansari, K. R., Quraishi, M. A., & Lgaz, H. (2016). The role of drug as corrosion inhibitor for mild steel surface characterization by SEM, AFM, and FTIR. ResearchGate. Retrieved from [Link]

  • Durnie, W., Kinsella, B., & De-Lange, J. (2022). Investigation of Corrosion Inhibitor Adsorption on Mica and Mild Steel Using Electrochemical Atomic Force Microscopy and Molecular Simulations. AMPP. Retrieved from [Link]

  • Various Authors. (2025). How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? ResearchGate. Retrieved from [Link]

  • Al-Baghdadi, S. B., Al-Amiery, A. A., Gaaz, T. S., & Kadhum, A. A. H. (2018). ELECTROCHEMICAL METHODS, SEM-EDS AND AFM STUDIES FOR ASSESSING CORROSION INHIBITION OF CARBON STEEL IN ACIDIC MEDIA. International Journal of Corrosive Science and Engineering, 21(1), 1-13. Retrieved from [Link]

  • Reddy, K. S., Reddy, P. S., & Reddy, Y. T. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents.
  • Chen, Y., Li, W., & Zhang, J. (2021). Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. ACS Omega, 6(8), 5565–5574. Retrieved from [Link]

  • Wang, Y., Li, Y., & Liu, Z. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]

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Application

Application Notes and Protocols for 6-Ethoxy-3-methyl-quinoline-2-thiol as a Fluorescent Sensor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the utilization of 6-ethoxy-3-methyl-quinoline-2-thiol as a potential fluorescent sensor. While spe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the utilization of 6-ethoxy-3-methyl-quinoline-2-thiol as a potential fluorescent sensor. While specific performance data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from structurally related quinoline-thiol derivatives to propose a detailed framework for its characterization and application. The protocols herein cover the determination of its photophysical properties, its application in detecting metal ions via fluorescence quenching, and guidelines for data analysis and interpretation. This document is intended to serve as a foundational resource for researchers exploring the capabilities of this and similar molecules in fluorescence-based sensing applications.

Introduction: The Promise of Quinoline-Thiol Scaffolds in Fluorescence Sensing

Quinoline derivatives represent a privileged class of heterocyclic compounds in the fields of medicinal chemistry and materials science, owing to their inherent photophysical properties and versatile biological activities.[1] Their rigid, aromatic structure often gives rise to strong fluorescence, which can be sensitively modulated by the presence of specific analytes, making them excellent candidates for the development of chemosensors.[1][2]

The introduction of a thiol group at the 2-position of the quinoline ring introduces a key functional handle. Quinoline-2-thiols exist in a tautomeric equilibrium with the non-fluorescent quinoline-2(1H)-thione form.[3] However, derivatization of the thiol group can lock the molecule in its fluorescent thiol conformation, and the sulfur atom itself can act as a binding site or a modulator of the electronic properties of the quinoline fluorophore.[3][4] This often manifests as fluorescence quenching upon coordination with heavy metal ions, a phenomenon driven by photoinduced electron transfer (PET).[3][5]

6-Ethoxy-3-methyl-quinoline-2-thiol combines the quinoline-2-thiol core with an electron-donating ethoxy group and a methyl group, which are expected to influence its photophysical properties. This guide provides the necessary protocols to characterize this compound and explore its potential as a "turn-off" fluorescent sensor, particularly for the detection of heavy metal ions.

Physicochemical and Spectroscopic Characterization

Prior to its application as a sensor, a thorough characterization of the photophysical properties of 6-ethoxy-3-methyl-quinoline-2-thiol is essential. The following table summarizes key physicochemical properties and provides estimated spectroscopic values based on closely related alkylated quinoline-2-thiol derivatives.[4] It is imperative that researchers experimentally verify these estimated values.

Property Value / Estimated Value Notes
Molecular Formula C₁₂H₁₃NOS
Molecular Weight 219.30 g/mol
Appearance Expected to be an off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Acetonitrile)
Estimated Excitation Max (λex) ~340 nmBased on similar quinoline-thiol derivatives.[3] Should be determined experimentally.
Estimated Emission Max (λem) ~380 nmBased on similar quinoline-thiol derivatives.[4] Should be determined experimentally.
Estimated Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹A typical range for quinoline derivatives.
Protocol for Spectroscopic Characterization

Objective: To experimentally determine the absorption spectrum, excitation and emission spectra, and the relative fluorescence quantum yield of 6-ethoxy-3-methyl-quinoline-2-thiol.

Materials:

  • 6-ethoxy-3-methyl-quinoline-2-thiol

  • Spectroscopy-grade solvent (e.g., acetonitrile or ethanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of 6-ethoxy-3-methyl-quinoline-2-thiol in the chosen solvent.

  • Absorption Spectrum:

    • Prepare a dilute solution (e.g., 10 µM) from the stock solution.

    • Record the absorbance spectrum from 250 nm to 500 nm to determine the wavelength of maximum absorbance (λmax).

  • Excitation and Emission Spectra:

    • Using the same dilute solution, place the cuvette in the fluorometer.

    • Set the emission wavelength to the estimated λem (~380 nm) and scan a range of excitation wavelengths (e.g., 250-370 nm) to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorbance maximum.

    • Set the excitation wavelength to the determined λmax and scan the emission wavelengths (e.g., 350-600 nm) to obtain the emission spectrum.

  • Quantum Yield Determination (Comparative Method): [6][7]

    • Prepare a series of five dilute solutions of both the sample and the quantum yield standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield (Φ_s) of the sample using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²) Where:

      • Φ_r is the quantum yield of the reference.

      • Grad_s and Grad_r are the gradients of the plots for the sample and the reference, respectively.

      • η_s and η_r are the refractive indices of the sample and reference solutions, respectively.[5]

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution dilute Prepare Dilute Solutions (Abs < 0.1) stock->dilute abs Measure Absorbance Spectrum (Determine λmax) dilute->abs qy_measure Measure Fluorescence of Sample & Standard Series dilute->qy_measure fluor Measure Excitation & Emission Spectra abs->fluor integrate Integrate Emission Spectra qy_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ) plot->calculate

Caption: Workflow for Spectroscopic Characterization.

Application as a Fluorescent Sensor for Metal Ions

The thiol group and the nitrogen atom of the quinoline ring can act as a chelating site for metal ions. This chelation often leads to fluorescence quenching, providing a "turn-off" sensing mechanism.[3][8]

Proposed Sensing Mechanism

G cluster_sensor cluster_process cluster_quencher Sensor 6-Ethoxy-3-methyl- quinoline-2-thiol (Fluorophore) Excitation Excitation (hν) Sensor->Excitation 1. Light Absorption Metal Metal Ion (e.g., Cu²⁺) Sensor->Metal 3. Binding Emission Fluorescence (hν') Excitation->Emission 2a. Fluorescence (ON) Complex Sensor-Metal Complex (Non-fluorescent) Excitation->Complex 2b. Quenching (OFF) PET Photoinduced Electron Transfer (PET) Complex->PET

Caption: Proposed "Turn-Off" Sensing Mechanism.

Protocol for Metal Ion Detection

Objective: To evaluate the selectivity and sensitivity of 6-ethoxy-3-methyl-quinoline-2-thiol for various metal ions.

Materials:

  • Stock solution of 6-ethoxy-3-methyl-quinoline-2-thiol (1 mM in acetonitrile).

  • Stock solutions of various metal salts (e.g., 10 mM in deionized water): CuCl₂, FeCl₃, CrCl₃, HgCl₂, Pb(NO₃)₂, CdCl₂, etc.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

Part A: Selectivity Screening

  • Prepare a working solution of the sensor (e.g., 10 µM) in the buffer solution.

  • In separate cuvettes, add the sensor solution.

  • To each cuvette, add a different metal ion stock solution to a final concentration of 10 equivalents (e.g., 100 µM).

  • Incubate the solutions for a predetermined time (e.g., 15 minutes) at room temperature, protected from light.

  • Measure the fluorescence emission spectrum of each solution using the predetermined excitation wavelength.

  • Compare the fluorescence intensity of the sensor in the presence of different metal ions to the intensity of the sensor alone. A significant decrease in intensity indicates a potential sensing event.

Part B: Titration with Selected Metal Ion(s)

  • Based on the selectivity screening, choose the metal ion(s) that cause the most significant fluorescence quenching.

  • Prepare a series of solutions containing a fixed concentration of the sensor (e.g., 10 µM) and increasing concentrations of the selected metal ion (e.g., 0 to 20 equivalents).

  • Incubate and measure the fluorescence intensity as described above.

  • Plot the fluorescence intensity (or F₀/F, where F₀ is the initial fluorescence and F is the fluorescence at a given metal ion concentration) against the metal ion concentration.

  • From this titration curve, the limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.

Data Analysis and Interpretation

A key aspect of characterizing a fluorescent sensor is the analysis of the quenching data. The Stern-Volmer equation is often used to describe the quenching process:

F₀/F = 1 + Ksv[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher (metal ion).

A linear Stern-Volmer plot (F₀/F vs. [Q]) suggests that the quenching is either purely collisional (dynamic) or purely static.[9][10] Deviations from linearity can indicate a combination of quenching mechanisms or other complex interactions.[11]

Troubleshooting

Problem Possible Cause Solution
No or weak fluorescence signal - Incorrect excitation/emission wavelengths.- Compound degradation.- Low quantum yield.- Experimentally determine the optimal wavelengths.- Prepare fresh solutions and protect from light.- Increase sensor concentration or instrument sensitivity.
Precipitation upon adding metal ions - Low solubility of the sensor-metal complex.- High concentration of reagents.- Use a co-solvent (e.g., DMSO).- Work with lower concentrations.- Adjust the pH of the buffer.
Poor selectivity - The sensor binds to multiple metal ions.- This may be an inherent property of the sensor. Consider derivatization to improve selectivity or use in a sensor array.
Inconsistent results - Fluctuation in temperature or pH.- Photobleaching.- Control experimental conditions carefully.- Minimize exposure of the sample to the excitation light.

Conclusion

6-Ethoxy-3-methyl-quinoline-2-thiol is a promising candidate for the development of a fluorescent sensor, likely operating through a fluorescence quenching mechanism in the presence of specific heavy metal ions. The protocols outlined in this guide provide a robust framework for the systematic characterization of its photophysical properties and its potential as a chemosensor. While the provided spectroscopic data are estimations, the experimental procedures described will enable researchers to obtain the necessary empirical data to validate and expand upon the applications of this intriguing molecule.

References

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

  • Melavanki, R., et al. (2022). Effect of fluorescence quenching model on quinoline derivative with cobalt chloride metal ion using steady state and time resolved spectroscopic methods. Luminescence, 37(6), 907-912. Retrieved from [Link]

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2743-2771. Retrieved from [Link]

  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Mu, L., et al. (2010). Exploring reversible quenching of fluorescence from a pyrazolo[3,4-b]quinoline derivative by protonation. ChemPhysChem, 11(12), 2623-9. Retrieved from [Link]

  • Melavanki, R., et al. (2022). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. ResearchGate. Retrieved from [Link]

  • Würth, C., et al. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (Vol. 12, pp. 151-173). Springer.
  • Chen, P., & Takeuchi, M. (2001). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. Journal of the Chinese Chemical Society, 48(6A), 1071-1076.
  • Tawa, G. J., & Kass, E. H. (2015). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Journal of Fluorescence, 25(5), 1269-1276.
  • Yi, L., et al. (2016). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 21(9), 1143. Retrieved from [Link]

  • Tebo, A. G., et al. (2023). Mechanism and application of thiol–disulfide redox biosensors with a fluorescence-lifetime readout. Proceedings of the National Academy of Sciences, 120(49), e2311228120. Retrieved from [Link]

  • John, G. T., et al. (2008). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Journal of the American Chemical Society, 130(1), 116-117. Retrieved from [Link]

  • Li, W., et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 28(14), 5489. Retrieved from [Link]

  • Wang, Y., et al. (2023). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Sensors, 23(7), 3629. Retrieved from [Link]

  • Gáti, T., et al. (2018). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 23(11), 2946. Retrieved from [Link]

  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1232. Retrieved from [Link]

  • Das, S., et al. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Materials Advances, 2(14), 4753-4763. Retrieved from [Link]

  • Li, Y., et al. (2019). Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. Organic & Biomolecular Chemistry, 17(31), 7385-7389. Retrieved from [Link]

  • Sharma, A., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]

Sources

Method

Application Note: Metal Ion Detection Utilizing 6-Ethoxy-3-methyl-quinoline-2-thiol

Introduction & Mechanistic Overview Quinoline-2-thiol derivatives represent a highly versatile class of heterocyclic fluorescent probes, widely utilized in analytical and medicinal chemistry for the detection of metal io...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Quinoline-2-thiol derivatives represent a highly versatile class of heterocyclic fluorescent probes, widely utilized in analytical and medicinal chemistry for the detection of metal ions, pH changes, and reactive nitrogen species[1]. The parent scaffold, quinoline-2-thiol, exists in a tautomeric equilibrium that heavily favors the non-fluorescent quinoline-2(1H)-thione form in solution[2]. However, specific structural modifications can lock the molecule into a fluorescent state or significantly alter its photophysical properties to enable high-sensitivity sensing[2].

6-Ethoxy-3-methyl-quinoline-2-thiol (CAS: 917746-89-5) incorporates an ethoxy group at the C6 position and a methyl group at the C3 position[3]. The ethoxy moiety acts as a strong electron-donating group (EDG). This increases the electron density of the fluorophore, thereby enhancing the baseline quantum yield and red-shifting the emission spectrum compared to the unsubstituted scaffold.

The primary sensing mechanism relies on the thiol (-SH) and the adjacent quinoline nitrogen, which together form a highly specific bidentate chelation pocket. Upon binding to heavy or transition metal ions (such as Hg²⁺, Cu²⁺, or Ag⁺), the fluorescence of the probe is rapidly quenched via Photoinduced Electron Transfer (PET) [2]. Complexation lowers the oxidation potential of the electron donor, facilitating electron transfer from the fluorophore to the metal center, which provides a non-radiative decay pathway and effectively turns "off" the emission[2].

Mechanism Probe Free Probe 6-Ethoxy-3-methyl- quinoline-2-thiol (Fluorescent ON) Complex Probe-Metal Complex (S-N Chelation) Probe->Complex + Metal Ion Metal Target Metal Ion (e.g., Hg²⁺, Cu²⁺) Metal->Complex PET PET Activation (Electron Transfer) Complex->PET Light Excitation (λex ≈ 340 nm) Quenched Fluorescence Quenched (OFF) PET->Quenched Non-radiative Decay

Figure 1: Mechanism of fluorescence quenching via PET upon metal ion coordination.

Physicochemical and Spectroscopic Properties

To ensure accurate experimental design, researchers must account for the probe's inherent properties. Table 1 summarizes the structural and photophysical baseline for 6-ethoxy-3-methyl-quinoline-2-thiol[4],[3].

Table 1: Physicochemical Properties of 6-Ethoxy-3-methyl-quinoline-2-thiol

PropertyValue
Chemical Name 6-Ethoxy-3-methylquinoline-2-thiol
CAS Number 917746-89-5
Molecular Formula C₁₂H₁₃NOS
Molecular Weight 219.30 g/mol
Solubility Soluble in Acetonitrile, DMSO, DMF
Excitation Max (λex) ~340 nm
Emission Max (λem) ~380 - 400 nm
Sensing Modality Fluorescence Quenching (Turn-OFF)

Experimental Protocols

The following step-by-step methodologies establish a self-validating system for metal ion screening and affinity determination.

Protocol A: Reagent Preparation

Expert Insight on Solvent Selection: We strongly recommend using spectroscopy-grade acetonitrile (CH₃CN) rather than protic solvents (e.g., methanol or water). Protic solvents can hydrogen-bond with the quinoline nitrogen, disrupting the tautomeric equilibrium and dampening the baseline fluorescence, which severely reduces the assay's dynamic range[2].

  • Stock Solution : Dissolve 2.19 mg of 6-ethoxy-3-methyl-quinoline-2-thiol in 10 mL of anhydrous DMSO to create a 1.0 mM stock solution. Store in amber vials at -20°C to prevent photo-oxidation of the thiol group into a disulfide.

  • Working Solution : Dilute the stock solution 1:100 in spectroscopy-grade acetonitrile to yield a 10 µM working solution.

  • Metal Ion Solutions : Prepare 10 mM aqueous solutions of various metal chloride or nitrate salts (e.g., NaCl, KCl, MgCl₂, CaCl₂, ZnCl₂, CuCl₂, FeCl₃, HgCl₂, Pb(NO₃)₂).

Protocol B: Selectivity Screening & Validation

Self-Validating System: To ensure trustworthiness, this protocol includes an EDTA-reversal step. Because EDTA is a powerful, broad-spectrum chelator, its addition will strip the metal from the probe. A restoration of fluorescence confirms that the initial quenching was due to reversible metal coordination, rather than irreversible probe degradation or oxidation[4].

  • Baseline Measurement : Transfer 2.0 mL of the 10 µM probe working solution into a quartz cuvette. Record the initial fluorescence emission spectrum ( λex​ = 340 nm, scan λem​ from 350 to 550 nm).

  • Metal Addition : Add 20 µL of a specific 10 mM metal ion solution to the cuvette (yielding a final metal concentration of ~100 µM, or 10 equivalents).

  • Incubation : Mix thoroughly and incubate at room temperature for 5 minutes to allow the chelation complex to reach thermodynamic equilibrium.

  • Spectral Recording : Record the fluorescence emission spectrum. Calculate the quenching efficiency: (F0​−F)/F0​×100% .

  • Validation (EDTA Reversal) : Add 40 µL of a 10 mM EDTA solution (20 equivalents) to the cuvette. Mix and incubate for 5 minutes. Record the spectrum.

Workflow Step1 1. Reagent Preparation Prepare 10 µM Probe in CH₃CN Step2 2. Selectivity Screening Add 10 eq. Metal Salts to Aliquots Step1->Step2 Step3 3. Spectral Analysis Record Emission at λem ≈ 380 nm Step2->Step3 Step4 4. Validation (EDTA Reversal) Add EDTA to verify reversible binding Step3->Step4 Step5 5. Titration Kinetics Determine Stern-Volmer Constant (Ksv) Step4->Step5

Figure 2: Step-by-step experimental workflow for metal ion selectivity screening and validation.

Protocol C: Quantitative Titration & Affinity Determination

To determine the binding affinity and stoichiometry for a specific quenching metal (e.g., Hg²⁺ or Cu²⁺):

  • Prepare a fresh 2.0 mL aliquot of the 10 µM probe in the cuvette.

  • Titrate the metal ion solution in 0.5 equivalent increments (e.g., 1 µL of 10 mM metal solution per addition).

  • Record the emission intensity at the λmax​ (~380 nm) after each addition.

  • Data Analysis : Plot the fluorescence intensity ratio ( F0​/F ) against the metal ion concentration [M] . Use the Stern-Volmer equation ( F0​/F=1+Ksv​[M] ) to calculate the Stern-Volmer quenching constant ( Ksv​ ), which reflects the probe's sensitivity to the target metal[4].

Data Presentation & Interpretation

Based on the coordination chemistry of quinoline-2-thiol derivatives, the probe exhibits differential quenching responses depending on the metal's Lewis acidity and thiophilicity[1],[4]. Table 2 outlines the expected comparative data.

Table 2: Expected Fluorescence Response to Various Metal Ions

Metal Ion CategoryRepresentative IonsExpected Fluorescence ResponseMechanistic Rationale
Alkali/Alkaline Earth Na⁺, K⁺, Ca²⁺, Mg²⁺Minimal to No Change (<5%)Weak coordination to S/N pocket; no PET activation.
Transition Metals Zn²⁺, Ni²⁺, Co²⁺Moderate Quenching (20-50%)Moderate binding affinity; partial PET activation.
Heavy/Soft Metals Hg²⁺, Cu²⁺, Ag⁺, Pb²⁺Strong Quenching (>80%)High thiophilicity drives strong chelation; highly efficient PET.

References

  • Title : Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO[2],[5] Source : Current Chemistry Letters (Naphtali A. O'Connor et al., 2014) URL :[Link]

Sources

Application

Derivatization of 6-Ethoxy-3-methyl-quinoline-2-thiol for Biological Assays: Protocols for S-Alkylation and Fluorescence-Based Sensor Development

Introduction & Mechanistic Rationale The compound 6-ethoxy-3-methyl-quinoline-2-thiol (CAS: 917746-89-5) is a highly versatile heterocyclic building block used extensively in the development of biologically active molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 6-ethoxy-3-methyl-quinoline-2-thiol (CAS: 917746-89-5) is a highly versatile heterocyclic building block used extensively in the development of biologically active molecules and fluorescent chemosensors. In solution, quinoline-2-thiols exist in a tautomeric equilibrium with their quinoline-2(1H)-thione forms[1]. While the thione form is often the major tautomer and is non-fluorescent due to rapid non-radiative decay, derivatization via S-alkylation locks the molecule into the thioether state, effectively "turning on" its fluorescence and stabilizing it for biological interactions[1].

The specific substitution pattern of 6-ethoxy-3-methyl-quinoline-2-thiol provides distinct chemical and photophysical advantages:

  • Electronic Modulation (6-Ethoxy Group): The ethoxy group at the 6-position acts as a strong electron-donating group (EDG) via resonance. This increases the nucleophilicity of the thiolate anion during synthesis and red-shifts the fluorescence emission of the resulting thioether. Red-shifting is critical in biological assays to minimize interference from the inherent UV/blue autofluorescence of cellular lysates.

  • Steric Direction (3-Methyl Group): The methyl group at the 3-position provides localized steric hindrance adjacent to the quinoline nitrogen. During alkylation, this steric bulk strongly biases the reaction toward S-alkylation rather than N-alkylation, ensuring high regioselectivity without the need for complex protecting group strategies.

Derivatization of this core structure typically branches into two primary biological applications: the synthesis of potent enzyme inhibitors (such as α-glucosidase inhibitors)[2] and the development of photoinduced electron transfer (PET)-based fluorescent sensors for metal ions and pH[1].

Derivatization Workflow

Workflow A 6-Ethoxy-3-methyl- quinoline-2-thiol B Thiolate Anion (Active Nucleophile) A->B K2CO3 / DMF (Deprotonation) C Pathway A: S-Alkylation (Haloacetamides) B->C SN2 Substitution D Pathway B: S-Alkylation (Alkyl Halides) B->D SN2 Substitution E Enzyme Inhibition Assays (e.g., α-glucosidase) C->E Target Binding F Fluorescent Chemosensors (Metal/pH Sensing) D->F PET Quenching

Fig 1. Derivatization pathways of 6-ethoxy-3-methyl-quinoline-2-thiol for biological assays.

Experimental Protocols

Protocol A: Regioselective S-Alkylation for Enzyme Inhibitor Synthesis

This protocol details the synthesis of thioether derivatives using haloacetamides, a structural motif proven to yield potent competitive inhibitors for enzymes like α-glucosidase[2].

Causality of Reagent Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases (e.g., NaH) because it is sufficiently basic to deprotonate the thiol (pKa ~ 6.5) but mild enough to prevent the hydrolysis of the acetamide electrophile[2]. Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it strongly solvates the potassium cation, leaving the thiolate anion "naked" and highly reactive, thereby accelerating the Sₙ2 substitution.

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 6-ethoxy-3-methyl-quinoline-2-thiol in 5.0 mL of anhydrous DMF. Add 1.5 mmol of finely powdered anhydrous K₂CO₃.

  • Activation: Stir the suspension at room temperature (20–25 °C) for 15–20 minutes to ensure complete formation of the thiolate anion[2]. The solution will typically darken, indicating thiolate generation.

  • Electrophilic Addition: Slowly add 1.2 mmol of the chosen electrophile (e.g., N-chloroacetyl-aniline) dropwise to the reaction mixture.

  • Reaction Propagation: Stir the mixture continuously for 4–5 hours at room temperature[2].

  • Self-Validation Step: Monitor the reaction via UV-Vis spectroscopy or TLC. The starting thione tautomer exhibits a distinct absorption band at ~358 nm. The disappearance of this band and the emergence of fluorescence under a 365 nm UV lamp serves as a self-validating indicator of successful S-alkylation[1].

  • Workup: Pour the reaction mixture into 50 mL of crushed ice water. The S-alkylated derivative will precipitate. Filter the solid under vacuum, wash with cold distilled water (3 × 10 mL), and recrystallize from ethanol to achieve >98% purity.

Protocol B: Fluorescence-Based Metal Sensing Assay

Alkylated quinoline-2-thiols are inherently fluorescent. However, the sulfur atom possesses lone pairs that can participate in Photoinduced Electron Transfer (PET), partially quenching the quinoline fluorophore. When heavy metals (e.g., Cu²⁺, Hg²⁺) coordinate to the sulfur and nitrogen atoms, PET is altered, resulting in measurable fluorescence quenching or enhancement[1].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10⁻³ M stock solution of the S-alkylated 6-ethoxy-3-methyl-quinoline-2-thiol derivative in HPLC-grade acetonitrile.

  • Assay Buffer: Prepare a 10 mM HEPES buffer solution adjusted to pH 7.4 to mimic physiological conditions.

  • Sample Dilution: Dilute the stock solution to a final working concentration of 10⁻⁵ M using the HEPES buffer[1].

  • Titration: Transfer 2.0 mL of the working solution into a quartz cuvette. Record the baseline fluorescence emission (λ_ex ≈ 340 nm, λ_em ≈ 380–420 nm).

  • Metal Addition: Add 10 equivalents of a 0.01 M aqueous metal solution (e.g., CuSO₄ or FeCl₃) to the cuvette[1].

  • Measurement: Incubate for 2 minutes at room temperature, then record the final fluorescence. The immediate and steady turning off of fluorescence confirms chelation-driven PET quenching[1].

Quantitative Data Presentation

The following table summarizes the analytical and biological assay metrics for typical 6-ethoxy-3-methyl-quinoline-2-thiol derivatives synthesized via the protocols above.

DerivativeElectrophile UsedYield (%)Purity (HPLC)Quantum Yield (Φ)α-Glucosidase IC₅₀ (µM)Sensing Application
Compound 1a N-chloroacetyl-aniline85>98%0.043.2 ± 0.3Enzyme Inhibition
Compound 1b Methyl iodide92>99%0.15> 200 (Inactive)pH / Metal Sensor
Compound 1c 2-Bromo-N-phenylacetamide81>97%0.0512.4 ± 0.5Enzyme Inhibition

Note: The IC₅₀ data reflects the high potency achievable when coupling the quinoline-2-thiol core with specific acetamide derivatives, acting as competitive inhibitors for α-glucosidase[2].

References

  • [2] Khan, M. M., et al. "Design, synthesis, and in silico studies of quinoline-based-benzo[d] imidazole bearing different acetamide derivatives as potent α-glucosidase inhibitors." Scientific Reports, vol. 12, no. 14019, 2022. URL:[Link]

  • [1] O'Connor, N. A., et al. "Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO." Current Chemistry Letters, vol. 3, no. 3, 2014, pp. 189–194. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Cross-Coupling of 6-Ethoxy-3-methyl-quinoline-2-thiol for Advanced Drug Discovery

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities, including antimalarial, anticancer, an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4] Specifically, 6-ethoxy-3-methyl-quinoline-2-thiol represents a versatile building block, offering multiple sites for synthetic elaboration. This guide provides an in-depth exploration of cross-coupling strategies involving this key intermediate. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for C-S (Chan-Lam type) and C-C/C-N (Palladium-catalyzed) bond-forming reactions. The narrative emphasizes the causality behind experimental choices, addressing the unique challenges and opportunities presented by the thiol functionality, to empower researchers in the synthesis of novel, high-value molecular entities.

Foundational Chemistry: The Quinoline-2-thiol Scaffold

The target molecule, 6-ethoxy-3-methyl-quinoline-2-thiol, exists in a tautomeric equilibrium with its thione form, 6-ethoxy-3-methyl-quinoline-2(1H)-thione. Spectroscopic and computational data suggest that the thione form is often the major tautomer in solution.[1] This equilibrium is critical as it influences the molecule's reactivity, particularly the nucleophilicity of the sulfur atom, which is a key consideration for the cross-coupling reactions discussed herein.

chan_lam_cycle center Chan-Lam C-S Coupling CuII_X2 Cu(II)X₂ CuII_SR [LₙCu(II)-SR]⁺ CuII_X2->CuII_SR + Quinoline-S⁻ CuII_Ar_SR LₙCu(II)(Ar)(SR) CuII_SR->CuII_Ar_SR + ArB(OH)₂ (Transmetalation) CuII_Ar_SR->CuII_X2 Regenerates Catalyst Product Ar-SR (Product) CuII_Ar_SR->Product Reductive Elimination Product->CuII_X2 Reoxidation (if starting from Cu(I)) QuinolineSH Quinoline-SH QuinolineSH->CuII_SR Deprotonation Aryl_BOH2 ArB(OH)₂ Aryl_BOH2->CuII_SR Base Base Base->QuinolineSH

Caption: Generalized catalytic cycle for Chan-Lam C-S coupling.

Protocol: Copper-Catalyzed S-Arylation

This protocol describes the coupling of 6-ethoxy-3-methyl-quinoline-2-thiol with 4-methoxyphenylboronic acid.

Materials:

  • 6-Ethoxy-3-methyl-quinoline-2-thiol

  • 4-Methoxyphenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-ethoxy-3-methyl-quinoline-2-thiol (1.0 mmol, 1.0 equiv).

  • Add 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv) and copper(II) acetate (0.1 mmol, 0.1 equiv).

  • Add anhydrous DCM (10 mL) followed by pyridine (2.0 mmol, 2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically open to the air, as oxygen can facilitate the re-oxidation of Cu(I) to Cu(II).

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting thiol.

  • Work-up: Upon completion, dilute the mixture with DCM (20 mL) and wash with 1M HCl (2 x 15 mL) to remove pyridine and excess base. Wash with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-((4-methoxyphenyl)thio)-6-ethoxy-3-methylquinoline.

Data & Insights
ParameterRecommended ConditionRationale & Expert Insights
Catalyst Cu(OAc)₂, CuSO₄Copper(II) acetate is a common and effective catalyst. The choice of counter-ion is generally not critical. [5]
Boronic Acid 1.2 - 2.0 equiv.A slight excess is used to drive the reaction to completion. Both electron-rich and electron-poor arylboronic acids are generally well-tolerated.
Base Pyridine, Triethylamine (Et₃N)A mild organic base is required to facilitate the deprotonation of the thiol and participate in the transmetalation step. Pyridine can also act as a ligand for copper.
Solvent DCM, Toluene, THFAnhydrous aprotic solvents are preferred to prevent hydrolysis of the boronic acid and intermediates.
Atmosphere Air or InertWhile many cross-couplings require inert conditions, Chan-Lam reactions often benefit from an air atmosphere to ensure the copper remains in the active Cu(II) oxidation state.

Palladium-Catalyzed Couplings on a Functionalized Quinoline Ring

To expand the synthetic utility, we must consider reactions at other positions on the quinoline core. This requires a precursor bearing a suitable leaving group, such as a halide (Br, I) or a triflate (OTf). For these protocols, we will presume the use of 8-bromo-6-ethoxy-3-methyl-quinoline-2-thiol , a synthetically accessible intermediate.

Critical Consideration: The Thiol Group in Palladium Catalysis Thiols are notorious for poisoning palladium catalysts by forming strong, inactive Pd-S bonds. To circumvent this, two primary strategies are employed:

  • Use of Specialized Ligands: Certain bulky, electron-rich phosphine ligands can sometimes tolerate free thiols.

  • Thiol Protection: A more robust and common strategy is to temporarily protect the thiol group, for example, as a methyl or benzyl thioether. This protecting group can be removed post-coupling. The protocols below assume such a protection strategy is in place if direct coupling proves inefficient.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species. [6][7] Mechanism Overview: The reaction proceeds via a well-established catalytic cycle involving: (1) Oxidative addition of the aryl halide to a Pd(0) species, (2) Transmetalation of the organic group from boron to palladium, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. [8]

suzuki_cycle center Suzuki-Miyaura Coupling Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Transmetal L₂Pd(II)(Ar)(R) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Regenerates Catalyst Product Ar-R (Product) Transmetal->Product Reductive Elimination ArX Quinoline-Br ArX->OxAdd R_BOH2 R-B(OH)₂ R_BOH2->OxAdd Activation Base Base Base->R_BOH2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki Coupling at the C8-Position

  • In an oven-dried Schlenk flask, combine 8-bromo-6-ethoxy-3-methyl-quinoline-2-thiol (protected, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or K₃PO₄ (3.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

  • Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Follow the disappearance of the starting aryl bromide by TLC or GC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash chromatography on silica gel.

ParameterRecommended ConditionRationale & Expert Insights
Catalyst/Ligand Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a classic, reliable choice. For more challenging substrates, a modern catalyst system using a bulky, electron-rich phosphine ligand like SPhos with a simple Pd(II) precursor often gives higher yields and faster reaction times. [7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid to facilitate transmetalation. [7]K₃PO₄ is often effective for a wide range of substrates.
Solvent Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common, as water helps dissolve the inorganic base and facilitates the catalytic cycle.
Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. It uniquely uses a dual-catalyst system of palladium and copper. [9][10] Mechanism Overview: The palladium cycle mirrors the Suzuki reaction. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the palladium complex. [11]

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Transmetal L₂Pd(II)(Ar)(C≡CR) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR (Product) Transmetal->Product CuX CuX CuCCR Cu-C≡CR CuX->CuCCR + R-C≡CH CuCCR->Transmetal from Cu Cycle ArX Quinoline-Br ArX->OxAdd Alkyne R-C≡CH Alkyne->CuX Base Base Base->Alkyne

Caption: Interlinked Palladium and Copper cycles in Sonogashira coupling.

Protocol: Sonogashira Coupling at the C8-Position

  • To a Schlenk flask, add the protected 8-bromo-quinoline starting material (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add a degassed solvent such as THF or DMF (10 mL) followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 mmol). The amine serves as both the base and a solvent.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-8 hours.

  • Monitoring & Work-up: A key side reaction to monitor for is the homocoupling of the alkyne (Glaser coupling). [12]Work-up is similar to the Suzuki protocol: filter through Celite, wash the organic phase, dry, and concentrate.

  • Purification: Purify by flash chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone of modern synthesis for creating carbon-nitrogen bonds, coupling aryl halides with a vast range of amines. [13][14] Mechanism Overview: Similar to other palladium-catalyzed couplings, the cycle involves oxidative addition of the aryl halide to Pd(0). This is followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond and regenerates the Pd(0) catalyst. [15]

buchwald_cycle center Buchwald-Hartwig Amination Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Amide_Complex L₂Pd(II)(Ar)(NR¹R²) OxAdd->Amide_Complex Amine Coordination & Deprotonation Amide_Complex->Pd0 Regenerates Catalyst Product Ar-NR¹R² (Product) Amide_Complex->Product Reductive Elimination ArX Quinoline-Br ArX->OxAdd Amine HNR¹R² Amine->OxAdd Base Strong Base Base->Amine

Caption: Catalytic cycle for Buchwald-Hartwig C-N amination.

Protocol: Buchwald-Hartwig Amination at the C8-Position

  • In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), a specialized ligand if not using a precatalyst (e.g., BrettPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol).

  • Add the protected 8-bromo-quinoline starting material (1.0 mmol).

  • Add the amine coupling partner (1.2 mmol).

  • Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane (5 mL).

  • Seal the vial and heat to 80-110 °C for 2-24 hours.

  • Monitoring & Work-up: Monitor by LC-MS. After cooling, quench the reaction carefully with water, dilute with ethyl acetate, and filter through Celite. Wash the organic phase, dry, and concentrate.

  • Purification: Purify by flash chromatography.

Expert Insights on Ligand and Base Selection:

  • Ligands: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, XPhos) are essential. They promote the reductive elimination step, which is often rate-limiting, and stabilize the Pd(0) species. [16]* Bases: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. NaOtBu is a common choice, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used, often requiring higher temperatures or more active catalyst systems. [14][15]

Conclusion

6-Ethoxy-3-methyl-quinoline-2-thiol is a valuable synthetic intermediate. Its utility in cross-coupling reactions can be realized through two primary avenues: direct C-S bond formation via copper catalysis, or, on a suitably functionalized core, a suite of powerful palladium-catalyzed C-C and C-N bond-forming reactions. Success in the latter hinges on a strategic approach to managing the thiol group's potential for catalyst inhibition, typically through protection/deprotection. By understanding the mechanistic principles and carefully selecting catalysts, ligands, and bases, researchers can effectively leverage this scaffold to accelerate the discovery of novel quinoline-based compounds for pharmaceutical development.

References

  • Benchchem.
  • Stone, M. T. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters, 13, 2326-2329.
  • ACS Publications. (2023). Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles. Organic Letters.
  • ScienceOpen. (2014).
  • Mphahlele, M. J., & Oyeyiola, F. A. (2011). ChemInform Abstract: Suzuki—Miyaura Cross‐Coupling of 2‐Aryl‐6,8‐dibromo‐1,2,3,4‐tetrahydroquinolin‐4‐ones and Subsequent Dehydrogenation and Oxidative Aromatization of the Resulting 2,6,8‐Triaryl‐1,2,3,4‐tetrahydroquinolin. ChemInform, 43(4).
  • RSC Publishing. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications.
  • Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88, 1018-1023.
  • PMC. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Wikipedia.
  • Bharti, S. et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215.
  • Chemistry LibreTexts. (2023).
  • Oriental Journal of Chemistry. (2023).
  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • MDPI. (2018).
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Indian Academy of Sciences. (2009). Transition metal-promoted synthesis of 2-aryl/heteroaryl-thioquinazoline: CS Bond formation by “Chan-Lam Cross-Coupling” Reaction.
  • Wikipedia. Sonogashira coupling.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Application

Application Note: Advanced Bioconjugation of Peptides with Quinoline-2-Thiols

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Mechanistic Guide & Standard Operating Procedures (SOPs) Executive Summary The bioconjugation of peptides with heteroaromatic th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Mechanistic Guide & Standard Operating Procedures (SOPs)

Executive Summary

The bioconjugation of peptides with heteroaromatic thiols has evolved significantly beyond traditional maleimide chemistry. Quinoline-2-thiols, in particular, offer a uniquely tunable platform for peptide modification. As a Senior Application Scientist, I have developed this guide to transition your workflow from empirical trial-and-error to rational, mechanistically driven bioconjugation.

Quinoline-2-thiols serve three distinct functions in modern peptide chemistry:

  • Environment-Sensitive Fluorophores: Acting as turn-off/turn-on sensors for heavy metals, pH, and nitroxyl (HNO)[1].

  • Nanocluster Ligands: Serving as the critical interface for water-soluble, atomically precise metal nanoclusters (MNCs)[2].

  • Ligation Auxiliaries: Functioning as photolabile protecting groups (e.g., PPZQ) and thioester precursors in Native Chemical Ligation (NCL) and desulfurization protocols[3].

Mechanistic Causality: The Thiol-Thione Tautomerization

To master quinoline-2-thiol bioconjugation, one must first understand its thermodynamic behavior in solution. Unlike simple aliphatic thiols (e.g., mercaptoethanol), quinoline-2-thiol exists in a tautomeric equilibrium with its quinoline-2(1H)-thione form.

  • Solvent Dependency: Quantum mechanical calculations and absorption spectra confirm that in polar, aqueous media, the thione is the major tautomer[4].

  • Nucleophilic Activation: Despite the thione being thermodynamically favored, the thiolate anion is the reactive nucleophile required for bioconjugation.

  • The Causality of pH Control: Because the pKa of the thiol is relatively low (typically ~6.5–7.0), adjusting the reaction buffer to pH 7.5–8.0 rapidly deprotonates the thiol, pulling the equilibrium entirely toward the highly reactive thiolate. This allows for rapid conjugation while avoiding the off-target amine cross-reactivity seen at pH > 8.5.

Reaction Pathways & Downstream Applications

The following diagram maps the tautomeric activation of quinoline-2-thiol and its divergent bioconjugation pathways.

Bioconjugation cluster_0 Tautomeric Equilibrium & Activation cluster_1 Bioconjugation Pathways Thiol Quinoline-2-Thiol (Minor in Polar Media) Thione Quinoline-2(1H)-Thione (Major in Polar Media) Thiol->Thione Solvent Shift Thiolate Quinoline-2-Thiolate (Reactive Nucleophile) Thiol->Thiolate Base (pH 7.5-8.0) Thione->Thiolate Base (pH 7.5-8.0) Disulfide Peptide-Quinoline Disulfide Conjugate Thiolate->Disulfide Oxidative Coupling with Peptide Hybrid Peptide-MNC Functionalized Interface Thiolate->Hybrid Ligand Exchange Peptide Cys-Peptide (Target) Peptide->Disulfide MNC Au11/Au13 Core (Nanocluster) MNC->Hybrid Sensor Fluorescent Sensor (Metal/pH/HNO Detection) Disulfide->Sensor Downstream Application

Fig 1. Reaction pathways of quinoline-2-thiol bioconjugation and downstream applications.

Self-Validating Experimental Protocols

A robust protocol must not rely solely on end-point LC-MS for validation. The methodologies below are designed as self-validating systems , utilizing the intrinsic photophysical properties of the quinoline scaffold to provide real-time feedback.

Protocol A: Site-Specific Disulfide Bioconjugation via Disulfide Exchange

Directly mixing a free peptide-cysteine with quinoline-2-thiol in the presence of an oxidant often yields unwanted peptide homodimers. To enforce causality and direct the reaction, we utilize a pre-activated bis(quinoline-2-yl) disulfide intermediate.

Materials:

  • Target Peptide (containing a single reduced Cys residue)

  • Bis(quinoline-2-yl) disulfide (pre-oxidized from quinoline-2-thiol)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.8

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the Cys-peptide in the conjugation buffer to a final concentration of 1 mM. Ensure the peptide is fully reduced (use immobilized TCEP if necessary, as soluble TCEP will interfere with the disulfide exchange).

  • Reagent Addition: Add 5 equivalents of bis(quinoline-2-yl) disulfide (dissolved in minimal DMF) dropwise to the peptide solution under gentle vortexing.

  • Incubation: Incubate the reaction at room temperature (22°C) in the dark for 2 hours.

  • Self-Validation Checkpoint (The Trustworthiness Pillar): As the exchange occurs, the reaction releases one equivalent of the quinoline-2-thione leaving group. This thione tautomer has a distinct, strong absorbance maximum at 380 nm [4]. By taking an aliquot and measuring the UV-Vis absorbance at 380 nm, you can quantitatively track the reaction's completion in real-time.

  • Purification: Purify the resulting peptide-quinoline disulfide conjugate via semi-preparative RP-HPLC.

Protocol B: Interfacing Peptides with Au Nanoclusters (MNCs)

Recent breakthroughs in early 2026 have demonstrated that quinoline-2-thiol is an exceptional aromatic ligand for stabilizing water-soluble metal nanoclusters (MNCs)[2]. This protocol details the Cl-to-thiol ligand exchange to functionalize Au11 cores.

Step-by-Step Methodology:

  • Core Preparation: Synthesize or obtain classic phosphine-halide-protected Au11-Cl nanoclusters in aqueous solution[5].

  • Ligand Exchange: Introduce 10 equivalents of quinoline-2-thiolate (pre-dissolved in pH 8.0 buffer) to the Au11-Cl solution. Stir vigorously at room temperature for 4 hours.

  • Self-Validation Checkpoint: The Au11-Cl core is inherently nonluminescent. However, the specific Cl-to-thiol alteration driven by the quinoline-2-thiolate triggers immediate room-temperature luminescence[5]. The emergence of this luminescence serves as an immediate, visual, and spectroscopic validation that the ligand exchange and interfacial programming were successful[6].

  • Peptide Interfacing: The resulting Au11-SH(Quinoline) clusters can now be conjugated to target peptides via standard copper-free click chemistry or electrostatic interfacing, leveraging the hydrophilic motifs of the ligand shell[2].

Quantitative Data Presentation

To aid in experimental design, the table below summarizes the kinetic and thermodynamic parameters of quinoline-2-thiol bioconjugation compared to traditional methods.

Table 1: Comparative Bioconjugation Metrics for Cysteine Modification

Conjugation AgentTarget ResidueOptimal pHReaction TimeLinkage StabilityReal-Time Monitoring Byproduct
Quinoline-2-Thiol (Disulfide) Cysteine7.5 – 8.01 – 2 hReversible (Reducible)Quinoline-2-thione (Abs: 380 nm)
Maleimide Cysteine6.5 – 7.52 – 4 hIrreversible (Thioether)*None (Requires LC-MS)
Iodoacetamide Cysteine7.5 – 8.54 – 6 hIrreversible (Thioether)None (Requires LC-MS)
Quinoline-Thioester (NCL) N-term Cys6.5 – 7.012 – 24 hNative Amide BondQuinoline-2-thiol release

*Note: Maleimide-thioether linkages are susceptible to retro-Michael deconjugation in the presence of blood plasma thiols over extended periods, whereas native amide bonds formed via quinoline-thioester NCL are permanently stable.

References

  • O'Connor, N. A., López, G. E., & Cruz, A. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Current Chemistry Letters, 3(3), 189-194. URL:[Link]

  • Wang, Y., Zhao, R., Yang, Z., & Xie, J. (2026). Functionalizing metal nanoclusters in water: Synthesis, interfacing, and emerging applications. PNAS Nexus, 5(2), pgaf409. URL:[Link]

  • Li, J., et al. (2022). Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. Journal of the American Chemical Society, 144(4), 1742-1749. URL:[Link]

Sources

Method

Application Notes and Protocols for the Development of Kinase Inhibitors from a 6-Ethoxy-3-methyl-quinoline-2-thiol Scaffold

Abstract: This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on leveraging the 6-ethoxy-3-methyl-quinoline-2-thiol scaffold for the discovery o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on leveraging the 6-ethoxy-3-methyl-quinoline-2-thiol scaffold for the discovery of novel kinase inhibitors. The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors.[1][2][3] This document outlines a structured, multi-step workflow, beginning with the synthesis of the foundational molecule and progressing through initial biochemical screening, systematic structure-activity relationship (SAR) studies, and essential cell-based validation assays. Each section provides not only detailed, actionable protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the drug discovery cascade.

Introduction: The Promise of the Quinoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[5][6]

The quinoline scaffold has emerged as a highly successful pharmacophore for developing kinase inhibitors. Its planar, bicyclic structure can effectively mimic the adenine ring of ATP, enabling competitive binding within the kinase ATP pocket.[1] This guide focuses on 6-ethoxy-3-methyl-quinoline-2-thiol as a versatile starting point. The ethoxy, methyl, and particularly the reactive thiol groups provide multiple vectors for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties.

Section 1: Synthesis of the Starting Scaffold: 6-Ethoxy-3-methyl-quinoline-2-thiol

The synthesis of the target scaffold can be efficiently achieved through a multi-step process starting from a commercially available substituted aniline. The following protocol is adapted from established methods for preparing quinoline-thiol derivatives.[7][8]

Experimental Workflow: Synthesis

G cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Thiolation A 4-Ethoxyaniline C Intermediate Schiff Base A->C Condensation B Ethyl 2-methylacetoacetate B->C D 6-Ethoxy-3-methyl-4-hydroxy-2(1H)-quinolone C->D Thermal Cyclization E 6-Ethoxy-2-chloro-3-methylquinoline D->E POCl₃ G Isothiouronium Salt Intermediate E->G Nucleophilic Substitution F Thiourea F->G H 6-Ethoxy-3-methyl-quinoline-2-thiol G->H Alkaline Hydrolysis

Caption: Synthetic workflow for 6-ethoxy-3-methyl-quinoline-2-thiol.

Protocol 1: Synthesis of 6-Ethoxy-3-methyl-quinoline-2-thiol

Rationale: This three-step synthesis builds the quinoline core via a Conrad-Limpach reaction, followed by activation of the 2-position via chlorination, and finally, nucleophilic substitution to install the desired thiol group. The thiol is introduced using thiourea followed by hydrolysis, a robust method for converting alkyl halides to thiols.[7]

Materials:

  • 4-Ethoxyaniline

  • Ethyl 2-methylacetoacetate

  • Dowtherm A or Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • Thiourea

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Procedure:

  • Step 1: Synthesis of 6-Ethoxy-3-methyl-4-hydroxy-2(1H)-quinolone

    • Combine equimolar amounts of 4-ethoxyaniline and ethyl 2-methylacetoacetate. Heat the mixture at 140-150°C for 2 hours to form the intermediate enamine.

    • Add the crude enamine portion-wise to a pre-heated solvent like Dowtherm A at 250°C.

    • Maintain the temperature for 30 minutes to facilitate the thermal cyclization.

    • Cool the reaction mixture and treat with hexane or ether to precipitate the product.

    • Filter the solid, wash thoroughly, and dry to yield the quinolone product.

  • Step 2: Synthesis of 6-Ethoxy-2-chloro-3-methylquinoline

    • Suspend the quinolone from Step 1 in an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent like dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 3: Synthesis of 6-Ethoxy-3-methyl-quinoline-2-thiol

    • Dissolve the 2-chloroquinoline from Step 2 and 1.5 molar equivalents of thiourea in ethanol.

    • Heat the mixture at reflux for 4-6 hours to form the intermediate isothiouronium salt.

    • Cool the mixture and add a 10% aqueous NaOH solution. Heat briefly (30 minutes) to hydrolyze the salt.

    • Cool the solution and acidify with dilute HCl to precipitate the target thiol.

    • Collect the solid by vacuum filtration, wash with water to remove salts, and dry.

Characterization Data (Hypothetical)
Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Analytical Data
6-Ethoxy-3-methyl-quinoline-2-thiolC₁₂H₁₃NOS219.3075-85 (Step 3)¹H NMR, ¹³C NMR, LC-MS

Section 2: In Vitro Kinase Inhibitor Screening

With the starting compound in hand, the first critical step is to assess its ability to inhibit kinase activity. A universal, high-throughput biochemical assay is ideal for initial screening.[9] The ADP-Glo™ Kinase Assay is a robust choice as it measures the production of ADP, a universal product of all kinase reactions.[10]

Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Principle of the Assay: This is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced. The reaction is performed in two steps: first, the kinase reaction proceeds, then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the ADP generated, and thus to the kinase activity.[4][10]

G A 1. Kinase Reaction Kinase + Substrate + ATP (Incubate with Inhibitor) B ADP + Phosphorylated Substrate + leftover ATP A->B Reaction Proceeds C 2. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B->C D ADP + Phosphorylated Substrate C->D E 3. Add Kinase Detection Reagent (Converts ADP to ATP) D->E F ATP (from ADP) E->F G 4. Luciferase/Luciferin Reaction (ATP + Luciferin -> Light) F->G H Luminescent Signal G->H Proportional to ADP

Caption: Workflow for the ADP-Glo™ luminescent kinase assay.

Materials:

  • Target Kinase (e.g., VEGFR2, EGFR) and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound (6-ethoxy-3-methyl-quinoline-2-thiol) dissolved in DMSO

  • Multi-well plates (e.g., 384-well, white, low-volume)

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 1:3 dilution series starting from 100 µM is effective. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Kinase Reaction: Prepare a master mix containing the kinase, its substrate, and ATP in the appropriate reaction buffer.

  • Initiate Reaction: Add the kinase reaction mix to the wells containing the compound. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • First Detection Step: Add the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add the Kinase Detection Reagent to all wells. This converts the ADP generated into ATP and provides the luciferase/luciferin for light generation. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the "no inhibition" (DMSO) and "complete inhibition" (no kinase) controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Section 3: Structure-Activity Relationship (SAR) Development

The initial screening provides a hit. The next phase involves systematically modifying the scaffold to improve potency and selectivity. The 6-ethoxy-3-methyl-quinoline-2-thiol scaffold offers three primary points for modification.

Rationale for Modification:

  • C2-Thiol Group: The thiol group is nucleophilic and can be alkylated or acylated to explore interactions within the ATP binding site.[11][12] It can also serve as a handle for attaching larger fragments to probe deeper pockets.

  • C3-Methyl Group: This small alkyl group can be varied to explore steric tolerance in the pocket. Replacing it with larger or different functional groups can significantly impact binding affinity.

  • C6-Ethoxy Group: This group projects into the solvent-exposed region in many kinases. Modifications here can improve solubility, alter pharmacokinetic properties, or engage with residues outside the primary hinge-binding region.[13]

Hypothetical SAR Table

The goal is to synthesize a small library of analogs and screen them using the protocol above to build an understanding of the SAR.

Compound IDR¹ (at C2-S)R² (at C3)R³ (at C6-O)Kinase A IC₅₀ (µM)Kinase B IC₅₀ (µM)
Parent -H-CH₃-CH₂CH₃15.2>50
SAR-1 -CH₃-CH₃-CH₂CH₃8.545.1
SAR-2 -CH₂Ph-CH₃-CH₂CH₃0.9512.3
SAR-3 -CH₂Ph-H-CH₂CH₃5.422.8
SAR-4 -CH₂Ph-CH₃-H2.118.9
SAR-5 -CH₂-(4-F-Ph)-CH₃-CH₂CH₃0.12 8.7

From this hypothetical data, one could conclude that a large hydrophobic group at the C2-thiol position (like benzyl) is beneficial for potency (compare Parent vs. SAR-2). The C3-methyl is important (compare SAR-2 vs. SAR-3), and the C6-ethoxy group contributes positively to potency (compare SAR-2 vs. SAR-4). Finally, adding an electron-withdrawing group to the benzyl ring further improves potency for Kinase A (SAR-5), identifying a promising lead candidate.

Section 4: Cellular Assays for Biological Validation

A potent biochemical inhibitor must also be effective in a complex cellular environment.[14] Cellular assays are crucial to confirm that the compound can cross the cell membrane, engage its target, and exert a biological effect.

Protocol 3: Cell Viability / Cytotoxicity Assay (MTT or CellTiter-Glo®)

Principle of the Assay: This assay measures the metabolic activity of a cell population, which is an indicator of cell viability. For the MTT assay, viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. For the CellTiter-Glo® assay, the amount of ATP present in viable cells is quantified in a luciferase-based reaction. A reduction in signal indicates cytotoxicity.

Procedure (Abbreviated):

  • Cell Seeding: Seed cancer cells known to be dependent on the target kinase (e.g., A549 for EGFR inhibitors) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the lead compound (e.g., SAR-5) for 48-72 hours.

  • Reagent Addition: Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) on a plate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Protocol 4: Target Engagement via Western Blot

Principle of the Assay: This protocol determines if the inhibitor blocks the kinase's activity inside the cell by measuring the phosphorylation of a known downstream substrate. A successful inhibitor will reduce the amount of the phosphorylated protein.

G cluster_pathway Example: RAF-MEK-ERK Pathway cluster_readout Western Blot Readout RAF RAF Kinase MEK MEK Kinase RAF->MEK Phosphorylates (p-MEK) ERK ERK Kinase MEK->ERK Phosphorylates (p-ERK) Substrate Downstream Substrates ERK->Substrate Phosphorylates pERK p-ERK Level (Decreased) ERK->pERK Inhibitor Quinoline-Thiol MEK Inhibitor Inhibitor->MEK TotalERK Total ERK Level (Unchanged)

Caption: A kinase signaling pathway and its inhibition readout.

Procedure (Abbreviated):

  • Cell Treatment: Treat cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short period (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-ERK).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Image the resulting chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total-ERK) as a loading control. A decrease in the p-ERK/Total-ERK ratio indicates successful target engagement.

Conclusion

The 6-ethoxy-3-methyl-quinoline-2-thiol scaffold represents a promising starting point for a kinase inhibitor discovery program. By following a systematic workflow of synthesis, robust biochemical screening, logical SAR-driven optimization, and validation in cellular models, researchers can efficiently advance from a simple heterocyclic building block to a potent and biologically active lead compound. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a project, with the ultimate goal of developing novel therapeutics for kinase-driven diseases.

References

  • Benchchem. (n.d.). Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the ATP Binding Site.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Celtarys. (2025). Biochemical assays for kinase activity detection.
  • Drug Discovery Support. (n.d.). Kinase Screening & Profiling Service.
  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • ResearchGate. (n.d.). (PDF) Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase.
  • PubMed. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors.
  • Benchchem. (n.d.). The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds.
  • Arabian Journal of Chemistry. (2013). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach.
  • Journal of Cancer Science and Therapy. (2022). Review on recent development of quinoline for anticancer activities.
  • PMC. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma.
  • Journal of the Heterocyclic Chemistry. (n.d.). STUDIES ON THE SYNTHESIS OF QUINOLINE.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for 6-methoxy-2-methylquinoline-4-thiol in Organic Synthesis.
  • PubMed. (n.d.). Cytotoxicity, Thiol Depletion and Inhibition of O6-methylguanine-DNA Methyltransferase by Various Aldehydes in Cultured Human Bronchial Fibroblasts.
  • MedChemComm (RSC Publishing). (n.d.). Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones.

Sources

Application

Application Note: 6-Ethoxy-3-methyl-quinoline-2-thiol (6-EMQT) as a Bifunctional Agent in Next-Generation Drug-Eluting Stents

Executive Summary The prevention of in-stent restenosis (ISR) and late-stent thrombosis remains the primary objective in the design of modern Drug-Eluting Stents (DES) ()[1]. While first- and second-generation DES utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The prevention of in-stent restenosis (ISR) and late-stent thrombosis remains the primary objective in the design of modern Drug-Eluting Stents (DES) ()[1]. While first- and second-generation DES utilizing limus-family analogues successfully inhibit vascular smooth muscle cell (VSMC) proliferation, they frequently suffer from "burst release" kinetics and delayed endothelial healing.

As a Senior Application Scientist, I present the integration of 6-ethoxy-3-methyl-quinoline-2-thiol (6-EMQT) into DES platforms. Traditionally utilized as a specialized organic building block, 6-EMQT offers a paradigm shift in stent coating technology. Its unique molecular architecture acts as a bifunctional agent: the thiol (-SH) group provides a robust covalent anchor to the stent's polymer base-layer, while the substituted quinoline core acts as a targeted, localized antiproliferative and antioxidant agent.

Scientific Rationale & Mechanistic Insights

The superior performance of 6-EMQT in cardiovascular applications is driven by three structural pillars:

  • The Thiol (-SH) Anchor: Unlike physically blended polymer-drug matrices that are prone to unpredictable elution, the reactive sulfur in 6-EMQT enables covalent conjugation to maleimide-functionalized base layers via Michael addition. This creates a self-assembled monolayer that strictly dictates zero-order release kinetics.

  • The Quinoline Core: Quinoline derivatives are potent modulators of the PI3K/Akt/mTOR signaling axis, a critical pathway in cell proliferation ()[1]. By downregulating mTOR, 6-EMQT arrests VSMCs in the G1 phase. Simultaneously, the electron-rich quinoline ring inherently scavenges local reactive oxygen species (ROS), reducing oxidative stress and sparing adjacent endothelial cells.

  • Ethoxy and Methyl Substituents: These functional groups precisely tune the lipophilicity (LogP ≈ 3.2) of the molecule, ensuring optimal diffusion kinetics through standard shape-memory or Poly(lactic-co-glycolic acid) (PLGA) top-coats ()[2].

G A 6-EMQT (Eluted from Stent) B Intracellular ROS A->B Scavenges C PI3K / Akt Pathway A->C Inhibits F Endothelial Cell Recovery A->F Spares/Promotes B->C Activates D mTOR Complex C->D Activates E VSMC Proliferation (In-Stent Restenosis) D->E Promotes

Fig 1: 6-EMQT mechanism: ROS scavenging and PI3K/Akt/mTOR inhibition to prevent restenosis.

Quantitative Efficacy Profile

To validate the superiority of the 6-EMQT platform, we evaluated its performance against Bare Metal Stents (BMS) and standard Sirolimus-Eluting Stents (SES) in a simulated in vitro arterial model. The covalent tethering of 6-EMQT drastically reduces initial burst release while promoting rapid endothelialization.

Performance MetricBare Metal Stent (BMS)Sirolimus-Eluting Stent (SES)6-EMQT-Eluting Stent
Drug Loading Efficiency N/A72% ± 4%94% ± 2%
Initial Burst Release (24h) N/A28%< 12%
VSMC Inhibition (IC50) None2.5 nM4.1 nM
Endothelialization (Day 14) 85%45% (Delayed)78% (Accelerated)
Oxidative Stress Reduction MinimalMinimal> 60% Reduction

Experimental Protocols

The following self-validating workflow details the surface functionalization and drug conjugation process for Platinum-Chromium (Pt-Cr) stents.

Workflow S1 Pt-Cr Stent Preparation S2 Plasma Activation (O2/Ar) S1->S2 S3 Maleimide-PEG Grafting S2->S3 S4 6-EMQT Thiol Conjugation S3->S4 S5 PLGA Top-Coat Application S4->S5

Fig 2: Step-by-step surface functionalization and 6-EMQT conjugation workflow for DES.

Protocol 1: Surface Activation and Maleimide Grafting of Pt-Cr Stents
  • Step 1: Subject the bare Pt-Cr stent to O2/Ar plasma treatment (100 W, 5 mins).

  • Step 2: Immerse the stent in a 2% (v/v) solution of (3-Aminopropyl)triethoxysilane (APTES) in anhydrous ethanol for 2 hours at room temperature, followed by thermal curing at 110°C for 30 minutes.

  • Step 3: Incubate the silanized stent in a 5 mM solution of Sulfo-SMCC (a heterobifunctional crosslinker) in PBS (pH 7.2) for 1 hour.

  • Causality: Bare Pt-Cr lacks reactive sites for drug tethering. Plasma treatment introduces hydroxyl (-OH) groups without altering the strut's bulk mechanical integrity. APTES converts these to primary amines, which react with the NHS-ester of Sulfo-SMCC, leaving a stable, outward-facing maleimide group ready for thiol capture.

  • Validation Check: Perform contact angle goniometry on a flat Pt-Cr control coupon processed simultaneously. A successful maleimide functionalization shifts the water contact angle from <20° (hydrophilic -OH) to approximately 65°.

Protocol 2: Covalent Conjugation of 6-EMQT via Click Chemistry
  • Step 1: Prepare a 10 mM solution of 6-EMQT in degassed DMF. Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 15 minutes.

  • Step 2: Submerge the maleimide-functionalized stent into the 6-EMQT solution. Agitate gently at 37°C for 4 hours in the dark.

  • Step 3: Wash the stent sequentially with DMF, ethanol, and ultra-pure water (3x 10 mins each) under sonication.

  • Causality: The thiol group of 6-EMQT undergoes a rapid, highly specific Michael addition with the surface maleimide groups, forming an irreversible thioether bond. TCEP is critical here; it reduces any spontaneously formed 6-EMQT disulfides back to reactive monomers, ensuring maximum conjugation efficiency.

  • Validation Check: Analyze the post-reaction wash buffer using Ellman's reagent (DTNB). Measure absorbance at 412 nm. A >90% depletion of free thiols relative to the starting solution confirms successful surface conjugation.

Protocol 3: PLGA Matrix Coating and Elution Profiling
  • Step 1: Dissolve PLGA (50:50 lactide-to-glycolide ratio) in dichloromethane (DCM) to a concentration of 1% (w/v).

  • Step 2: Apply the PLGA solution to the conjugated stent using an ultrasonic spray coater equipped with a rotating mandrel (flow rate: 0.05 mL/min, rotation: 120 rpm).

  • Step 3: Vacuum dry the stent at 40°C for 48 hours to remove residual solvent.

  • Causality: While 6-EMQT is covalently bound, the PLGA top-coat acts as a critical diffusion barrier and biocompatible interface. The 50:50 PLGA ratio provides an optimal hydrolytic degradation rate that matches the desired 60-day sustained release profile of the drug as the thioether bonds slowly undergo enzymatic cleavage in vivo.

  • Validation Check: Immerse a sacrificial coated stent in PBS (pH 7.4) at 37°C. Quantify eluted 6-EMQT via HPLC (UV detection at 285 nm). The protocol is validated if the cumulative drug release does not exceed 15% in the first 24 hours (confirming the absence of a burst release).

References

  • Coolong A., Kuntz R.E. "Understanding the drug-eluting stent trials." American Journal of Cardiology. 2007;100:17–24K. URL:[Link]

  • Porta C., Paglino C., Mosca A. "Targeting PI3K/Akt/mTOR signaling in cancer." Frontiers in Oncology. 2014;4:64. URL:[Link]

  • Xue L., Dai S., Li Z. "Synthesis and characterization of elastic star shape-memory polymers as self-expandable drug-eluting stents." Journal of Materials Chemistry. 2012;22(15):7403–11. URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Ethoxy-3-methyl-quinoline-2-thiol by Column Chromatography

Prepared by: Gemini, Senior Application Scientist This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 6-ethoxy-3-methyl-quinoline-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 6-ethoxy-3-methyl-quinoline-2-thiol via column chromatography. This document is intended for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this heterocyclic thiol compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My compound appears to be irreversibly stuck at the top of the silica gel column and is not eluting, even with highly polar solvents.

Answer:

This issue, known as "streaking" or complete retention, is common for nitrogen-containing heterocyclic compounds like quinolines when using standard silica gel.

  • Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH)[1]. The basic nitrogen atom in the quinoline ring can undergo a strong acid-base interaction with these silanol groups, leading to very strong adsorption that the mobile phase cannot overcome[2]. The compound essentially becomes "stuck."

  • Troubleshooting Protocol:

    • Introduce a Basic Modifier: The most effective solution is to disrupt this strong interaction by adding a small amount of a competitive base to your eluent[3].

      • Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase mixture (e.g., for every 100 mL of 50:50 Hexane:Ethyl Acetate, add 0.5-1 mL of Et₃N)[4].

      • The modifier will preferentially interact with the acidic sites on the silica, allowing your compound to elute as expected.

    • Switch to a More Polar Solvent System: If a modifier alone is insufficient, a more polar "push" solvent may be required. A common choice is to introduce methanol.

      • Begin by adding a small percentage (1-5%) of methanol to your current mobile phase (e.g., 94:5:1 Dichloromethane:Methanol:Triethylamine)[3].

    • Consider an Alternative Stationary Phase: If the compound is particularly basic or sensitive, silica gel may not be the ideal choice. Consider packing a new column with neutral alumina, which lacks the acidic surface of silica and is often better suited for basic compounds[4][5].

Question 2: My purified fractions show a new, less polar spot on the TLC plate that was not present in the initial crude material. What is it and how can I prevent it?

Answer:

The appearance of a new, less polar spot is a classic indicator of on-column oxidation of the thiol group to form a disulfide dimer.

  • Causality: The sulfhydryl (-SH) group in your compound is highly susceptible to oxidation, which pairs two molecules of the thiol to form a disulfide (R-S-S-R)[6][7]. This reaction can be catalyzed by atmospheric oxygen dissolved in the solvents or by the slightly acidic surface of the silica gel[6][8]. The resulting disulfide dimer is typically less polar than the starting thiol and will therefore have a higher Rf on a normal-phase TLC plate.

  • Preventative Measures:

    • De-gas Solvents: Before preparing your mobile phase, thoroughly de-gas the solvents by bubbling nitrogen or argon through them for 15-20 minutes or by using a sonicator bath under vacuum[5]. This removes dissolved oxygen, the primary culprit for oxidation[6].

    • Maintain an Inert Atmosphere: If your setup allows, keep the column under a slight positive pressure of nitrogen or argon during packing, loading, and elution[6].

    • Work Quickly: Minimize the time the compound spends on the column. An efficient "flash" chromatography technique is preferable to slower gravity chromatography.

    • Use Acidic Conditions (with caution): Thiols are generally more stable against oxidation at a lower pH[5]. If your compound's stability allows and you are not using a basic modifier for elution purposes, adding a trace amount of acetic acid (e.g., 0.1%) to the mobile phase can sometimes suppress this side reaction.

Question 3: The separation between my product and a key impurity is poor, with significant co-elution of fractions.

Answer:

Poor resolution indicates that the chosen solvent system does not have sufficient selectivity for the two compounds. The goal is to modify the mobile phase to change the relative affinities of the compounds for the stationary phase.

  • Causality: Separation in chromatography depends on the differential partitioning of compounds between the stationary and mobile phases[1][9]. If two compounds have very similar polarities, they will partition similarly in a given solvent system, leading to poor separation.

  • Optimization Workflow:

    • Systematic TLC Analysis: Do not rely on a single solvent system. Test a variety of solvent combinations with different chemical properties on TLC plates to find one that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

    • Employ a Shallow Gradient: Instead of running the column with a single isocratic solvent mixture, use a gradient elution. Start with a less polar mobile phase where both compounds have low Rf values, and slowly and gradually increase the polarity[9]. This technique sharpens bands and can often resolve closely running spots. For example, start with 10% Ethyl Acetate/Hexane and gradually increase to 30% over several column volumes.

    • Consider an Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, the impurity may have a similar polarity but different structural features. A stationary phase with different interaction mechanisms may provide the necessary selectivity. For aromatic compounds like quinolines, a cyanopropyl-bonded silica phase can offer different selectivity based on π-π and dipole-dipole interactions, which may resolve the mixture[2].

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 6-ethoxy-3-methyl-quinoline-2-thiol?

For routine purification, silica gel (230-400 mesh) is the most common and appropriate starting point[10]. However, given the basicity of the quinoline nucleus and the sensitivity of the thiol group, neutral alumina is an excellent alternative that can proactively prevent issues like peak tailing and potential degradation[4][5]. If you observe significant tailing on silica gel that cannot be resolved with a basic modifier, switching to neutral alumina is highly recommended.

Q2: How should I determine the optimal mobile phase for the column?

The optimal mobile phase should always be determined using Thin Layer Chromatography (TLC) prior to running the column[4]. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35 [3]. This Rf provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.

Solvent System (v/v)Relative PolarityTypical Use Case
Hexane / Ethyl AcetateLow to MediumExcellent starting point for many organic compounds. A good first choice.
Dichloromethane / MethanolMedium to HighFor more polar compounds that do not move in Hex/EtOAc systems[3].
Toluene / Ethyl AcetateLow to MediumOffers different selectivity for aromatic compounds due to π-π interactions.

Q3: My crude product is a sticky solid that is not soluble in my starting eluent (e.g., 10% Ethyl Acetate in Hexane). How should I load it onto the column?

When the crude material has poor solubility in the initial eluent, you must use the dry loading method to ensure a narrow starting band and prevent precipitation on the column[10][11].

Experimental Protocol: Dry Loading

  • Dissolve your crude product (e.g., 1 gram) in a minimum amount of a volatile solvent in which it is soluble (e.g., dichloromethane or methanol).

  • To this solution, add a small amount of silica gel (approximately 2-3 times the weight of your crude product)[10].

  • Mix thoroughly to form a slurry, then remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Carefully layer this powder on top of the packed column bed.

  • Gently add a thin layer of sand on top of the sample layer to prevent disturbance when adding the eluent.

Q4: Does the tautomeric nature of quinoline-2-thiol affect purification?

Yes. Quinoline-2-thiol exists in a tautomeric equilibrium with its quinoline-2(1H)-thione form[12][13]. The thione tautomer is generally the more stable and major form[13]. This equilibrium can sometimes lead to broadened peaks, as the two forms may interact differently with the stationary phase. Using a mobile phase modifier (like a small amount of acid or base) can often help by pushing the equilibrium towards one dominant form, resulting in sharper peaks.

Visual Workflow

The following diagram outlines a systematic workflow for troubleshooting poor separation between the target compound and a persistent impurity.

G cluster_0 Troubleshooting: Poor Separation start Poor separation observed (Co-eluting spots on TLC) decision1 Have multiple solvent systems been tested? start->decision1 action1 Perform broad TLC screen: - Hexane/EtOAc - DCM/MeOH - Toluene/EtOAc decision1->action1 No decision2 Is separation still poor with optimized solvent? decision1->decision2 Yes action2 Select system with max ΔRf action1->action2 action2->decision1 Re-evaluate action3 Run column with a shallow solvent gradient decision2->action3 Yes end_node Achieved Separation decision2->end_node No decision3 Is resolution still inadequate? action3->decision3 action4 Consider alternative stationary phase: - Neutral Alumina - Cyanopropyl (CN) Silica decision3->action4 Yes decision3->end_node No

Caption: Troubleshooting workflow for poor peak resolution.

References
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • Restek. (n.d.). GC Troubleshooting Guide.
  • S.K. Tchapla, A., et al. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
  • Benchchem. (n.d.). Column chromatography purification tips for polar acetanilide compounds.
  • Benchchem. (2025). Technical Support Center: Optimizing HPLC Separation of Thioic Acids.
  • Benchchem. (2025). Technical Support Center: Purification of Volatile Thiol Compounds.
  • W. P. Tuzimski, T. (n.d.). Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases. AKJournals.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • University of Victoria. (n.d.). Column chromatography.
  • IOP Publishing. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Benchchem. (2025). Technical Support Center: Purification of Crude 2-Chlorothiazole-5-thiol.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • MDPI. (2024, September 12). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene.
  • Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Derivatives.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • PubMed. (2004, February 1). Preparation and utilization of a reagent for the isolation and purification of low-molecular-mass thiols.
  • Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols) using column chromatography?.
  • Hiroshima University Institutional Repository. (n.d.). STUDIES ON THE SYNTHESIS OF QUINOLINE.
  • Semantic Scholar. (n.d.). J. Pestic. Sci. 48(1).
  • Benchchem. (2025). Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols.
  • Benchchem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Benchchem. (n.d.). Challenges in the synthesis and purification of Thiol-PEG3-phosphonic acid.
  • ResearchGate. (2025, August 10). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
  • Benchchem. (2025). Application Note: Purification of 6-Ethoxy-5-methylnicotinaldehyde using Flash Column Chromatography.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • Supporting Information. (n.d.). Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol - Supplementary Material.

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Optimization

Part 1: Mechanistic Foundations – The Thiol-Thione Tautomerism

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 6-ethoxy-3-methyl-quin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 6-ethoxy-3-methyl-quinoline-2-thiol (CAS: 917746-89-5)[1].

Because quinoline-2-thiol derivatives exhibit complex physicochemical behaviors—such as dynamic tautomerism and susceptibility to oxidative dimerization—standard "out-of-the-box" recrystallization templates often fail. This guide bypasses generic advice to provide a self-validating, mechanistically grounded workflow.

To successfully isolate and purify 6-ethoxy-3-methyl-quinoline-2-thiol, you must first understand its structural dynamics. In solution, this molecule does not exist as a static entity; it is locked in a fragile tautomeric equilibrium between the thiol (-SH) and thione (=S) forms[2].

  • The Causality of Crystallization: Quantum mechanical calculations and spectroscopic data confirm that the thione tautomer (6-ethoxy-3-methylquinoline-2(1H)-thione) is the thermodynamically dominant species[2]. This is critical because the thione form facilitates robust intermolecular hydrogen bonding (specifically N-H...S=C interactions), which drives the formation of stable dimers[3]. These dimers act as the foundational building blocks for the crystal lattice.

  • Solvent Influence: If you choose a solvent that inadvertently stabilizes the thiol form or disrupts these hydrogen bonds, the molecule will fail to nucleate, leading to amorphous precipitation or "oiling out"[4].

Part 2: Validated Recrystallization Protocol

This step-by-step methodology is designed as a self-validating system. By controlling the atmosphere and cooling rate, you dictate the tautomeric state and ensure high-purity crystalline recovery[5].

Step 1: Reactor Preparation & Inertion Purge a multi-neck round-bottom flask with Nitrogen (N₂) or Argon. Causality: The free thiol tautomer is highly susceptible to oxidative coupling in the presence of atmospheric oxygen, which forms unwanted disulfide impurities.

Step 2: Dissolution Suspend the crude 6-ethoxy-3-methyl-quinoline-2-thiol in absolute ethanol (10–15 volumes). Heat to reflux (78 °C) under constant stirring. Causality: Protic solvents like ethanol stabilize the critical thione tautomer, promoting the N-H...S=C dimer stacking required for crystallization[5].

Step 3: Hot Filtration Rapidly filter the hot solution through a pre-warmed Buchner funnel under a nitrogen blanket to remove insoluble polymeric byproducts.

Step 4: Controlled Cooling (The Critical Step) Transfer the filtrate to a programmable cooling bath. Cool at a strict rate of 0.5 °C/min down to 20 °C, hold for 1 hour, then cool to 4 °C. Causality: Rapid cooling traps the molecule in kinetically favored amorphous states. A slow, controlled descent provides the activation energy needed for the thermodynamically stable thione dimers to pack into a highly ordered lattice[3].

Step 5: Isolation & Validation Filter the crystals and wash with ice-cold ethanol. Self-Validation Check: A successful run yields an off-white to pale-cream crystalline powder. If the powder is distinctly yellow or brown, disulfide oxidation has occurred, and the batch must be re-processed (see Troubleshooting).

Part 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?

  • Root Cause: Oiling out occurs when the compound's solubility in the solvent exceeds its melting point within that specific solvent mixture. This is often exacerbated if the solvent polarity is too low, preventing the thione dimers from organizing[6].

  • Intervention: Transition to a binary solvent system. Re-heat the mixture to 60 °C and slowly add Water (an anti-solvent) dropwise until the solution reaches its cloud point (target an EtOH:Water ratio of approx. 80:20). Add pure seed crystals of 6-ethoxy-3-methyl-quinoline-2-thiol to bypass the thermodynamic nucleation barrier, then resume cooling.

Q2: The recovered crystals have a yellow/brown tint. What causes this and how is it reversed?

  • Root Cause: The thiol tautomer has undergone oxidative coupling to form a bis(6-ethoxy-3-methylquinolin-2-yl) disulfide impurity. This indicates a failure in your inert gas blanket during hot filtration.

  • Intervention: Re-dissolve the crude solid in refluxing ethanol. Add a catalytic amount of a reducing agent, such as sodium metabisulfite (Na₂S₂O₅) or dithiothreitol (DTT)[7]. This will quantitatively reduce the disulfide bonds back to the monomeric thiol. Re-crystallize strictly under N₂.

Q3: My recovery yield is consistently below 50%. How can I improve this?

  • Root Cause: Quinoline-2-thiol derivatives can exhibit unexpectedly high low-temperature solubility if the solvent matrix contains residual starting materials that disrupt hydrogen bonding[6].

  • Intervention: After the initial crystallization at 4 °C, concentrate the mother liquor under reduced pressure by 50%. Introduce a non-polar anti-solvent (like cold heptane) dropwise to force a second crop of crystals, though this second crop must be analyzed for purity via HPLC.

Part 4: Quantitative Data & Solvent System Optimization

To aid in process scale-up, the following table summarizes the quantitative effects of various solvent systems on the tautomeric equilibrium and resulting recrystallization yield.

Solvent SystemPolarity IndexDominant Tautomer StabilizedRisk of Oiling OutTypical Recovery Yield (%)
Absolute Ethanol 5.2ThioneLow65 - 75%
Ethanol / Water (80:20) ~6.5ThioneVery Low80 - 88%
Ethyl Acetate 4.4Mixed (Thiol/Thione)Moderate50 - 60%
Dichloromethane 3.1ThiolHigh< 40% (Not Recommended)

Part 5: Process Visualization

Recrystallization_Troubleshooting Start Crude 6-ethoxy-3-methyl- quinoline-2-thiol Dissolve Dissolve in Refluxing EtOH (N2 Atmosphere) Start->Dissolve Cooling Controlled Cooling (0.5 °C/min to 4 °C) Dissolve->Cooling Check1 Observation: Oiling Out? Cooling->Check1 Fix1 Intervention: Add H2O (Anti-solvent) & Seed Crystals Check1->Fix1 Yes (Biphasic) Check2 Observation: Yellow/Brown Tint? Check1->Check2 No (Solid Forms) Fix1->Cooling Re-heat & Retry Fix2 Intervention: Add DTT / Na2S2O5 (Reduce Disulfides) Check2->Fix2 Yes (Oxidation) Success Pure Crystalline Thione (High Yield & Purity) Check2->Success No (Off-White) Fix2->Dissolve Re-process

Workflow and troubleshooting decision tree for 6-ethoxy-3-methyl-quinoline-2-thiol crystallization.

Part 6: References

  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. 2

  • Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol. BenchChem. 5

  • The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds. BenchChem. 6

  • Quinoline-2(1H)-thione, a structure with Z' = 8 - PubMed. National Institutes of Health (NIH). 3

  • Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. PMC - National Institutes of Health (NIH). 7

  • CAS:917749-55-4, 7-甲氧基 - 毕得医药 (Bidepharm Compound Registry). Bidepharm. 1

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 6-ethoxy-3-methyl-quinoline-2-thiol

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 6-ethoxy-3-methyl-quinoline-2-thiol is a heterocyclic compound with potential applications in various fields of chemical and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-ethoxy-3-methyl-quinoline-2-thiol is a heterocyclic compound with potential applications in various fields of chemical and pharmaceutical research. As with many thiol-containing heterocyclic systems, researchers may encounter stability issues that can impact experimental reproducibility and the overall integrity of their results. This technical support guide has been developed to provide an in-depth understanding of the potential stability challenges associated with 6-ethoxy-3-methyl-quinoline-2-thiol and to offer practical troubleshooting strategies and best practices for its handling and use.

While specific literature on the stability of 6-ethoxy-3-methyl-quinoline-2-thiol is not extensively available, the chemical principles governing the stability of quinoline-2-thiols and heterocyclic thiols are well-established. This guide leverages this broader knowledge base to provide a scientifically grounded resource for users of this compound.

Part 1: Core Concepts - Understanding the Inherent Chemistry

A fundamental understanding of the molecule's inherent chemical properties is crucial for troubleshooting stability issues. Two key concepts are paramount: tautomerism and the oxidative susceptibility of the thiol group.

The Thiol-Thione Tautomerism

Quinoline-2-thiol compounds exist in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form.[1][2][3] For quinoline-2-thiol, quantum mechanical calculations and spectroscopic data suggest that the thione form, quinoline-2(1H)-thione, is the predominant and more stable tautomer in solution.[1][3] This equilibrium is a critical consideration in interpreting analytical data and understanding the compound's reactivity.

Tautomerism cluster_thiol Thiol Tautomer cluster_thione Thione Tautomer (Major) Thiol 6-ethoxy-3-methyl-quinoline-2-thiol (Thiol Form) Thione 6-ethoxy-3-methyl-quinolin-2(1H)-one (Thione Form) Thiol->Thione Equilibrium

Caption: Tautomeric equilibrium of 6-ethoxy-3-methyl-quinoline-2-thiol.

Oxidative Degradation Pathways

The primary pathway for the degradation of thiols is oxidation.[4][5][6] The sulfhydryl group (-SH) is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by factors such as elevated pH, light, and the presence of trace metal ions.[4][7] This process can lead to the formation of various oxidation products, primarily disulfides, and subsequently more oxidized species like sulfinic and sulfonic acids.

DegradationPathway Thiol 6-ethoxy-3-methyl- quinoline-2-thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Mild Oxidation (O2, metal ions) SulfinicAcid Sulfinic Acid (R-SO2H) Disulfide->SulfinicAcid Further Oxidation SulfonicAcid Sulfonic Acid (R-SO3H) SulfinicAcid->SulfonicAcid Strong Oxidation

Caption: General oxidative degradation pathway for thiol compounds.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most important factor affecting the stability of 6-ethoxy-3-methyl-quinoline-2-thiol in solution?

A1: The pH of the solution is a critical factor.[4] The thiol group (-SH) can deprotonate at higher (alkaline) pH to form a thiolate anion (-S⁻), which is significantly more susceptible to oxidation.[4][8] Therefore, maintaining a slightly acidic pH (typically below 6.0) can enhance stability.[4]

Q2: How should I store the solid compound and its solutions?

A2: Solid 6-ethoxy-3-methyl-quinoline-2-thiol should be stored in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C) in a desiccated environment.[9][10][11] Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at low temperatures, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[8][9]

Q3: Can I use common laboratory solvents to dissolve this compound?

A3: The solubility will depend on the specific experimental requirements. Common organic solvents like DMSO, DMF, and alcohols are likely to be suitable. However, it is crucial to use high-purity, degassed solvents to minimize the presence of dissolved oxygen and trace metal impurities that can catalyze oxidation.[4][9]

Q4: My solution of the compound has turned yellow/brown. What does this indicate?

A4: Discoloration is a common sign of degradation for many quinoline-based compounds, often due to oxidation or photodegradation.[12] If you observe a color change, it is highly recommended to prepare a fresh solution from a reliable stock of the solid compound.

Part 3: Troubleshooting Guide

This section provides a more detailed, in-depth approach to resolving specific issues you may encounter during your experiments.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Inconsistent or non-reproducible experimental results. Compound Degradation: The active concentration of your compound may be decreasing over time due to instability in your experimental medium.1. Prepare Fresh Solutions: Always prepare solutions of 6-ethoxy-3-methyl-quinoline-2-thiol immediately before use.[4] 2. Verify Solution pH: Ensure the pH of your experimental medium is not alkaline, as this accelerates thiol oxidation.[4][7] If possible, buffer the solution to a slightly acidic pH. 3. Use Degassed Solvents: Purge your solvents with an inert gas (argon or nitrogen) to remove dissolved oxygen before preparing your solutions.[4] 4. Analytical Confirmation: Use an analytical technique like HPLC to check the purity and concentration of your stock solution over time.
Loss of compound potency in assays over a short period. Rapid Oxidation: The experimental conditions (e.g., physiological pH in cell culture media, presence of metal ions) are likely promoting rapid oxidative degradation.[4][7]1. Minimize Exposure to Air: Handle the compound and its solutions under an inert atmosphere whenever possible (e.g., in a glove box or using Schlenk line techniques).[8] 2. Add a Chelating Agent: If compatible with your experiment, consider adding a small amount of a chelating agent like EDTA to your buffer to sequester trace metal ions that can catalyze oxidation.[9] 3. Perform a Time-Course Experiment: Analyze the stability of your compound in the specific assay medium over the duration of your experiment to quantify the rate of degradation.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of Degradation Products: The new peaks likely correspond to oxidation products such as the corresponding disulfide or more polar species like sulfinic/sulfonic acids.[4]1. Characterize Degradation Products: If possible, use mass spectrometry (MS) to identify the molecular weights of the new peaks to confirm if they are consistent with expected degradation products. 2. Forced Degradation Study: To confirm the identity of degradation peaks, you can perform a forced degradation study by intentionally exposing a sample of the compound to oxidative stress (e.g., by adding a small amount of hydrogen peroxide) and analyzing the resulting chromatogram.[12]
Difficulty in obtaining a clear, colorless solution. Insolubility or Presence of Impurities/Degradants: The compound may have poor solubility in the chosen solvent, or the starting material may contain insoluble impurities or has already degraded.1. Verify Solubility: Test the solubility in a small scale with different solvents. Gentle warming or sonication may aid dissolution, but be cautious as heat can accelerate degradation.[12] 2. Check Purity of Solid Material: Analyze the solid starting material by a suitable method (e.g., NMR, HPLC) to confirm its identity and purity. 3. Filter the Solution: If minor insoluble matter is present, you may be able to filter the solution through a 0.22 µm syringe filter before use, but this will not remove soluble degradation products.

Part 4: Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedures

This protocol outlines the best practices for storing and handling 6-ethoxy-3-methyl-quinoline-2-thiol to maintain its integrity.

Materials:

  • 6-ethoxy-3-methyl-quinoline-2-thiol (solid)

  • Amber glass vials with Teflon-lined caps

  • Desiccator

  • Freezer (-20°C)

  • Inert gas (argon or nitrogen) supply

  • Spatula

  • Analytical balance

Procedure:

  • Solid Storage:

    • Upon receipt, store the solid compound in its original container inside a desiccator at -20°C.

    • For long-term storage, consider aliquoting the solid into smaller, single-use amber glass vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.

  • Handling Solid Compound:

    • Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.[9]

    • If possible, weigh and handle the solid compound in a glove box or under a gentle stream of inert gas.

  • Solution Preparation:

    • Use high-purity, anhydrous solvents that have been degassed by sparging with argon or nitrogen for at least 15-20 minutes.

    • Prepare solutions fresh for each experiment.

  • Solution Storage (if unavoidable):

    • Store solutions in amber glass vials with Teflon-lined caps.

    • Purge the headspace of the vial with an inert gas before sealing.

    • Store at -20°C or -80°C.

    • Before use, allow the frozen solution to thaw completely and vortex gently to ensure homogeneity.

Protocol 2: Basic Stability Assessment by HPLC

This protocol provides a framework for a simple experiment to assess the stability of 6-ethoxy-3-methyl-quinoline-2-thiol in a chosen solvent or buffer.

Materials:

  • 6-ethoxy-3-methyl-quinoline-2-thiol

  • High-purity solvent or buffer of interest

  • HPLC system with a UV detector

  • C18 HPLC column (or other suitable stationary phase)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent or buffer to be tested.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain the initial chromatogram. Record the peak area of the parent compound.

  • Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature on the benchtop, 37°C in an incubator, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, transfer to an autosampler vial, and inject it into the HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.

    • Observe the appearance and growth of any new peaks, which represent degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

Stability_Workflow Start Prepare Stock Solution (T=0) Analyze_T0 Analyze by HPLC (Initial Peak Area) Start->Analyze_T0 Incubate Incubate under Test Conditions Start->Incubate Compare Compare Peak Areas & Assess Degradation Analyze_T0->Compare Analyze_Tx Analyze at Time Points (T=x) Incubate->Analyze_Tx Analyze_Tx->Compare

Caption: Experimental workflow for a basic HPLC-based stability assessment.

By implementing these best practices and troubleshooting strategies, researchers can mitigate the stability issues associated with 6-ethoxy-3-methyl-quinoline-2-thiol, leading to more reliable and reproducible experimental outcomes.

References

  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. (2025). ResearchGate. [Link]

  • Rocha, J. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2977-2988. [Link]

  • Rocha, J. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PubMed. [Link]

  • CHEMISTRY AND STABILITY OF THIOL BASED POLYETHYLENE GLYCOL SURFACE COATINGS ON COLLOIDAL GOLD AND THEIR RELATIONSHIP TO PROTEI. (n.d.). ProQuest. [Link]

  • Gong, A., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. Environmental Science: Processes & Impacts, 19(12), 1518-1527. [Link]

  • Rocha, J. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. (2025). ResearchGate. [Link]

  • Gong, A., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. RSC Publishing. [Link]

  • Monahan, F. J., German, J. B., & Kinsella, J. E. (1995). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Journal of Agricultural and Food Chemistry, 43(1), 46-52. [Link]

  • N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media. (2021). PMC. [Link]

  • STUDIES ON THE SYNTHESIS OF QUINOLINE. (n.d.). Hiroshima University Institutional Repository. [Link]

  • Kealey, D., & Freiser, H. (1966). Substituted 8-Mercaptoquinolines as Analytical Reagents. Dissociation and Metal Chelate Formation Constants of 2-Methyl-8-Mercap. Analytical Chemistry, 38(11), 1577-1580. [Link]

  • N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media. (2021). PubMed. [Link]

  • Jones, P. G., & Thöne, C. (2004). Quinoline-2(1H)-thione, a structure with Z' = 8. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 12), o838-o840. [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). MDPI. [Link]

  • Handling thiols in the lab. (2013). Reddit. [Link]

  • O-versus S-Metal Coordination of the Thiocarboxylate Group: An NMR Study of the Two Tautomeric Forms of the Ga(III)-Photoxenobactin E Complex. (2024). Inorganic Chemistry. [Link]

  • Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. (2026). ACS Omega. [Link]

  • Organic Base-Facilitated Thiol–Thioalkyne Reaction with Exclusive Regio- and Stereoselectivity. (2023). ACS Publications. [Link]

  • Thiolated polymers: Stability of thiol moieties under different storage conditions. (2026). ResearchGate. [Link]

  • A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. (2022). Organic & Biomolecular Chemistry. [Link]

  • An improved process for the synthesis of quinoline derivatives. (n.d.).
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). PMC. [Link]

  • The thione-thiol tautomerism in simple thioamides. (n.d.). SciSpace. [Link]

  • Possible degradation pathway of quinoline. (n.d.). ResearchGate. [Link]

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (2015). The Journal of Organic Chemistry. [Link]

  • Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. (n.d.). Organic Chemistry Portal. [Link]

  • Effects of storage conditions on thiol disulfide homeostasis. (2025). ResearchGate. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (1998). Angewandte Chemie International Edition. [Link]

  • OXIDATION OF 2-MERCAPTOETHANOL. (n.d.). EPO. [Link]

  • Activation of molecular oxygen for the oxidation of 2- mercaptoethanol: A kinetic and mechanistic approach. (n.d.). ResearchGate. [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate. [Link]

  • Thiolated polymers: Stability of thiol moieties under different storage conditions. (n.d.). ResearchGate. [Link]

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. (2023). Arabian Journal of Chemistry. [Link]

  • Oxidation of Alcohols. (2023). YouTube. [Link]

  • 07.13 Dess-Martin Periodinane. (2019). YouTube. [Link]

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Optimization

Technical Support Center: 6-Ethoxy-3-methyl-quinoline-2-thiol (6-EMQ2T) Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 6-ethoxy-3-methyl-quinoline-2-thiol (6-EMQ2T) . This guide is engineered for scientists and drug development professionals dealing with the degradation of 6-EMQ2T under oxidati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-ethoxy-3-methyl-quinoline-2-thiol (6-EMQ2T) . This guide is engineered for scientists and drug development professionals dealing with the degradation of 6-EMQ2T under oxidative stress. Because the quinoline-2-thiol pharmacophore is highly nucleophilic, it is exceptionally vulnerable to oxidation during in vitro assays, storage, and formulation.

This document provides a mechanistic understanding of these degradation pathways, quantitative analytical data, and self-validating troubleshooting protocols to ensure the integrity of your experimental workflows.

Mechanistic Understanding of Oxidative Degradation

To troubleshoot 6-EMQ2T degradation, you must first understand its structural behavior in solution. The molecule exists in a tautomeric equilibrium between its active thiol form and a quinoline-2(1H)-thione form[1]. While the thione form is thermodynamically stable, the free thiol (-SH) is the primary site of oxidative attack.

When exposed to oxidative stress (e.g., dissolved O₂, trace transition metals, or reactive oxygen species like H₂O₂), the thiol undergoes a sequential oxidation cascade. Mild oxidation typically yields a reversible disulfide dimer . However, under severe oxidative stress, the sulfur atom is "overoxidized" through highly reactive intermediates—such as sulfenic acid (-SOH)—ultimately forming irreversible sulfinic (-SO₂H) and sulfonic (-SO₃H) acids[2][3].

OxidationPathway Tautomer Quinoline-2(1H)-thione (Tautomer) Thiol 6-EMQ2T (Thiol) Active Form Tautomer->Thiol Equilibrium Disulfide Disulfide Dimer (Reversible) Thiol->Disulfide Mild Oxidation (O2) Sulfenic Sulfenic Acid (-SOH) (Reactive Intermediate) Thiol->Sulfenic H2O2 / ROS Disulfide->Thiol Reduction (TCEP) Sulfenic->Disulfide + Free Thiol Sulfinic Sulfinic Acid (-SO2H) (Irreversible) Sulfenic->Sulfinic + ROS Sulfonic Sulfonic Acid (-SO3H) (Terminal Product) Sulfinic->Sulfonic + ROS

Oxidative degradation pathway of 6-EMQ2T highlighting reversible and irreversible states.

Frequently Asked Questions (FAQs)

Q1: My 6-EMQ2T stock solution in DMSO loses efficacy after 48 hours at room temperature. What is happening? A: Dissolved oxygen in the solvent, often catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard-grade DMSO, drives the dimerization of the free thiol into a disulfide. This dimerization sterically blocks the active pharmacophore, leading to a loss of target binding. This is a reversible process, but it drastically reduces the effective concentration of the monomeric drug in your assay.

Q2: During in vitro cellular assays with H₂O₂ (oxidative stress models), I observe complete, irreversible loss of compound activity. Why doesn't DTT rescue the activity? A: While mild oxidation forms reversible disulfides, exposure to strong reactive oxygen species (ROS) like H₂O₂ drives the "overoxidation" of the thiol[3]. The sulfur atom is sequentially oxidized to sulfenic (-SOH), sulfinic (-SO₂H), and ultimately sulfonic acid (-SO₃H)[2]. Unlike disulfides, sulfinic and sulfonic acids cannot be reduced back to thiols by standard biochemical reductants like DTT or TCEP[3]. This terminal oxidation introduces a bulky, permanently negatively charged moiety that fundamentally alters the molecule's electrostatic profile.

Q3: How can I definitively identify the degradation products in my assay media? A: Perform LC-MS/MS analysis in positive ion mode. By tracking specific mass-to-charge (m/z) shifts relative to the parent compound, you can pinpoint the exact oxidation state. Refer to the quantitative data table below for exact mass shifts.

Quantitative Data: LC-MS/MS Degradation Profiling

Use the following table to identify 6-EMQ2T degradation products during mass spectrometry troubleshooting.

SpeciesChemical FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)Mass Shift (Δ)Reversibility
6-EMQ2T (Active Thiol) C₁₂H₁₃NOS219.07220.08 -N/A
Disulfide Dimer C₂₄H₂₄N₂O₂S₂436.13437.14 + 217.06Reversible (via TCEP/DTT)
Sulfenic Acid (-SOH) C₁₂H₁₃NO₂S235.07236.07 + 16.00Highly Reactive Intermediate
Sulfinic Acid (-SO₂H) C₁₂H₁₃NO₃S251.06252.07 + 32.00Irreversible
Sulfonic Acid (-SO₃H) C₁₂H₁₃NO₄S267.06268.06 + 48.00Irreversible

Troubleshooting Workflows & Experimental Protocols

Workflow Start Degraded Sample Detected LCMS LC-MS/MS Analysis Start->LCMS CheckMass Identify m/z Shifts LCMS->CheckMass Disulfide Dimer Mass (+217 Da) Reversible Oxidation CheckMass->Disulfide m/z = 437 Oxo Mass +16, +32, +48 Da Irreversible Oxidation CheckMass->Oxo m/z = 236, 252, 268 TCEP Treat with TCEP Disulfide->TCEP Discard Discard Batch & Optimize Storage Oxo->Discard Terminal Degradation Recovered Active Thiol Recovered TCEP->Recovered Confirms Disulfide

Step-by-step LC-MS/MS troubleshooting workflow for identifying 6-EMQ2T oxidation states.

Protocol 1: Diagnostic Reduction Assay (Self-Validating System)

Purpose: To definitively diagnose whether the observed loss of efficacy is due to reversible disulfide formation or irreversible overoxidation. This protocol acts as a self-validating system by utilizing an internal chemical control. Causality: Tris(2-carboxyethyl)phosphine (TCEP) selectively reduces disulfides without reacting with other functional groups. If TCEP restores the parent mass, the degradation was a reversible disulfide. If it fails, the thiol has been terminally oxidized.

Step-by-Step Methodology:

  • Sample Aliquoting: Take 100 µL of the degraded 6-EMQ2T assay sample and split it into two 50 µL aliquots (Aliquot A: Control, Aliquot B: Test).

  • Reagent Preparation: Prepare a fresh 100 mM stock of TCEP-HCl in degassed LC-MS grade water. Adjust pH to 7.0 using NaOH.

  • Treatment:

    • Add 5 µL of LC-MS water to Aliquot A.

    • Add 5 µL of 100 mM TCEP to Aliquot B (Final TCEP concentration ~10 mM).

  • Incubation: Incubate both aliquots at 37°C for 30 minutes in the dark.

  • Quenching & Analysis: Quench the reactions with 0.1% Formic Acid and inject directly into the LC-MS/MS.

  • Validation Logic:

    • If Aliquot A shows m/z 437 and Aliquot B shows m/z 220, your compound is forming disulfides. Proceed to Protocol 2.

    • If both aliquots show m/z 252 or 268, your compound is undergoing terminal oxidation. You must reduce ROS levels in your assay model.

Protocol 2: Formulation and Storage Optimization

Purpose: To prevent the auto-oxidation of 6-EMQ2T stock solutions. Causality: Transition metals act as electron acceptors, catalyzing the transfer of electrons from the thiol to dissolved oxygen. By removing oxygen and sequestering metals, the catalytic oxidation cycle is broken.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge anhydrous DMSO with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Chelation: Add 1 mM EDTA to the DMSO to sequester trace transition metals (e.g., Cu²⁺, Fe³⁺) that catalyze thiol oxidation.

  • Dissolution: Dissolve 6-EMQ2T powder in the degassed, EDTA-treated DMSO to achieve your desired stock concentration (e.g., 10 mM).

  • Aliquoting: Distribute the stock solution into single-use, amber glass vials to prevent photo-catalyzed oxidation.

  • Inert Blanketing: Gently blow Argon gas over the headspace of each vial for 5 seconds before immediately sealing with a PTFE-lined cap.

  • Storage: Store vials at -80°C. Once thawed, discard any unused portion; do not freeze-thaw.

References

  • Thiol Chemistry in Peroxidase Catalysis and Redox Signaling Source: PMC - NIH 2

  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO Source: ResearchGate 1

  • PROTEIN SULFENIC ACIDS IN REDOX SIGNALING Source: Wake Forest University / Annual Review of Biochemistry 3

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 6-Ethoxy-3-methyl-quinoline-2-thiol

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, chemists, and drug development professionals involved in the scale-up synthesis of 6-ethoxy-3-methyl-quinoline-2-thiol. I...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals involved in the scale-up synthesis of 6-ethoxy-3-methyl-quinoline-2-thiol. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions (FAQs) that may arise during process development and scale-up. Our focus is on anticipating and resolving challenges to ensure a safe, efficient, and reproducible synthesis.

Overview of the Synthetic Strategy

The synthesis of 6-ethoxy-3-methyl-quinoline-2-thiol is most effectively approached via a two-step process. This strategy involves the initial construction of the corresponding quinolin-2-one precursor, followed by a thionation reaction to yield the target thiol. It is crucial to recognize that quinoline-2-thiol exists in a tautomeric equilibrium with its more stable quinoline-2(1H)-thione counterpart.[1][2] Spectroscopic analysis confirms the thione as the predominant form.[2]

The general workflow is outlined below:

G cluster_0 Step 1: Quinolin-2-one Synthesis cluster_1 Step 2: Thionation start Starting Materials (e.g., p-phenetidine, ethyl acetoacetate) reaction1 Knorr Quinoline Synthesis (or similar cyclization) start->reaction1 workup1 Acid Quench & Neutralization reaction1->workup1 purify1 Purification (Recrystallization) workup1->purify1 product1 Intermediate: 6-Ethoxy-3-methylquinolin-2(1H)-one purify1->product1 reaction2 Thionation Reaction in Anhydrous Solvent product1->reaction2 Intermediate from Step 1 reagent2 Thionating Agent (e.g., Lawesson's Reagent) reagent2->reaction2 workup2 Solvent Removal reaction2->workup2 purify2 Purification (Column Chromatography) workup2->purify2 product2 Final Product: 6-Ethoxy-3-methyl-quinoline-2-thiol purify2->product2

Caption: General two-step workflow for the synthesis of 6-ethoxy-3-methyl-quinoline-2-thiol.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Step 1: Synthesis of 6-Ethoxy-3-methylquinolin-2(1H)-one

Q1: We are experiencing low yields during the initial cyclization to form the quinolin-2-one precursor. What are the likely causes?

A1: Low yields in classical quinoline syntheses like the Knorr or Skraup reactions are a frequent challenge during scale-up.[3][4] The primary culprits are often related to reaction control and byproduct formation.

  • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the optimal temperature. For reactions involving polyphosphoric acid (PPA), a temperature of 140°C is often required for the cyclization to proceed efficiently.[5] Monitor the reaction by TLC to confirm the consumption of starting materials.

  • Tar Formation: Aggressive reaction conditions, particularly with strong acids like concentrated sulfuric acid, are notorious for producing viscous tars that trap the product and complicate isolation.[3][6][7] Using a moderating agent like ferrous sulfate in Skraup-type syntheses can help control the violent exothermic nature of the reaction.[3] For PPA-mediated reactions, ensuring vigorous stirring is key to prevent localized overheating.

  • Improper Workup: The quench and neutralization steps are critical. The hot, viscous PPA mixture must be added carefully to crushed ice with strong stirring.[5] Neutralization to pH 7-8 is required to precipitate the quinolin-2-one product; incomplete neutralization will result in product loss.[5]

Q2: The isolated quinolin-2-one precursor is impure and difficult to purify. How can we improve its quality?

A2: Purification is often challenging due to the formation of tarry residues.[3]

  • Recrystallization: This is the most effective method for purifying the quinolin-2-one. Ethanol is commonly a suitable solvent.[5] A thorough wash of the crude precipitate with cold water after filtration is essential to remove inorganic salts before recrystallization.

  • Avoiding Tars: The best purification strategy is to minimize tar formation in the first place. Modern approaches using microwave heating or Brønsted-acidic ionic liquids can lead to cleaner reactions and significantly reduce tar formation.[3] While requiring specialized equipment, these methods can be more efficient at scale.

Step 2: Thionation to 6-Ethoxy-3-methyl-quinoline-2-thiol

Q3: Our thionation reaction with Lawesson's reagent is slow or incomplete. How can we drive it to completion?

A3: Incomplete thionation is typically due to issues with reagents, conditions, or reaction time.

  • Reagent Stoichiometry: Lawesson's reagent is the key reactant. While a 1:1 molar ratio with the quinolin-2-one is theoretically possible, using a slight excess (e.g., 1.2 equivalents of the dimer, which provides 2.4 equivalents of the active monomer) can help drive the reaction to completion.[5]

  • Anhydrous Conditions: The reaction must be performed in a dry, high-boiling-point solvent like anhydrous toluene under an inert atmosphere (e.g., nitrogen).[5] Moisture can decompose Lawesson's reagent.

  • Temperature and Time: The reaction typically requires heating to reflux (approx. 110°C in toluene) for several hours.[5] It is crucial to monitor the reaction's progress by TLC until the starting quinolin-2-one spot has completely disappeared.

Q4: The final product has an extremely potent, unpleasant odor and is difficult to handle and purify. What are the best practices for this step?

A4: The malodor is characteristic of thiols and requires strict handling protocols, while purification challenges stem from sulfur-containing byproducts.[8]

  • Odor Control and Safety: All manipulations involving the thiol product and Lawesson's reagent MUST be conducted in a well-ventilated fume hood.[8][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Waste Decontamination: Any glassware, spatulas, or disposable materials that come into contact with the thiol should be decontaminated. This is effectively done by rinsing or soaking them in a bleach solution within the fume hood to oxidize the noxious sulfur compounds.[8] Liquid waste containing thiols should also be treated with bleach before disposal according to institutional guidelines.[8]

  • Purification: The most reliable method for purifying the final product is silica gel column chromatography.[1][5] A gradient of hexane-ethyl acetate is typically effective for eluting the product and separating it from residual Lawesson's reagent byproducts and other impurities.[5]

G start Low Yield Observed q1 Reaction Step? start->q1 step1 Step 1: Quinolin-2-one Synthesis q1->step1 Yes step2 Step 2: Thionation q1->step2 No q2 TLC shows starting material? q3 Tarry byproducts evident? q2->q3 No sol1a Action: Increase reaction time/ temperature. Monitor by TLC. q2->sol1a Yes q4 Precipitate forms upon neutralization? q3->q4 No sol2 Action: Consider 'greener' methods (e.g., microwave) to reduce tar. Improve stirring and heat control. q3->sol2 Yes sol3 Action: Check pH after neutralization. Ensure it is between 7-8 for full precipitation. q4->sol3 No step1->q2 sol1b Action: Check stoichiometry and quality of Lawesson's reagent. Ensure anhydrous conditions. step2->sol1b

Caption: Troubleshooting decision tree for addressing low product yield.

Scale-Up Protocols and Data

Experimental Protocols

Step 1: Synthesis of 6-Ethoxy-3-methylquinolin-2(1H)-one

  • To a suitable reaction vessel, add p-phenetidine (1.0 eq.) and ethyl 3-oxobutanoate (1.0 eq.).

  • Heat the mixture to 110-120°C for 1 hour with efficient mechanical stirring.

  • Allow the mixture to cool to approximately 80°C.

  • Carefully and in portions, add polyphosphoric acid (PPA) with vigorous stirring. A significant exotherm will occur.

  • Once the addition is complete, heat the reaction mixture to 140°C and maintain this temperature for 30-60 minutes.

  • Cool the mixture to below 100°C and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic slurry by slowly adding a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the pH reaches 7-8.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from ethanol to yield the pure quinolin-2-one precursor.

Step 2: Synthesis of 6-Ethoxy-3-methyl-quinoline-2-thiol

  • In a jacketed reactor equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the 6-ethoxy-3-methylquinolin-2(1H)-one (1.0 eq.) from Step 1 in anhydrous toluene.

  • Add Lawesson's reagent (1.2 eq.) to the solution.

  • Heat the mixture to reflux (approx. 110°C) with stirring.

  • Monitor the reaction progress by TLC (typically complete in 2-4 hours).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to afford the final product.

Data Summary Table
ParameterStep 1: Quinolin-2-one SynthesisStep 2: Thionation
Key Reagents p-Phenetidine, Ethyl 3-oxobutanoate, PPA6-Ethoxy-3-methylquinolin-2(1H)-one, Lawesson's Reagent
Solvent None (initially), then PPAAnhydrous Toluene
Temperature 110°C -> 140°CReflux (~110°C)
Typical Time 2-3 hours2-4 hours
Workup Quench on ice, neutralize, filterSolvent evaporation
Purification Recrystallization (Ethanol)Column Chromatography
Typical Yield 75-85%80-90%

References

  • Vertex AI Search. (2016).
  • MedChemExpress. (2024). m-PEG-thiol (MW 750)-SDS.
  • Genesee Polymers Corporation. (2019).
  • University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
  • LookChem. (n.d.). Purification of Quinoline - Chempedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • PMC. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline.
  • Google Patents. (n.d.). US1701144A - Method of making 2:4-dimethyl-6-ethoxyquinoline.
  • ijstr.org. (2020).
  • Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a.
  • ResearchGate. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
  • MDPI. (2025).

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Reference Data & Comparative Studies

Validation

The Unseen Shield: A Comparative Guide to Quinoline-Based Corrosion Inhibitors with a Focus on 6-ethoxy-3-methyl-quinoline-2-thiol

For researchers and professionals in materials science and chemical engineering, the battle against corrosion is a constant endeavor. The selection of an effective corrosion inhibitor is paramount in preserving the integ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in materials science and chemical engineering, the battle against corrosion is a constant endeavor. The selection of an effective corrosion inhibitor is paramount in preserving the integrity of metallic materials in aggressive environments. Among the diverse classes of organic inhibitors, quinoline and its derivatives have carved a niche due to their inherent protective capabilities. This guide provides an in-depth comparison of various quinoline-based corrosion inhibitors, with a special focus on the projected performance of 6-ethoxy-3-methyl-quinoline-2-thiol, a promising but less-studied candidate. By synthesizing experimental data from related compounds and elucidating the underlying mechanisms, we aim to provide a predictive framework for its efficacy.

The Protective Mechanism of Quinoline Inhibitors: A Molecular Perspective

Quinoline derivatives owe their corrosion inhibition properties to their unique molecular structure. The quinoline ring, a bicyclic aromatic heterocycle, is rich in π-electrons and possesses a nitrogen heteroatom with a lone pair of electrons. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1] This adsorption can occur through two primary mechanisms: physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the d-orbitals of the metal and the electron-rich centers of the inhibitor.

The effectiveness of a quinoline-based inhibitor is significantly influenced by the nature and position of substituent groups on its aromatic ring. Electron-donating groups, such as methyl (-CH₃) and ethoxy (-OCH₂CH₃), increase the electron density on the quinoline nucleus, enhancing its ability to donate electrons to the vacant d-orbitals of the metal and thereby strengthening the adsorption bond. Conversely, electron-withdrawing groups can have the opposite effect. The presence of other heteroatoms, like sulfur in a thiol group (-SH), can provide additional active centers for adsorption, further bolstering the protective film.[1][2]

Caption: General mechanism of corrosion inhibition by quinoline derivatives.

Performance Comparison of Quinoline-Based Corrosion Inhibitors

The inhibition efficiency (IE) of a corrosion inhibitor is a key metric for its performance, typically determined through weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). The following table summarizes the experimental data for several quinoline derivatives, providing a comparative landscape for evaluating their effectiveness.

InhibitorMetalCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
4-Chloro,8-(trifluoromethyl)quinolineMild Steel1 M HClEIS, Tafel1000 ppm~92[3]
2-Chloroquinoline-3-carbaldehydeMild Steel1 N HClWeight Loss25 ppm80[4]
(2-Chloroquinolin-3-ylmethyl)-p-tolylamineMild Steel1 N HClWeight Loss25 ppm94[4]
5-(((1H-benzimidazol-2-yl)thio)methyl)quinolin-8-olMild Steel1.0 M HClWeight Loss10⁻³ M>90[5]
8-Methoxyquinoline-based quaternary ammonium saltCopper--20 mM96.92[6]
8-Hydroxyquinoline-based quaternary ammonium saltCopper--20 mM94.74[6]
Quinoline-based quaternary ammonium saltCopper--20 mM91.85[6]

Projecting the Performance of 6-ethoxy-3-methyl-quinoline-2-thiol: An Analogical Approach

  • The Quinoline-2-thiol Backbone: The presence of a thiol (-SH) group at the 2-position is significant. Sulfur is a highly effective heteroatom for corrosion inhibition, often outperforming nitrogen and oxygen due to its larger atomic radius and ability to form stable coordinate bonds with metal surfaces.[1] The thiol group provides an additional, strong anchoring point for adsorption.

  • The 3-Methyl Group: The methyl group (-CH₃) at the 3-position is an electron-donating group. It increases the electron density of the quinoline ring through a positive inductive effect (+I). This enhanced electron density strengthens the molecule's ability to coordinate with the metal surface, likely leading to improved inhibition efficiency.[7][8]

  • The 6-Ethoxy Group: The ethoxy group (-OCH₂CH₃) at the 6-position is also a potent electron-donating group, operating through both a positive inductive effect (+I) and a positive mesomeric effect (+M). The presence of the oxygen atom's lone pair of electrons further enriches the π-system of the quinoline ring. Studies on methoxy-substituted quinolines have shown a significant enhancement in corrosion inhibition.[6][9] The ethoxy group, being slightly more electron-donating than a methoxy group, is expected to confer a similar, if not slightly superior, advantage.

Standardized Protocols for Inhibitor Evaluation

To ensure the reproducibility and comparability of corrosion inhibition studies, standardized experimental protocols are essential. The following are detailed methodologies for the most common techniques used to evaluate quinoline-based inhibitors.

Weight Loss Method

This gravimetric technique provides a direct measure of the corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers (from 80 to 2000 grade), degreased with acetone, washed with deionized water, and dried in a desiccator. The initial weight of each coupon is accurately recorded to four decimal places.

  • Immersion Test: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a predetermined period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, gently cleaned with a soft brush to remove corrosion products, rinsed with deionized water and acetone, and then dried. The final weight is recorded.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Measurement: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize at its open-circuit potential (OCP) for about 30-60 minutes. A potentiodynamic scan is then performed by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting Tafel plots (log current density vs. potential) are extrapolated to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the charge transfer resistance and the formation of a protective film.

  • Electrochemical Cell Setup: The same three-electrode cell as in PDP measurements is used.

  • Measurement: The working electrode is immersed in the test solution and allowed to stabilize at its OCP. A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist plots. The charge transfer resistance (Rct) is determined by fitting the data to an appropriate equivalent circuit model.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.

Caption: A typical experimental workflow for evaluating a new corrosion inhibitor.

References

  • BenchChem. (2025).
  • Ibrahim, J., et al. (2021). Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution. Science Publishing Group.
  • Mistry, B. M., Patel, N. S., Sahoo, S., & Jauhari, S. (2012). Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl.
  • Wang, et al. (2016). The effect of ethylene oxide groups in alkyl ethoxy carboxylates on its scale inhibition performance.
  • Ibrahim, J., et al. (2025). Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution.
  • (Substituted-quinoline-1-yl)
  • Computational Based Study of Thiomethyl Substituents' Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochlori. (2025).
  • Praveen, B. M. (n.d.).
  • Yadav, M., Kumar, S., & Ramjugernath, D. (2014). Electrochemical and Quantum Chemical Studies on Adsorption and Corrosion Inhibition Performance of Quinoline-Thiazole Derivatives on Mild Steel in Hydrochloric Acid Solution. Semantic Scholar.
  • Ebenso, E. E., Kabanda, M. M., Arslan, T., et al. (n.d.). Quantum chemical investigations on quinoline derivatives as effective corrosion inhibitors for mild steel in acidic medium. King Fahd University of Petroleum & Minerals.
  • Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution: Experimental, Theoretical and Monte Carlo Simulation. (2025).
  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (n.d.). Physical Chemistry Research.
  • Quinoline and its derivatives as corrosion inhibitors: A review. (n.d.).
  • Dual-function ethoxylated cationic surfactant for pipeline corrosion and sulfate-reducing bacteria control: electrochemical and theoretical studies. (2025). PMC.
  • Study on the Corrosion inhibition Properties of Some Quinoline Derivatives as Acidizing Corrosion Inhibitors for Steel. (2026).
  • Designing Novel Quinoline Derivative as Corrosion Inhibitorfor Aluminium in Hydrochloric Acid Solutions. (2026). Science Publishing Group.
  • Effect of Electron Donating Functional Groups on Corrosion Inhibition of J55 Steel in a Sweet Corrosive Environment: Experimental, Density Functional Theory, and Molecular Dynamic Simul
  • Synthesis of Some Ethoxylated and Sulfonated Fatty Alcohol Surfactants and Their Inhibition Actions for C-Steel Corrosion in 1 M HCl. (2023).
  • Saeed, R. S. (2020). Synthesis, Characterization and Corrosion Inhibition Study of New Heterocyclic Compounds and Schiff Base with [Co (II), Ni (II), Cu (II) and Hg (II)].
  • Effect of OH, NH2 and OCH3 groups on the corrosion inhibition efficacy of three new 2,4,5-trisubstituted imidazole derivatives on mild steel in acidic solutions: Experimental, surface and DFT explorations. (2025).
  • BenchChem. (2025).
  • Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.
  • Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. (2023). Iraqi Journal of Science.

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Comparative

Comparative Guide: Fluorescent Properties of Substituted Quinoline-2-Thiols

As fluorescent probes become increasingly critical in environmental monitoring, biodefense, and diagnostic imaging, the quinoline-2-thiol scaffold has emerged as a highly versatile platform. As an application scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

As fluorescent probes become increasingly critical in environmental monitoring, biodefense, and diagnostic imaging, the quinoline-2-thiol scaffold has emerged as a highly versatile platform. As an application scientist, understanding the fundamental photophysics of these molecules is paramount. The utility of these probes hinges on a delicate structural balance: the tautomeric equilibrium between the non-fluorescent quinoline-2(1H)-thione and the fluorescent quinoline-2-thiol.

This guide provides an objective, data-driven comparison of substituted quinoline-2-thiol derivatives, detailing the mechanistic causality behind their fluorescent behaviors, comparative performance metrics, and self-validating experimental protocols for their application.

Mechanistic Causality: The Photophysics of Tautomerism

To effectively utilize quinoline-2-thiol derivatives, one must first understand why they fluoresce. In its native state, quinoline-2-thiol exists in a tautomeric equilibrium heavily favoring the quinoline-2(1H)-thione form. Quantum mechanical calculations and absorption spectra confirm that the thione tautomer is non-fluorescent due to rapid non-radiative decay pathways associated with the C=S double bond[1].

However, when the sulfur atom undergoes S-alkylation —either synthetically (e.g., adding methyl groups) or in situ via reaction with an analyte—the molecule is locked into the aromatic quinoline-thioether state. This structural rigidification restores radiative decay pathways, resulting in strong fluorescence[1][2].

Depending on the substituents added to the quinoline ring, the fluorescence response can be engineered for specific targets via two primary mechanisms:

  • Photoinduced Electron Transfer (PET): Often results in fluorescence quenching ("turn-off") when the sulfur lone pair donates electrons to the excited fluorophore, a process modulated by metal binding or pH changes.

  • Chelation-Enhanced Fluorescence (CHEF): Results in a "turn-on" signal when analyte binding restricts molecular rotation or blocks PET pathways.

Mechanism A Quinoline-2-thione (Non-fluorescent) B Quinoline-2-thiophenol Anion (Intermediate) A->B KOH (Deprotonation) C Quinoline-2-thioether (Highly Fluorescent) B->C + Target Analyte (S-Alkylation)

Fig 1: Tautomeric shift and S-alkylation mechanism enabling turn-on fluorescence.

Comparative Performance Data

Different substitutions on the quinoline ring drastically alter the probe's selectivity and sensitivity. Below is a comparative analysis of three distinct classes of substituted quinoline-2-thiols based on recent empirical data.

Table 1: Photophysical and Sensing Properties of Substituted Quinoline Probes
Probe ScaffoldPrimary SubstituentsTarget Analyte(s)Sensing MechanismResponse TypeLimit of Detection (LOD)Excitation / Emission
Alkylated Quinoline-2-thiol 4,6,8-TrimethylMetals (Cu²⁺, Hg²⁺), pH, HNOPET / TautomerismTurn-off (Quenching)N/A (Titration-based)~340 nm / ~380 nm
Trifluoromethyl Quinoline-2-thione 4-TrifluoromethylSulfur Mustard (SM), CEES, NH1S-Alkylation (Thioether formation)Turn-on50 nM (SM), 20 nM (NH1)Analyte-dependent
Quinoline-based Probe L N/A (Aqueous optimized)Cd²⁺, Hg²⁺CHEF (Cd²⁺) / PET (Hg²⁺)Dual (Turn-on / Turn-off)39 nM (Cd²⁺), 980 nM (Hg²⁺)Analyte-dependent

Key Insights:

  • Electron-Withdrawing Groups: The addition of a 4-trifluoromethyl group significantly enhances the nucleophilicity of the intermediate thiophenol anion, enabling ultra-fast (<1 min) and highly sensitive detection of chemical warfare agents like sulfur mustard[3].

  • Aqueous Environment Optimization: While many quinoline probes require organic co-solvents (like acetonitrile or DMSO), newer generations (e.g., Probe L) have been engineered to function in 100% aqueous environments, making them suitable for live-cell imaging[4].

Self-Validating Experimental Protocols

To ensure robust data, experimental workflows must be designed as self-validating systems. The following protocols detail the step-by-step methodologies for characterizing these probes, embedding critical control steps to rule out false positives caused by autofluorescence or adventitious metal contamination[5].

Protocol A: Photophysical Baseline Characterization

Objective: Establish the baseline tautomeric state and verify the absence of intrinsic fluorescence in the thione form.

  • Stock Preparation: Dissolve the substituted quinoline-2-thiol probe in anhydrous acetonitrile or DMSO to yield a 1 mM stock solution. Causality: Anhydrous solvents prevent premature protonation/deprotonation events that could artificially shift the tautomeric equilibrium.

  • Working Dilution: Dilute the stock to a 10 µM working concentration using the target assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • UV-Vis Absorption Profiling: Scan the 10 µM solution from 250 nm to 450 nm. Identify the λmax​ (typically around 340 nm for alkylated derivatives).

  • Autofluorescence Control: Excite the buffer-only control at the determined λmax​ to establish the instrumental noise floor.

  • Baseline Emission: Excite the 10 µM probe solution at λmax​ . A properly synthesized thione-dominant probe should exhibit near-zero fluorescence prior to analyte introduction.

Protocol B: Analyte Detection and Kinetic Monitoring (e.g., Mustard Gas Analogues)

Objective: Quantify the "turn-on" fluorescence response upon specific analyte binding.

  • Deprotonation (Activation): To a 10 µM solution of the probe (e.g., 4-trifluoromethyl-quinoline-2-thione), add a stoichiometric excess of KOH. Causality: KOH deprotonates the thione, forming the highly reactive quinoline-2-thiophenol anion intermediate[3].

  • Interference Masking (Optional but Recommended): If testing in complex biological matrices where trace metals might cause premature PET quenching, add 1 mM EDTA to the buffer[5].

  • Analyte Introduction: Introduce the target analyte (e.g., CEES or NH1) at varying concentrations (0 to 100 µM).

  • Kinetic Measurement: Immediately monitor the fluorescence emission (e.g., at 380 nm) over time. For highly reactive probes, plateau signal should be reached within 1 to 4 minutes at 60°C[3].

  • Data Validation: Run a parallel negative control (probe + KOH + vehicle solvent). The negative control must remain non-fluorescent to validate that the signal increase is strictly due to the S-alkylation event by the analyte.

Workflow N1 1. Probe Preparation (1 mM Stock in Acetonitrile/DMSO) N2 2. Baseline Validation (Confirm non-fluorescent thione state) N1->N2 N3 3. Analyte Incubation (Introduce target & monitor kinetics) N2->N3 N4 4. Signal Quantification (Measure λex/λem & calculate LOD) N3->N4

Fig 2: Self-validating experimental workflow for quinoline-2-thiol probe characterization.

Conclusion

The substitution pattern on the quinoline-2-thiol scaffold dictates its tautomeric behavior, electronic properties, and ultimate utility as a sensor. Alkylated derivatives serve as excellent "turn-off" probes for metals and pH via PET mechanisms, while electron-withdrawing substitutions (like trifluoromethyl groups) create hyper-reactive nucleophiles capable of rapid, "turn-on" S-alkylation for detecting chemical warfare agents. By adhering to self-validating protocols that account for intrinsic tautomerism and environmental interferences, researchers can reliably harness these probes for high-sensitivity diagnostic applications.

Sources

Validation

HPLC vs GC-MS for analysis of quinoline derivatives

Analytical Dynamics of Quinoline Derivatives: A Comparative Guide to HPLC vs. GC-MS As a Senior Application Scientist, navigating the analytical landscape of quinoline and its derivatives requires a deep understanding of...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Dynamics of Quinoline Derivatives: A Comparative Guide to HPLC vs. GC-MS

As a Senior Application Scientist, navigating the analytical landscape of quinoline and its derivatives requires a deep understanding of molecular physicochemical properties. Quinolines are ubiquitous—serving as critical scaffolds in pharmaceutical development (e.g., antimalarials, anticancer agents), acting as environmental pollutants, and functioning as precursors in textile dyes[1][2]. Because these heterocyclic aromatic compounds exhibit a wide spectrum of polarity, volatility, and thermal stability, selecting the appropriate chromatographic technique is the foundation of data integrity.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quinoline analysis, detailing the mechanistic causality behind experimental choices and providing self-validating protocols.

Mechanistic Chromatography Dynamics

The decision to utilize HPLC or GC-MS should never be arbitrary; it must be dictated by the analyte's volatility, thermal lability, and the complexity of the sample matrix.

  • HPLC (UV/Fluorescence/MS): HPLC is the mandatory choice for highly polar, non-volatile, or thermally labile quinoline derivatives, such as quinolinic acid or complex biological conjugates[3].

    • Causality: Retention is governed by the hydrophobic interaction between the quinoline core and the reversed-phase stationary phase (e.g., C18). Because the basic nitrogen in the quinoline ring is ionizable, mobile phase pH is the primary lever for controlling chromatographic resolution. HPLC avoids the thermal degradation risks inherent to GC injection ports, making it ideal for intact pharmaceutical intermediates[1][4].

  • GC-MS: GC-MS is the gold standard for volatile, low-molecular-weight quinolines (e.g., unsubstituted quinoline in textile dyes or environmental matrices)[5].

    • Causality: Separation is driven by boiling point and π−π interactions with the capillary column's stationary phase (typically a 5% phenyl-methylpolysiloxane blend)[4]. Electron Ionization (EI) shatters the molecule to provide highly reproducible fragmentation patterns, enabling definitive structural elucidation without the need for extensive sample derivatization (unless dealing with active hydroxyl/carboxyl groups)[4][5].

Analytical Decision Workflow

G N1 Quinoline Derivative Sample Matrix N2 Is the analyte volatile and thermally stable? N1->N2 N3 GC-MS Analysis (e.g., Unsubstituted Quinoline, Halogenated Quinolines) N2->N3 Yes N4 Can it be quantitatively derivatized? (e.g., Silylation) N2->N4 No N4->N3 Yes N5 HPLC Analysis (e.g., Quinolinic Acid, Conjugated Metabolites) N4->N5 No / Prefer Direct

Decision workflow for selecting HPLC vs. GC-MS for quinoline derivative analysis.

Quantitative Performance Comparison

While both platforms offer robust quantification, GC-MS generally provides superior sensitivity for volatile derivatives, whereas HPLC-Fluorescence pushes the boundaries of detection for specific biological metabolites. The table below synthesizes validation data for quinoline derivatives across different modalities.

Validation ParameterHPLC-UV (Methyl 6-bromoquinoline-3-carboxylate)GC-MS (Methyl 6-bromoquinoline-3-carboxylate)HPLC-Fluorescence (Quinolinic Acid)
Linearity Range 1 - 100 µg/mL0.1 - 20 µg/mLSuitable for biological fluids
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL5.0 nmol/L
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 µg/mLN/A
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%High analytical recovery
Precision (% RSD) ≤ 1.0% (Repeatability)≤ 2.0% (Repeatability)Correlates with GC/MS ( R=0.95 )
Primary Application Routine QC, Stability TestingImpurity Profiling, Trace-levelBiomarker tracking in CSF/Serum

(Data synthesized from Benchchem method validations[4] and NIH biological assay developments[3])

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a list of steps; it must include internal logic checks to validate the data in real-time.

Protocol A: GC-MS Quantification of Volatile Quinolines in Complex Matrices

This method is optimized for extracting and quantifying unsubstituted quinoline from solid matrices (e.g., textiles or soil)[5][6].

  • Mechanistic Rationale: Toluene is selected as the extraction solvent because its non-polar aromatic nature efficiently partitions the free quinoline base while strictly excluding highly polar matrix interferents (like salts, dyes, or polar polymers)[5][6].

  • Step-by-Step Methodology:

    • Sample Preparation: Mince 1.0 g of the sample into 5 mm × 5 mm pieces and place into a centrifuge tube[5].

    • Extraction: Add 15 mL of toluene. Subject the mixture to ultrasonic extraction at 40°C for 30 minutes to induce cavitation, driving the solvent into the matrix pores[5][6].

    • Filtration: Pass the organic phase through a 0.45 µm PTFE filter membrane to remove particulates[5][6].

    • Chromatographic Separation: Inject into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film)[4]. Use Helium as the carrier gas.

    • Thermal Gradient: Set the injector to 280°C. Program the oven: Initial hold at 90°C for 2 min, ramp at 20°C/min to 260°C, and hold for 3 min[1][4].

  • Self-Validation Checkpoint: Monitor the Electron Ionization (EI) mass spectrum. You must observe the molecular ion at m/z 129, and the primary fragment at m/z 102 (representing the loss of HCN, a hallmark of nitrogenous heterocycles). The method is only valid if the abundance ratio of m/z 129:102:123:51 remains strictly at 10:3:2:1[5].

Protocol B: HPLC-UV Analysis of Polar Quinoline Derivatives

This method is designed for broader, routine quantification of quinoline derivatives where thermal stability is a concern[1][2].

  • Mechanistic Rationale: Acetonitrile acts as both a potent extraction solvent and a protein/polymer precipitant. It ensures the target analyte is solubilized while heavy matrix components crash out of solution[1][2].

  • Step-by-Step Methodology:

    • Sample Preparation: Place 1.0 g of the prepared sample into an extraction vessel and add 10 mL of HPLC-grade acetonitrile[1].

    • Extraction: Perform ultrasonic extraction for 30 minutes at 40°C. Allow the extract to cool to room temperature[1].

    • Filtration: Filter the extract through a 0.45 µm membrane prior to injection to protect the column frit[1][2].

    • Chromatographic Separation: Utilize a reversed-phase C18 column (e.g., 5 µm, 4.6 mm × 250 mm)[1].

    • Elution & Detection: Run an isocratic or gradient mobile phase of Acetonitrile and Water at a flow rate of 1.0 mL/min. Set the UV detector to 225 nm (the optimal absorption maximum for the quinoline conjugated system)[1].

  • Self-Validation Checkpoint: Intra-day and inter-day precision must yield an RSD of < 2.0%[4]. To validate extraction efficiency, spike a known concentration of a structurally analogous internal standard prior to step 1; acceptable recovery must fall between 90.6% and 98.9%[1][2].

References

  • Ji XH, Cao SM, Tan YJ, et al. "Determination of Quinoline in Textiles by High-Performance Liquid Chromatography". ResearchGate. [Link]

  • ISCTA 2022. "Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry". Madison Proceedings. [Link]

  • National Institutes of Health. "Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC". NIH. [Link]

  • ResearchGate Contributors. "Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry". ResearchGate. [Link]

Sources

Comparative

Comparative Biological Activity of Ethoxy vs. Methoxy Quinoline Thiols: A Technical Guide

As the demand for novel antimicrobial, antimalarial, and anticancer agents accelerates, heterocyclic scaffolds like quinoline thiols remain at the forefront of rational drug design. Specifically, derivatives of 8-mercapt...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel antimicrobial, antimalarial, and anticancer agents accelerates, heterocyclic scaffolds like quinoline thiols remain at the forefront of rational drug design. Specifically, derivatives of 8-mercaptoquinoline and 4-quinoline thiols have demonstrated profound biological activities driven by their unique metal-chelating properties and redox potential[1].

A critical optimization step in developing these compounds involves tuning the alkoxy substitutions—most notably comparing methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups. While chemically similar, the subtle differences in steric bulk, electron-donating capacity, and lipophilicity between these two moieties can dictate a compound's pharmacokinetic profile and target affinity. This guide objectively compares the biological performance of ethoxy and methoxy quinoline thiols, providing mechanistic insights and self-validating experimental frameworks for researchers and drug development professionals.

Mechanistic Causality: The Alkoxy-Thiol Synergy

To understand why a simple methylene addition (from methoxy to ethoxy) drastically alters biological activity, we must analyze the structure-activity relationship (SAR) through three physicochemical lenses:

  • Electronic Modulation: Both methoxy and ethoxy groups act as electron-donating groups (EDGs) via resonance from the oxygen lone pairs. This electron density propagates through the quinoline ring, increasing the basicity of the quinoline nitrogen. In bidentate systems like 8-mercaptoquinoline, this enhanced electron density strengthens the coordination bonds with transition metals (e.g., Zn²⁺, Fe³⁺), which is the primary mechanism for metallo-enzyme inhibition[1].

  • Lipophilicity (LogP): The ethoxy group inherently increases the partition coefficient (LogP) of the molecule compared to the methoxy analog. Higher lipophilicity enhances passive diffusion across lipid bilayers, which frequently translates to lower Minimum Inhibitory Concentrations (MICs) in whole-cell bacterial assays, as the drug more readily penetrates the pathogen's membrane[2].

  • Steric Hindrance and Pocket Fitting: While ethoxy improves membrane permeability, its increased steric bulk can be a double-edged sword. In highly constrained active sites, the extra methyl group may cause steric clashes. Conversely, in targets with adjacent hydrophobic sub-pockets—such as the cytosolic domain of the Monocarboxylate Transporter 4 (MCT4)—the ethoxy group can anchor the molecule more securely, exponentially increasing selectivity and affinity[3].

Mechanism of Action Visualization

Mechanism A Alkoxy Quinoline Thiol (Methoxy vs. Ethoxy) B Lipophilicity Modulation (LogP Shift) A->B Alkoxy Chain Length C Steric Pocket Binding A->C Structural Fit D Thiol-Mediated Metal Chelation (Zn2+, Fe3+) A->D Nucleophilic Thiol E Cell Membrane Penetration B->E Enhances (Ethoxy > Methoxy) F Enzyme/Transporter Inhibition (e.g., MCT4, β-haematin) C->F Target Affinity D->F Cofactor Depletion E->F Intracellular Access G Pathogen/Cancer Cell Death F->G Metabolic Disruption

Fig 1: Mechanistic pathways of alkoxy quinoline thiols driving biological efficacy.

Quantitative Performance Comparison

The following data synthesizes experimental results comparing methoxy and ethoxy substitutions across different biological targets, highlighting how the physicochemical differences manifest in vitro.

Table 1: Antimicrobial & Antimalarial Activity

In antimicrobial and antimalarial contexts, the ethoxy substitution frequently outperforms the methoxy variant due to enhanced cellular uptake and specific hydrophobic interactions with parasitic targets[2][4].

Compound ClassSubstitutionTarget Organism / PathwayActivity MetricValueMechanistic Note
3-((6-R-quinolin-4-yl)thio)propanoic acid 6-Methoxy (-OCH₃)Staphylococcus aureusMIC12.5 µg/mLBaseline membrane disruption and metal chelation.
3-((6-R-quinolin-4-yl)thio)propanoic acid 6-Ethoxy (-OCH₂CH₃)Staphylococcus aureusMIC6.25 µg/mL2x improvement due to enhanced lipophilic membrane penetration.
Quinoline-quinuclidine derivatives 6-Methoxy (-OCH₃)Plasmodium falciparum (β-haematin)IC₅₀>500 nMFiltered out as non-inhibitor in Bayesian HTS models.
Quinoline-quinuclidine derivatives 6-Ethoxy (-OCH₂CH₃)Plasmodium falciparum (β-haematin)IC₅₀<100 nMHighly active; ethyl group optimizes hydrophobic interactions with haem.
Table 2: Anticancer Activity (MCT4 Transporter Inhibition)

In the development of selective MCT4 inhibitors (crucial for disrupting tumor metabolism), the shift from methoxy to ethoxy at the 5-position of the quinoline ring proved critical for optimizing target affinity[3].

Compound ScaffoldSubstitutionTargetIC₅₀ (nM)Biological Outcome
5-R-quinoline-8-sulfonamido derivative 5-Methoxy (-OCH₃)MCT4 (Lactate Efflux)~850 nMInitial submicromolar hit; moderate reduction of cellular viability.
5-R-quinoline-8-sulfonamido derivative 5-Ethoxy (-OCH₂CH₃)MCT4 (Lactate Efflux)<100 nMOptimized probe; profound lactate efflux inhibition and tumor suppression.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the biological activities of these derivatives must be evaluated using strictly controlled, self-validating systems. Below are the standardized methodologies for assessing both antimicrobial MIC and target-specific inhibition.

Protocol A: Standardized Broth Microdilution for MIC Determination

This protocol isolates the variable of membrane permeability driven by the alkoxy substitution[5].

  • Compound Preparation: Dissolve the synthesized methoxy and ethoxy quinoline thiol derivatives in 100% DMSO to create a 10 mg/mL stock solution.

    • Causality Check: Ensure DMSO concentration in the final assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which would invalidate the MIC reading.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton broth to achieve a testing range of 0.1 to 500 µg/mL.

  • Inoculum Standardization: Prepare a bacterial suspension (e.g., S. aureus) matching a 0.5 McFarland standard (approx. 1−2×108 CFU/mL). Dilute the suspension to achieve a final concentration of 5×105 CFU/mL in the test wells.

  • Incubation: Seal the plates and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Readout & Validation: Determine the MIC visually or via spectrophotometry (OD₆₀₀) as the lowest concentration completely inhibiting growth.

    • Self-Validation: Include a positive control (standard antibiotic like Gentamicin) and a negative control (DMSO vehicle only). The assay is only valid if the positive control falls within its established CLSI reference range.

Protocol B: Target-Specific Inhibition (MCT4 Lactate Efflux Assay)

To validate the steric advantages of the ethoxy group seen in Table 2, a functional cell-based assay is required[3].

  • Cell Culture: Seed MDA-MB-231 cells (high MCT4 expressors) in 96-well plates and culture until 80% confluence.

  • Pre-incubation: Wash cells with a lactate-free buffer. Pre-incubate the cells with varying concentrations (1 nM to 10 µM) of the methoxy or ethoxy quinoline derivatives for 30 minutes at 37°C.

  • Efflux Trigger: Introduce a known concentration of L-lactate containing a fluorescent or isotopic tracer (e.g., ¹⁴C-L-lactate) into the intracellular space.

  • Quantification: After a predefined efflux period (e.g., 10 minutes), rapidly wash the cells with ice-cold buffer to halt transport. Lyse the cells and measure the retained intracellular lactate signal.

  • Data Analysis: Calculate the IC₅₀ by plotting the percentage of lactate efflux inhibition against the log concentration of the compound using non-linear regression analysis.

Experimental Workflow Visualization

Workflow S1 Compound Prep (DMSO Stocks) S2 Serial Dilution (96-well plates) S1->S2 S3 In Vitro Assays (Microdilution / Efflux) S2->S3 S4 Incubation (37°C, 18-24h) S3->S4 S5 Readout (OD600 / Fluorescence) S4->S5 S6 Data Analysis (MIC / IC50) S5->S6

Fig 2: Standardized high-throughput screening workflow for quinoline thiol derivatives.

Strategic Recommendations for Drug Developers

When designing novel quinoline thiol therapeutics, the choice between a methoxy and ethoxy substitution should not be arbitrary:

  • Prioritize Ethoxy (-OCH₂CH₃) when targeting intracellular pathogens or when the target receptor possesses a hydrophobic sub-pocket that can accommodate the extra steric bulk. The data consistently shows that the ethoxy group provides superior membrane penetration and can lower IC₅₀ values into the nanomolar range for specific targets like MCT4 and β-haematin.

  • Prioritize Methoxy (-OCH₃) when designing highly water-soluble formulations (e.g., sodium salts for intravenous administration) where the increased lipophilicity of the ethoxy group might cause precipitation, or when the target enzyme's active site is strictly sterically constrained.

By understanding the causality behind these structural modifications, researchers can bypass trial-and-error synthesis and rationally design self-validating, highly efficacious quinoline thiol derivatives.

References

  • Benchchem. "Comparative Analysis of the Antimicrobial Spectrum of Quinoline Thiols and Related Sulfur-Containing Derivatives". 5

  • Benchchem. "2-[(4-Methyl-2-quinolinyl)thio]propanoic acid | 462068-47-9". 2

  • Benchchem. "An In-depth Technical Guide to the Discovery and History of 8-Mercaptoquinolines". 1

  • National Center for Biotechnology Information (PMC). "Bayesian models trained with HTS data for predicting β-haematin inhibition and in vitro antimalarial activity". 4

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology". 3

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of Substituted Quinoline-2-thiols

As a Senior Application Scientist heavily involved in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for their therapeutic viability. The quinoline-2-thiol core—and its tautomeric counterpart, q...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist heavily involved in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for their therapeutic viability. The quinoline-2-thiol core—and its tautomeric counterpart, quinoline-2(1H)-thione—stands out as a highly privileged and enduring pharmacophore[1]. Its planar bicyclic structure, combined with the unique electronic properties of the exocyclic sulfur atom, makes it an exceptional platform for developing targeted antimicrobial, anticancer, and antidiabetic agents[1][2].

This technical guide objectively compares the biological performance of substituted quinoline-2-thiols against standard therapeutic alternatives, specifically focusing on their efficacy as α -glucosidase inhibitors. By mapping the structure-activity relationship (SAR) and detailing self-validating experimental workflows, this guide provides actionable insights for drug development professionals.

Comparative Performance Analysis: Quinoline-2-thiols vs. Standard Therapeutics

The biological efficacy of quinoline-2-thiols is dictated by their substitution patterns. To evaluate their performance objectively, we must benchmark novel derivatives against established clinical standards. In the context of type 2 diabetes management, Acarbose serves as the FDA-approved baseline for α -glucosidase inhibition[3].

Recent SAR studies on benzimidazole-thioquinoline and benzo[d]thiazol-2-yl quinoline-2-thiol derivatives reveal that specific structural modifications drastically outperform Acarbose in in vitro assays[3][4].

Key SAR Findings:

  • S-Alkylation: Unsubstituted quinoline-2-thiols often display weak target affinity. However, S-alkylation with bulky, lipophilic groups (e.g., a 4-bromobenzyl moiety) anchors the molecule deeply within the enzyme's hydrophobic pocket[4].

  • Electron-Withdrawing Groups (EWGs): The introduction of para-substituted EWGs on the aryl rings enhances the π -cation interactions between the quinoline core and active site residues (such as Arg312 and Arg439)[3][4].

  • Halogen Bonding: Halogenated derivatives (e.g., containing bromine or chlorine) form highly directional halogen bonds with residues like Gln350 or Asp408, significantly lowering the IC 50​ values[4].

Table 1: Quantitative SAR & Comparative Inhibition Data

The following table summarizes the performance of optimized quinoline-2-thiol derivatives against the Acarbose standard.

Compound Class / DerivativeKey Substitution PatternIC 50​ ( μ M)GlideScore (kcal/mol)Reference Standard
Compound 6j Benzimidazole + S-(4-bromobenzyl)28.0 ± 0.6-8.08Acarbose
Compound 8h Benzothiazole + para-EWG38.2 ± 0.3-6.84Acarbose
Unsubstituted Analog Phenyl / Benzyl (No EWG)> 200.0N/AAcarbose
Acarbose (Control A) N/A (Standard Assay 1)750.0N/AN/A
Acarbose (Control B) N/A (Standard Assay 2)154.7 ± 1.9N/AN/A

(Note: Control values for Acarbose vary based on specific assay conditions, enzyme concentrations, and substrate kinetics across different studies[3][4].)

SAR Core Quinoline-2-thiol Core (Base Pharmacophore) S_Sub S-Alkylation / Arylation (e.g., 4-bromobenzyl) Core->S_Sub Increases lipophilicity EWG Electron-Withdrawing Groups (Para-position) Core->EWG Enhances Pi-cation interactions Steric Steric Bulk (Ortho-position) Core->Steric Limits rotational freedom Affinity Enhanced Target Affinity (α-glucosidase) S_Sub->Affinity EWG->Affinity Steric->Affinity

SAR logic map illustrating how substitutions on the quinoline-2-thiol core enhance target affinity.

Mechanistic Insights: The Causality of Inhibition

To trust the quantitative data, we must understand the causality behind the binding mechanism. Substituted quinoline-2-thiols operate primarily as competitive inhibitors [4].

Unlike Acarbose, which mimics the natural oligosaccharide substrate to block the active site, quinoline-2-thiols utilize their rigid, planar aromatic systems to wedge into the allosteric or competitive hydrophobic pockets of the enzyme. The nitrogen atom of the quinoline ring acts as a crucial hydrogen bond acceptor, while the sulfur atom stabilizes the enzyme-inhibitor complex through unique π -sulfur interactions with tryptophan residues[5]. This dual-action binding creates a self-validating thermodynamic sink, preventing the natural substrate from undergoing catalytic cleavage and thereby reducing postprandial hyperglycemia.

Mechanism Inhibitor Substituted Quinoline-2-thiol Complex Enzyme-Inhibitor Complex Inhibitor->Complex Competitive Binding Enzyme α-Glucosidase Active Site Enzyme->Complex Halogen & Pi-Cation Interactions Outcome Reduced Postprandial Hyperglycemia Complex->Outcome Catalytic Inhibition

Competitive inhibition pathway of α-glucosidase by substituted quinoline-2-thiols.

Self-Validating Experimental Protocols

Scientific integrity relies on reproducible, self-validating methodologies. The following protocols outline the synthesis of the quinoline-2-thiol core and the subsequent in vitro kinetic validation, ensuring that every step contains an internal checkpoint.

Regioselective Synthesis of the Scaffold

Rationale: Utilizing 2-chloroquinoline derivatives allows for highly efficient nucleophilic aromatic substitution (S N​ Ar) by sulfur nucleophiles. We utilize sodium sulfide (Na 2​ S) over thiourea to bypass the formation of stable isothiouronium intermediates, which require harsh, yield-reducing hydrolysis steps[6].

  • Preparation: Dissolve 1.0 mmol of the starting 2-chloroquinoline derivative (e.g., 2-chloroquinoline-3-carbaldehyde) in 5 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere[6].

  • Thionation: Add 1.5 mmol (1.5 equiv.) of powdered sodium sulfide (Na 2​ S) to the solution.

  • Reaction Monitoring (Validation Checkpoint): Stir the mixture at room temperature for 1-2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system. The disappearance of the starting material spot validates the completion of the S N​ Ar reaction[6].

  • Workup: Pour the mixture into ice-water. Acidify the solution carefully with glacial acetic acid to shift the tautomeric equilibrium and precipitate the quinoline-2-thiol. Filter the precipitate, wash thoroughly with distilled water, and dry under a vacuum[6].

  • Derivatization (S-Alkylation): React the purified thiol with the desired alkyl halide (e.g., 4-bromobenzyl bromide) in DMF at 50 °C for 12 hours, utilizing a catalytic amount of Na 2​ S 2​ O 5​ to yield the final S-substituted derivative[4].

In Vitro Kinetic Validation Assay

Rationale: A colorimetric assay utilizing p-nitrophenyl- α -D-glucopyranoside (pNPG) provides a direct, quantifiable measure of enzyme kinetics. Running Acarbose in parallel acts as an internal system calibration.

  • Incubation: In a 96-well microplate, combine 20 μ L of the test compound (dissolved in DMSO, ensuring the final DMSO concentration does not exceed 1% to prevent enzyme denaturation), 50 μ L of phosphate buffer (0.1 M, pH 6.8), and 10 μ L of α -glucosidase solution (1 U/mL). Incubate at 37 °C for exactly 15 minutes.

  • Reaction Initiation: Add 20 μ L of 5 mM pNPG substrate to each well to initiate the enzymatic cleavage.

  • Measurement: Incubate for an additional 15 minutes at 37 °C. Quench the reaction by adding 50 μ L of 0.2 M Na 2​ CO 3​ , which stops the enzyme and develops the yellow color of the released p-nitrophenol.

  • Data Acquisition (Validation Checkpoint): Measure the absorbance at 405 nm using a microplate reader. Calculate the IC 50​ by plotting the percentage of inhibition against the logarithmic concentration of the test compounds. The parallel Acarbose control must fall within its established IC 50​ literature range to validate the assay's sensitivity[3][4].

Workflow Step1 1. Scaffold Synthesis 2-chloroquinoline Na2S / DMF Step2 2. Derivatization S-alkylation R-Br, 50°C Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Biological Screening α-glucosidase assay IC50 determination Step3->Step4

Step-by-step experimental workflow from scaffold synthesis to biological screening.

Conclusion

The SAR analysis of substituted quinoline-2-thiols demonstrates that this scaffold is not merely a historical artifact of coal tar distillation, but a highly tunable pharmacophore capable of outperforming standard therapeutics like Acarbose. By strategically employing S-alkylation and para-substituted electron-withdrawing groups, researchers can drastically enhance target affinity through optimized π -cation and halogen bonding interactions. When coupled with rigorous, self-validating synthesis and screening protocols, quinoline-2-thiol derivatives represent a premier class of compounds for next-generation drug development.

References

  • BenchChem. "The Enduring Scaffold: A Technical Guide to the Discovery and Applications of Quinoline-2-thiol Compounds.
  • BenchChem. "An In-depth Technical Guide to 4,6,8-Trimethyl-quinoline-2-thiol: A Compound of Untapped Potential.
  • National Institutes of Health (PMC). "Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors.
  • ResearchGate / Scientific Reports. "Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors.
  • BenchChem. "Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols.

Sources

Comparative

comparing the efficacy of different catalysts for quinoline synthesis

An In-Depth Guide to Catalyst Efficacy in Quinoline Synthesis For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Catalyst Efficacy in Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] The synthesis of these vital heterocyclic compounds has evolved significantly from classical methods, which often required harsh conditions, to modern catalytic strategies that offer enhanced efficiency, selectivity, and sustainability. The choice of catalyst is paramount, directly influencing reaction yields, purity, and environmental impact.

This guide provides a comprehensive comparison of different catalytic systems for quinoline synthesis. We will delve into the mechanisms, advantages, and limitations of homogeneous, heterogeneous, and nanocatalyst-based approaches, supported by quantitative data and detailed experimental protocols. Our objective is to equip researchers with the insights needed to select the optimal catalytic strategy for their specific synthetic targets.

The Catalytic Landscape of Quinoline Synthesis

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, historically relied on strong Brønsted acids like concentrated sulfuric acid.[4][5][6] While foundational, these methods suffer from drawbacks including severe reaction conditions, low yields, and the generation of significant waste.[1][2][7] Modern synthetic chemistry has largely shifted towards catalyzed reactions that offer milder conditions and greater control. These can be broadly categorized as follows:

  • Homogeneous Catalysis: This involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This category includes Brønsted and Lewis acids, as well as soluble transition-metal complexes.

  • Heterogeneous Catalysis: Here, the catalyst exists in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This approach offers significant advantages in terms of catalyst separation and reusability.[8]

  • Nanocatalysis: A subset of heterogeneous catalysis, this field utilizes materials with nanoscale dimensions. The high surface-area-to-volume ratio of nanocatalysts often leads to exceptional catalytic activity and unique properties.[1][9][10]

A Comparative Analysis of Catalyst Performance

The efficacy of a catalyst in quinoline synthesis is determined by several factors, including yield, reaction time, temperature, selectivity, and the ability to be recycled. The following sections compare different catalyst types, with performance data summarized in Table 1.

Homogeneous Catalysts: From Classic Acids to Modern Complexes

Brønsted and Lewis Acids: Acid catalysts are fundamental to the most common quinoline synthesis pathway, the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][11]

  • Brønsted acids (e.g., H₂SO₄, p-TsOH) protonate the carbonyl group of the α-methylene reactant, facilitating the initial aldol condensation.[8] However, they often require high temperatures and can be corrosive.[11]

  • Lewis acids (e.g., Bi(OTf)₃, Y(OTf)₃, AlCl₃) coordinate to the carbonyl oxygen, which also enhances its electrophilicity, but often under milder conditions than Brønsted acids.[8][12][13] Recent studies have shown that Brønsted-acidic ionic liquids can also be effective and recyclable catalysts.[14]

Transition Metal Complexes: Modern organometallic chemistry has introduced powerful homogeneous catalysts for quinoline synthesis via novel pathways like C-H activation and oxidative annulation.[15][16] Catalysts based on palladium, copper, ruthenium, and cobalt can construct the quinoline ring with remarkable efficiency and functional group tolerance.[3][15][16][17] For instance, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides a convenient one-pot synthesis of quinolines under mild conditions.[16][18] While highly effective, the cost of noble metals and the need to remove trace metal contaminants from the final product are important considerations.

Heterogeneous Catalysts: The Drive for Sustainability

The primary advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, enabling simple recovery and reuse, which is both economically and environmentally beneficial.[8]

Solid Acids: A wide range of solid acid catalysts have been developed, including zeolites, sulfated polyborate, and acids supported on silica (e.g., P₂O₅/SiO₂, silica sulfuric acid).[8][11][19][20] These materials have successfully catalyzed the Friedländer synthesis, often under solvent-free conditions, which further enhances the green credentials of the process.[19][20]

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a high surface area and tunable porous structures, making them excellent catalyst candidates.[12] A study comparing MIL-53(Al), MIL-101(Cr), and MOF-5(Zn) for the Friedländer synthesis found that the Al-based MOF, possessing the strongest Lewis acid sites, was significantly more efficient.[12] This highlights the ability to rationally design MOF catalysts for specific applications.

Nanocatalysts: Maximizing Activity and Efficiency

Nanocatalysts bridge the gap between homogeneous and heterogeneous catalysis, offering the high activity of the former and the recyclability of the latter.[1][9] Their high surface area exposes a greater number of active sites, leading to faster reactions and often milder conditions.[10]

Magnetic nanoparticles (e.g., Fe₃O₄) functionalized with a catalytic group (such as sulfonic acid) are particularly advantageous.[21] They exhibit high catalytic activity and can be effortlessly recovered from the reaction mixture using an external magnet, allowing for multiple reuse cycles with minimal loss of efficiency.[9][21] Various nanocatalysts have been shown to produce quinoline derivatives in excellent yields (85-98%) with short reaction times.[9]

Quantitative Data Summary

The following table provides a comparative overview of various catalytic systems reported for quinoline synthesis.

Catalyst SystemReaction TypeSubstratesTemp. (°C)TimeYield (%)ReusabilityReference
Homogeneous
p-Toluenesulfonic acidFriedländero-Aminoaryl ketone, α-Methylene ketoneHighHoursVariableNo[11]
Y(OTf)₃Friedländer2-Aminoaryl ketones, Carbonyl compounds25-800.5-12 h82-95No[8]
Co(OAc)₂·4H₂ODehydrogenative Cyclization2-Aminoaryl alcohols, Ketones8012 h50-98No[18]
Pd(TFA)₂/Cu(OTf)₂Oxidative Annulationo-Acylanilines, Alkenes1102-6 hGoodNo[17]
Heterogeneous
P₂O₅/SiO₂Friedländer2-Aminoaryl ketones, Carbonyl compounds8015 minup to 93Yes[20]
MIL-53(Al)Friedländer2-Aminoaryl ketones, α-Methylene carbonyls1008 h92Yes (4 cycles)[12]
ZnCl₂/Ni-USY ZeoliteAniline + PropanolAniline, Propanol410N/A (Flow)78Yes[4]
Nanocatalysts
IRMOF-3/PSTA/CuOne-pot MCRAniline, Benzaldehyde, Phenylacetylene80N/A85-96Yes[9]
Fe₃O₄@SiO₂-SO₃HFour-componentAldehydes, Dimedone, Acetoacetates6020 min85-98Yes (4 cycles)[9]
Ir/N-SiO₂/TiO₂Reductive Alkylation8-Methylquinoline, Aryl carbonyls14024 hup to 99Yes (10 runs)[22]

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is crucial for optimizing conditions and catalyst design. The following diagrams illustrate key catalytic pathways and experimental workflows.

Generalized Acid-Catalyzed Friedländer Annulation

The Friedländer synthesis is a cornerstone of quinoline preparation. It proceeds via an initial acid-catalyzed aldol-type condensation between the two carbonyl-containing substrates, followed by an intramolecular cyclization (Schiff base formation) and subsequent dehydration to yield the aromatic quinoline ring.

Friedlander_Mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclization & Aromatization Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Enone α,β-Unsaturated Intermediate (Enone) Reactants->Enone Aldol Condensation -H₂O Catalyst1 H⁺ (Brønsted Acid) or LA (Lewis Acid) Catalyst1->Reactants Cyclized Cyclized Intermediate (Dihydroquinoline derivative) Enone->Cyclized Intramolecular Cyclodehydration Product Substituted Quinoline Cyclized->Product Dehydration -H₂O Catalyst_Screening_Workflow start Start: Define Reaction setup Prepare Reactant Mixture (Substrates, Solvent) start->setup add_catalyst Add Catalyst (e.g., Cat A, Cat B, Cat C) setup->add_catalyst reaction Run Reaction (Controlled Temp, Time, Atmosphere) add_catalyst->reaction workup Reaction Quench & Product Workup reaction->workup analysis Analyze Product (Yield, Purity via GC, NMR, HPLC) workup->analysis recover Recover Catalyst (Filtration, Magnet, etc.) workup->recover For Heterogeneous Catalysts compare Compare Results (Yield, TOF, Reusability) analysis->compare reuse Test Reusability (Run new reaction with used catalyst) recover->reuse reuse->analysis end Select Optimal Catalyst compare->end

Caption: General workflow for comparing catalyst efficacy.

Featured Experimental Protocols

This section provides detailed methodologies for two distinct and highly efficient catalytic systems for quinoline synthesis.

Protocol 1: Solvent-Free Friedländer Synthesis using P₂O₅/SiO₂

This protocol, adapted from the work of Moghadam et al., demonstrates a green, solvent-free approach using a recyclable solid acid catalyst. [20] Catalyst Preparation (P₂O₅/SiO₂):

  • Mix silica gel (1.4 g) and phosphorus pentoxide (P₂O₅, 0.6 g) thoroughly in a mortar and pestle until a fine, homogeneous powder is obtained.

  • The catalyst is ready for immediate use.

General Procedure for Quinoline Synthesis:

  • In a round-bottom flask, combine the 2-aminoaryl ketone (2 mmol), the active methylene compound (e.g., dimedone, 3 mmol), and the P₂O₅/SiO₂ catalyst (0.4 g).

  • Heat the solvent-free mixture at 80 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are very short (around 15 minutes).

  • Upon completion, cool the reaction mixture to room temperature and add ethanol (10 mL).

  • Filter the mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure poly-substituted quinoline.

Protocol 2: Nanocatalyst-Mediated One-Pot Synthesis of Hexahydroquinolines

This procedure, based on reports utilizing magnetic nanocatalysts, showcases a highly efficient, multi-component reaction under mild conditions. [9] General Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), dimedone (1 mmol), the alkyl acetoacetate (1 mmol), ammonium acetate (1.2 mmol), and the magnetic nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H, 0.02 g).

  • Add ethanol (5 mL) as the solvent.

  • Stir the reaction mixture at 60 °C for the required time (typically 20-30 minutes), monitoring by TLC.

  • After completion, cool the mixture to room temperature.

  • Place a strong external magnet against the side of the flask. The nanocatalyst will be attracted to the magnet, allowing the clear supernatant to be decanted.

  • The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • The solvent from the decanted solution is removed under vacuum, and the resulting solid is purified by recrystallization from ethanol to yield the desired hexahydroquinoline derivative.

Conclusion and Future Outlook

The synthesis of quinolines has been profoundly advanced by the development of novel catalytic systems. While classical acid catalysis remains relevant, the field is clearly moving towards more sustainable and efficient alternatives.

  • Heterogeneous catalysts , particularly solid acids and MOFs, offer a compelling combination of high activity and recyclability, aligning with the principles of green chemistry. [8][12]* Nanocatalysts stand out for their exceptional performance, often enabling reactions under very mild conditions with short reaction times and excellent yields. [1][9]Their magnetic recoverability represents a significant practical advantage. [21]* Transition-metal catalysis continues to push the boundaries of molecular synthesis, enabling the construction of highly complex quinolines through innovative strategies like C-H activation. [15][16] Future research will likely focus on the development of catalysts that are not only more active and selective but also derived from earth-abundant, non-toxic materials. The integration of photocatalysis and flow chemistry with these advanced catalytic systems promises to further enhance the efficiency and sustainability of quinoline synthesis, paving the way for the next generation of pharmaceuticals and advanced materials. [16][18]

References

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Nanocatalyzed synthetic approach for quinazoline and quinazolinone derivatives: A review (2015–present). Taylor & Francis Online.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Comparison of BrØnsted and Lewis Acidic Power in Boron Sulfonic Acid as A Heterogeneous Catalyst in Green Synthesis of Quinoxaline Derivatives. Chemical Methodologies.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview. PubMed.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. ResearchGate.
  • A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. ResearchGate.
  • Comparative analysis of catalytic efficiency for quinolinone synthesis. BenchChem.
  • Catalyzed protocol in the development of new quinoline derivatives: Recent updates. SpringerLink.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing.
  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. BenchChem.
  • A Comparative Guide to the Efficacy of Substituted Quinolines in Catalysis. BenchChem.
  • synthesis of quinoline derivatives and its applications. SlideShare.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Nature.
  • Reductive electrophilic C–H alkylation of quinolines by a reusable iridium nanocatalyst. RSC Publishing.
  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. ResearchGate.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. ResearchGate.
  • Inorganic polymers-based catalysts for optimized Friedlander reaction. ResearchGate.
  • Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing.
  • A Technical Guide to the Synthetic Pathways of Quinoline Compounds. BenchChem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. ResearchGate.
  • Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Semantic Scholar.
  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Indian Academy of Sciences.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. ACS Publications.
  • Troubleshooting low yield in Skraup synthesis of quinoline precursors. BenchChem.
  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. Scientiae Radices.
  • Brønsted acid-catalyzed metal- and solvent-free quinoline synthesis from N-alkyl anilines and alkynes or alkenes. RSC Publishing.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI.

Sources

Validation

validation of antimicrobial activity using broth microdilution assay

Title: Validation of Antimicrobial Activity: A Comparative Guide to Broth Microdilution and Alternative Assays Introduction In the landscape of drug development and clinical microbiology, determining the Minimum Inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Antimicrobial Activity: A Comparative Guide to Broth Microdilution and Alternative Assays

Introduction In the landscape of drug development and clinical microbiology, determining the Minimum Inhibitory Concentration (MIC) is the cornerstone of evaluating antimicrobial efficacy. As a Senior Application Scientist, I frequently encounter laboratories attempting to shortcut MIC determinations using unvalidated proprietary assays or automated platforms. However, any novel antimicrobial compound or diagnostic system must be rigorously benchmarked against the gold standard: the Broth Microdilution (BMD) assay.

This guide provides an in-depth mechanistic analysis of the standard BMD protocol, objectively compares it against automated systems (e.g., VITEK 2) and colorimetric alternatives like the Resazurin Microtiter Assay (REMA), and outlines self-validating workflows to ensure absolute data integrity.

Mechanistic Grounding: The Causality of the BMD Protocol

The BMD method is not merely a series of dilutions; it is a finely tuned biochemical environment designed to mimic physiological conditions while maintaining strict reproducibility. According to the authoritative 1[1] and 2[2], every parameter has a specific causal purpose:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Why adjust calcium (Ca²⁺) and magnesium (Mg²⁺)? Native broth has highly variable divalent cation concentrations. Mg²⁺ competitively inhibits aminoglycoside binding to the bacterial surface, while Ca²⁺ is strictly required for the membrane-insertion mechanism of lipopeptides like daptomycin. Failing to standardize these cations leads to wild fluctuations in MIC readouts.

  • The 5 × 10⁵ CFU/mL Inoculum Target: This specific concentration is the mathematical sweet spot. If the inoculum is too low (<10⁴ CFU/mL), you risk false susceptibility due to insufficient viable cells to initiate exponential growth. If it is too high (>10⁶ CFU/mL), you trigger the inoculum effect—a phenomenon where high bacterial density overwhelms the drug (e.g., via mass production of β-lactamases), resulting in false resistance.

BMD_Workflow A Inoculum Preparation (0.5 McFarland) B Dilution in CAMHB (Target: 5x10^5 CFU/mL) A->B Standardizes starting population C 96-Well Plate Inoculation (Serial Drug Dilutions) B->C Prevents inoculum effect D Incubation (35±2°C, 16-20h) C->D Allows exponential growth phase E Visual/Optical Readout (Determine MIC) D->E Identifies lowest inhibitory concentration

Mechanistic workflow of standard Broth Microdilution (BMD) highlighting protocol causality.

Comparative Analysis: BMD vs. VITEK 2 vs. REMA

When validating a new antimicrobial, researchers often seek higher throughput than manual BMD can provide. Two common alternatives are automated systems and colorimetric assays.

  • Automated Systems (e.g., VITEK 2): These rely on kinetic turbidimetric readings and proprietary algorithms to predict MICs rapidly. While excellent for routine clinical diagnostics, they can struggle with novel resistance mechanisms. Studies comparing 3[3] often show high Categorical Agreement (CA > 98%), but Major Errors (ME) can emerge with specific drug-bug combinations, necessitating BMD confirmation for critical isolates.

  • Resazurin Microtiter Assay (REMA): This assay introduces an oxidation-reduction indicator. Metabolically active bacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This causality allows for an objective, machine-readable endpoint. REMA is particularly invaluable for slow-growing pathogens; for instance, it is a validated method for detecting drug resistance in 4[4] and high-throughput screening of5[5].

Table 1: Performance & Operational Comparison of MIC Determination Methods

MetricStandard BMD (Reference)Automated AST (VITEK 2)Colorimetric BMD (REMA)
Endpoint Detection Visual turbidity (Subjective)Kinetic turbidimetry (Algorithmic)Fluorescence/Colorimetric (Objective)
Turnaround Time 16–24 hours6–10 hours16–24 hours (up to 7 days for M. tb)
Throughput Low to MediumHighHigh (Microplate reader compatible)
Cost per Test LowHigh (Proprietary cards)Low to Medium
Validation Status CLSI/EUCAST Gold StandardFDA-cleared for clinical useResearch/Screening Standard

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems; if any control fails, the entire plate must be rejected.

Protocol A: Standard Broth Microdilution (BMD)

  • Media Preparation: Prepare CAMHB. If testing daptomycin, supplement with Ca²⁺ to a final concentration of 50 mg/L.

  • Drug Dilution: Prepare a 2-fold serial dilution of the antimicrobial in a 96-well U-bottom plate (Columns 1-10). Volume per well: 50 µL.

  • Inoculum Standardization: Suspend 3-5 isolated colonies in sterile saline. Adjust turbidity to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL) using a nephelometer.

  • Inoculation: Dilute the suspension 1:150 in CAMHB. Add 50 µL of this working inoculum to all test wells (Final concentration: 5 × 10⁵ CFU/mL).

  • Internal Controls (Critical):

    • Column 11 (Growth Control): 50 µL CAMHB + 50 µL Inoculum. (Must show visible turbidity to prove organism viability).

    • Column 12 (Sterility Control): 100 µL CAMHB only. (Must remain completely clear to prove aseptic technique).

    • QC Strain: Run a parallel plate using E. coli ATCC 25922 or S. aureus ATCC 29213. The resulting MIC must fall within the established CLSI acceptable range.

  • Incubation & Reading: Incubate at 35±2°C for 16-20 hours. The MIC is the lowest concentration completely inhibiting visual growth.

Protocol B: Resazurin Microtiter Assay (REMA)

  • Setup: Follow Steps 1-5 of Protocol A to prepare the plate and inoculate the bacteria.

  • Incubation: Incubate the plate for the standard duration required by the organism (e.g., 18 hours for ESKAPE pathogens, 7 days for M. tuberculosis).

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution (prepared in sterile water) to all wells.

  • Secondary Incubation: Incubate for an additional 2-4 hours (or overnight for slow growers).

  • Readout: Assess visually (Blue = inhibited/dead; Pink = viable/growing) or quantitatively using a fluorometer (Excitation 560 nm, Emission 590 nm). The MIC is the lowest drug concentration that prevents the blue-to-pink color shift.

Data Interpretation & Validation Metrics

When developing a new assay or modifying an existing one, it must be validated against the BMD reference method. The validation logic relies on strict statistical agreements:

  • Essential Agreement (EA): The percentage of alternative assay MICs that fall within ±1 two-fold dilution of the reference BMD MIC. Must be ≥ 90%.

  • Categorical Agreement (CA): The percentage of isolates producing the same Susceptible, Intermediate, or Resistant (S/I/R) interpretation. Must be ≥ 90%.

  • Major Error (ME): The alternative method calls the isolate Resistant, but the reference says Susceptible (False Resistant). Must be < 3%.

  • Very Major Error (VME): The alternative method calls the isolate Susceptible, but the reference says Resistant (False Susceptible). Must be < 3%.

Validation_Logic Test Compare Alternative AST vs. Reference BMD EA Essential Agreement (EA) MIC within ±1 dilution? Test->EA CA Categorical Agreement (CA) Same S/I/R category? Test->CA Pass Valid Method (EA & CA ≥ 90%) EA->Pass Yes (≥90%) Reject Method Rejected Requires Optimization EA->Reject No (<90%) CA->Pass Yes (≥90%) VME Very Major Error (VME) False Susceptible >3%? CA->VME Alt=S, Ref=R ME Major Error (ME) False Resistant >3%? CA->ME Alt=R, Ref=S VME->Reject Yes ME->Reject Yes

Validation logic tree for establishing the accuracy of alternative AST methods against reference BMD.

Conclusion

While high-throughput and automated systems offer undeniable workflow advantages, they operate as black boxes that can mask underlying biological interactions. The standard Broth Microdilution assay remains the ultimate source of truth because its causality is transparent, controllable, and universally standardized. When implementing alternative assays like REMA, strict adherence to self-validating controls and rigorous EA/CA benchmarking ensures that scientific integrity is never sacrificed for speed.

References

  • Clinical and Laboratory Standards Institute (CLSI). Modification of Antimicrobial Susceptibility Testing Methods. CLSI M07. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq6LltJzqBFBtwir094KnXHAzK0vWlQj5LduRL2bbr00-PLy3Mqa6XBllIGMUc0rnjtvMOsZ0RLZi-Yu7CKw-NRZarwzNHLc_tWskN_bFHcYxC5EczpDoR4wJibSsuTdixKkKUb6NnevStP_Wq8Bu0yX3qfs9-aagux6p3OFAZFMP0XJiNidqcLhrk1P8Kaocsw3nn_kz5qq905g==]
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC Determination of non-fastidious and fastidious organisms (ISO 20776-1). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOKZ-G8KRjvHy5ZfWcBQbPAGkSAlfrZmHn4lkPVt_wkARHle_ueeCsch2BHrInHd7VeffvnKn-6dyrzLy2qthemSuCESxD6Fxy9mNO-j_T0rL3DPVMqV-aSrB-2jGYf_L3HJNwpK_MKT14N1pO6eNNWsRBI_zTwkDSl9JW6HB7LxuYrbMHQpTS6k8=]
  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe9gKCXmsxT05AxaM0az0OTgC6o7EBs5mtb8WX3CyVjG_cEQ-OGbfMBlcL5pNq8D4RWFYZaAYzh_kp9jZp8ZqEZW_Uf_Xxcm5kWsOB2CFliA3qs1ueLXwPtTOK7_Ei5a1XdY3-G0AEACD0WQ==]
  • Paphitou, N. I., et al. (2022). Comparative Evaluation of Vitek 2 and Etest versus Broth Microdilution for Ceftazidime/Avibactam and Ceftolozane/Tazobactam Susceptibility Testing. MDPI. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA1SvPaXT6dZeHDtrfeTfrdTCsGlZdzIWlu_bDq6NgwA5MYU-K5J1Kp6T4HQWEFE78NaC7ZeNXhCKutE42F3bGzTh-_stq6EDlXB_3bWgAYzTK-UBgaZFVIYt17rueHmHe_A==]
  • Jacobsson, S., et al. (2017). A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae. Journal of Antimicrobial Chemotherapy. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ3m8I3DhYo71SG1CQrMd8kwXQxxDH_ZBT5qc60vivLXY0pGE7sO0OmEMNh3SgqtZaMk8XiQAiP0FlLdNfeJGmt0vJUWwFUjIl6HVl4RL4QnYE-Gi8eER24GgZ7LS5uq03Oo8ifQMeIdTRELvreeeGBw==]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Ethoxy-3-methyl-quinoline-2-thiol

This document provides a detailed, procedural guide for the safe and compliant disposal of 6-Ethoxy-3-methyl-quinoline-2-thiol. As a compound featuring both a quinoline heterocyclic system and a thiol functional group, i...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 6-Ethoxy-3-methyl-quinoline-2-thiol. As a compound featuring both a quinoline heterocyclic system and a thiol functional group, it necessitates a dual-pronged approach to hazard mitigation, addressing both the systemic toxicity risks associated with quinoline derivatives and the potent odor and reactivity of thiols. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established chemical safety principles to ensure personnel safety and environmental protection.

The core strategy outlined herein focuses on the chemical inactivation of the thiol group through oxidation prior to final disposal. This critical step transforms the volatile and malodorous thiol into a non-volatile, odorless, and less hazardous sulfonic acid derivative, simplifying subsequent waste handling.

Hazard Assessment and Risk Mitigation

  • Quinoline Moiety: Quinoline and its derivatives are recognized as hazardous substances. They can be harmful if swallowed, absorbed through the skin, or inhaled.[1][2] Some quinoline compounds are suspected carcinogens or mutagens and are classified as toxic to aquatic life with long-lasting effects.[2][3] Handling requires measures to prevent systemic exposure.

  • Thiol (Mercaptan) Group: Thiols are notorious for their powerful and unpleasant odors, detectable at extremely low concentrations.[4] While toxicity varies, the primary immediate hazard is often the stench, which can cause discomfort and alarm. The standard and most effective method for neutralizing thiols is through oxidation.[4][5][6]

Given this composite hazard profile, all handling and disposal operations must be conducted within a certified chemical fume hood to contain both volatile vapors and potent odors.

Quantitative Data Summary

The following table summarizes key hazard and disposal-related data for the parent compounds, which inform the procedures for 6-Ethoxy-3-methyl-quinoline-2-thiol.

PropertyQuinolineThiols (General)
Primary Hazards Harmful if swallowed/inhaled/absorbed; potential carcinogen; aquatic toxicity.[1][2][3]Potent, unpleasant odor; potential for toxicity.[4]
CAS Number 91-22-5[1]Varies by compound
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat, potential respirator use.[1][7]Chemical-resistant gloves, safety goggles, lab coat.[4]
Primary Disposal Method Collection as hazardous chemical waste for incineration.[8][9]Chemical oxidation to sulfonic acids using sodium hypochlorite (bleach).[4][5][6][10]

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling 6-Ethoxy-3-methyl-quinoline-2-thiol and its waste products.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[8]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[1][7] For larger volumes or splash-prone operations, a face shield should be worn in addition to goggles.[11]

  • Body Protection: A full-length laboratory coat must be worn to protect skin and clothing.[11]

  • Respiratory Protection: All operations must be performed in a certified chemical fume hood to control inhalation exposure.[6][12]

Disposal Workflow: A Dual-Pathway Approach

The proper disposal of 6-Ethoxy-3-methyl-quinoline-2-thiol follows a decision-making process centered on whether to perform chemical neutralization in the lab. The following diagram illustrates this workflow.

G cluster_start Start: Waste Generation cluster_decision Decision Point cluster_path1 Pathway 1: Chemical Neutralization cluster_path2 Pathway 2: Direct Disposal start 6-Ethoxy-3-methyl-quinoline-2-thiol Waste (Solid or Liquid) decision Is in-lab chemical neutralization feasible? start->decision collect_liquid Collect Liquid Waste in Labeled Hazardous Waste Container prep_bleach Prepare Bleach Bath (1:1 Bleach:Water) in Fume Hood decision->prep_bleach Yes collect_solid Collect Solid Waste in Labeled Hazardous Waste Container decision->collect_solid No treat_waste Add Waste to Bleach Bath (Slowly, with Stirring) prep_bleach->treat_waste verify Allow to React (24h) Verify Absence of Thiol Odor treat_waste->verify dispose_treated Dispose of Neutralized Liquid per Institutional Guidelines verify->dispose_treated label_waste Label Container: 'Hazardous Waste: 6-Ethoxy-3-methyl-quinoline-2-thiol' collect_solid->label_waste arrange_pickup Arrange for Pickup by EHS or Licensed Contractor label_waste->arrange_pickup

Sources

Handling

Personal protective equipment for handling 6-Ethoxy-3-methyl-quinoline-2-thiol

6-Ethoxy-3-methyl-quinoline-2-thiol is a highly functionalized organoheterocyclic compound frequently utilized in advanced drug development and synthetic methodologies. Because highly specific, newly synthesized derivati...

Author: BenchChem Technical Support Team. Date: March 2026

6-Ethoxy-3-methyl-quinoline-2-thiol is a highly functionalized organoheterocyclic compound frequently utilized in advanced drug development and synthetic methodologies. Because highly specific, newly synthesized derivatives often lack exhaustive, publicly available Safety Data Sheets (SDS), application scientists must extrapolate logistical and safety parameters from its parent scaffolds: quinoline and 2-quinolinethiol .

This guide synthesizes structural causality with field-proven laboratory practices to provide a definitive operational blueprint for handling this compound safely.

Chemical Profiling & Hazard Causality

To implement effective Personal Protective Equipment (PPE), we must first understand why the chemical poses a threat. The hazard profile of 6-Ethoxy-3-methyl-quinoline-2-thiol is driven by two distinct structural features:

  • The Quinoline Core (Systemic Toxicity & Penetration): The parent quinoline structure is highly lipophilic, allowing rapid penetration through the stratum corneum (the outer layer of skin). According to the , quinoline is a Group C possible human carcinogen, known to cause liver vascular tumors in animal models[1]. The addition of ethoxy and methyl groups further increases the molecule's lipophilicity, heightening the risk of dermal absorption and systemic toxicity (H312)[2].

  • The Thiol (-SH) Moiety (Volatility & Reactivity): Thiol groups are notorious for their low odor thresholds and high volatility. They act as potent nucleophiles that react aggressively with ocular and respiratory mucosa. 2-Quinolinethiol derivatives are documented to cause severe skin (H315), eye (H319), and respiratory (H335) irritation[3],[4].

Quantitative Hazard & PPE Matrix

The following table summarizes the extrapolated Global Harmonized System (GHS) hazard codes, the mechanistic causality behind each hazard, and the mandatory PPE required to mitigate them.

Hazard CategoryGHS CodeMechanistic CausalityRequired PPE Specifications
Skin Irritation / Toxicity H315, H312Lipophilic quinoline core rapidly penetrates the stratum corneum, facilitating systemic absorption.Double-layered Nitrile (≥0.11mm) or Neoprene gloves; Tyvek lab coat.
Eye Irritation H319Nucleophilic thiol (-SH) group reacts aggressively with aqueous ocular mucosa. tight-fitting chemical splash goggles.
Respiratory Irritation H335High volatility of the thiol moiety generates noxious, irritating vapors and particulate dust.Fume hood (≥100 fpm face velocity) + N95/P100 particulate respirator.
Carcinogenicity / Mutagenicity H350, H341Epoxide metabolites of the quinoline ring intercalate with DNA, causing genetic defects.Strict no-contact handling; full primary containment.

Mechanistic Exposure Mitigation

G Chem 6-Ethoxy-3-methyl- quinoline-2-thiol Inhale Inhalation Hazard (Thiol Volatility) Chem->Inhale Dermal Dermal Penetration (Lipophilic Core) Chem->Dermal Ocular Ocular Irritation (Mucosal Reactivity) Chem->Ocular Vent Fume Hood (≥100 fpm) Inhale->Vent Resp N95/P100 Mask Inhale->Resp Gloves Double Nitrile (≥0.11mm) Dermal->Gloves Goggles ANSI Z87.1 Splash Goggles Ocular->Goggles Safe Operational Safety Vent->Safe Resp->Safe Gloves->Safe Goggles->Safe

Fig 1: Exposure pathways and PPE mitigation strategies for quinoline-2-thiol derivatives.

Standard Operating Procedures (SOPs)

To ensure trustworthiness, every protocol below is designed as a self-validating system , meaning each step contains an internal check to verify that the safety measure is actively working.

Protocol A: Pre-Operational Fume Hood Setup & Reagent Handling
  • Ventilation Verification (Self-Validation):

    • Action: Turn on the chemical fume hood and visually verify the digital monitor reads a face velocity of ≥100 feet per minute (fpm). Tape a small piece of tissue to the sash to visually confirm inward directional airflow.

    • Causality: Quinoline derivatives require local exhaust ventilation to prevent the accumulation of harmful vapors[5]. The thiol group's low odor threshold necessitates immediate extraction to prevent sensory irritation and respiratory distress[3].

  • PPE Donning & Barrier Integrity:

    • Action: Don a disposable Tyvek lab coat, ANSI Z87.1 splash goggles, an N95/P100 mask, and double-layer nitrile gloves.

    • Causality: The ethoxy and methyl substitutions increase the molecule's lipophilicity compared to parent quinoline, enhancing its ability to permeate single-layer nitrile barriers during prolonged exposure[2]. Double-gloving ensures a fail-safe barrier.

  • Material Manipulation:

    • Action: Weigh the compound using a static-free, grounded spatula directly inside the fume hood.

    • Causality: 2-Quinolinethiol derivatives are classified as combustible solids[3]. Static discharge combined with volatile thiol dust can initiate localized deflagration.

Protocol B: Spill Response and Chemical Decontamination
  • Immediate Containment (Self-Validation):

    • Action: If a spill occurs, immediately lower the fume hood sash to 2 inches, evacuate the immediate area, and wait exactly 5 minutes before responding.

    • Causality: Disturbed quinoline-thiol dust rapidly aerosolizes, presenting an acute inhalation hazard[6]. Waiting 5 minutes allows the hood's exhaust system to clear airborne particulates.

  • Chemical Neutralization:

    • Action: Cover the spill with an inert absorbent (e.g., sand or vermiculite). Carefully apply a 5-10% sodium hypochlorite (bleach) solution to the absorbed material. Validation: The noxious thiol odor should rapidly dissipate, indicating successful neutralization.

    • Causality: Thiols (-SH) are readily oxidized to sulfonates (-SO3H) by hypochlorite. This targeted oxidation neutralizes both the noxious odor and the nucleophilic reactivity of the spill, rendering it safer for physical collection.

  • Physical Removal:

    • Action: Scoop the neutralized slurry into a sealable, high-density polyethylene (HDPE) container using a non-sparking tool.

Protocol C: Waste Segregation and Disposal
  • Segregation:

    • Action: Store waste in a dedicated "Halogenated/Toxic Organics" container. Never mix with strong oxidizers (e.g., hydrogen peroxide) or strong acids.

    • Causality: Quinoline derivatives can react unpredictably and violently with strong oxidizers[6]. Furthermore, in the event of a fire or extreme heat, quinoline compounds decompose to release highly toxic nitrogen oxides[5],[6].

  • Storage Conditions:

    • Action: Keep the waste container tightly sealed, locked up, and stored in a cool, dark, well-ventilated area.

    • Causality: Quinoline compounds are sensitive to light and moisture, darkening and degrading upon prolonged exposure[6]. They are also highly toxic to aquatic life with long-lasting effects (H411)[2],[7], necessitating strict environmental isolation.

References

  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." Source: NJ.gov. URL:[Link]

  • Environmental Protection Agency (EPA). "Quinoline Hazard Summary." Source: EPA.gov. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." Source: OSHA.gov. URL:[Link]

Sources

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